molecular formula C14H14N2 B1597226 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 368441-96-7

2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B1597226
CAS No.: 368441-96-7
M. Wt: 210.27 g/mol
InChI Key: HTFXWAOSQODIBI-UHFFFAOYSA-N
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Description

Product Overview 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS Number: 368441-96-7) is a high-value chemical intermediate with the molecular formula C 14 H 14 N 2 and a molecular weight of 210.27 g/mol [ 1]. This compound is part of the pyrrolo[3,4-c]pyridine family, a privileged scaffold in medicinal chemistry known for its diverse biological activities [ 3]. It is typically supplied as a solid with a minimum purity of 95% and requires storage at 2-8°C for long-term stability [ 6]. Research Applications and Value This benzyl-derivatized compound serves as a key synthetic building block, particularly in pharmaceutical research and development. The pyrrolo[3,4-c]pyridine core is a significant structural isomer in drug discovery, with scientific literature reporting derivatives of this scaffold exhibiting a broad spectrum of pharmacological properties [ 3]. These include potential applications as antidiabetic agents , where similar structures have been shown to stimulate glucose uptake in muscle and fat cells, and as aldose reductase inhibitors for managing secondary complications of diabetes [ 3]. Furthermore, research indicates this core structure is investigated for analgesic, sedative, antimycobacterial, antiviral, and antitumor activities [ 3]. The compound's utility is underscored by its role in the synthesis of potent inhibitors for targets like human nicotinamide phosphoribosyltransferase (NAMPT), an area of interest in oncology research [ 8]. Quality & Handling We provide this product with a guaranteed purity specification (typically ≥95% or 98%) backed by a Certificate of Analysis. It is intended for research and development use only by technically qualified persons. This product is not intended for direct human or veterinary use , nor for application in foods, cosmetics, drugs, or consumer products. Appropriate personal protective equipment should be worn during handling.

Properties

IUPAC Name

2-benzyl-1,3-dihydropyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFXWAOSQODIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364048
Record name 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368441-96-7
Record name 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound built upon the versatile pyrrolo[3,4-c]pyridine scaffold. This bicyclic system, an isomer of azaindole, is of significant interest in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][3] The introduction of a benzyl group at the 2-position of the dihydro-pyrrolo[3,4-c]pyridine core creates a unique molecular architecture with potential for diverse biological interactions. This guide provides a comprehensive overview of the fundamental basic properties of this compound, including its synthesis, physicochemical characteristics, and the biological context provided by its analogs.

Molecular Structure and Properties

The foundational structure of this compound consists of a pyridine ring fused with a pyrrolidine ring, with a benzyl substituent on the nitrogen atom of the pyrrolidine moiety.

Chemical and Physical Properties

PropertyValueSource
CAS Number 368441-96-7ChemicalBook
Molecular Formula C₁₄H₁₄N₂PubChem
Molecular Weight 210.28 g/mol PubChem
Appearance Not explicitly documented, but related parent scaffold is a light yellow oil.[4]
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined in available literature.
Solubility Not experimentally determined in available literature.
pKa Not experimentally determined in available literature.

Note: Experimental data for the specific title compound is limited in publicly accessible literature. Properties of the parent scaffold and related derivatives are used to provide context.

Basicity of the Pyrrolo[3,4-c]pyridine Scaffold

The basicity of the this compound molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyridine ring. The hybridization of this nitrogen is sp², and its lone pair resides in an sp² orbital, making it available for protonation.[5][6] The basicity of this nitrogen is influenced by the fused pyrrolidine ring and the N-benzyl substituent.

In contrast, the nitrogen of the pyrrolidine ring is a tertiary amine. While typically basic, its lone pair availability may be influenced by steric hindrance from the benzyl group and the fused ring system. The overall basicity of the molecule will be a composite of the contributions from both nitrogen atoms, with the pyridine nitrogen expected to be the primary site of protonation in an acidic environment. The pKa of pyridine is approximately 5.2, and while the fused ring system will modulate this, it provides a useful reference point.[7]

Synthesis and Characterization

A plausible synthetic route would involve the initial preparation of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, followed by N-benzylation.

Synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Core

A documented method for the preparation of the hydrochloride salt of the parent scaffold starts from furo[3,4-c]pyridine-1,3-dione.[8] The synthesis proceeds through lactamization, followed by reduction to yield the dihydro-pyrrolo[3,4-c]pyridine.

Experimental Protocol: Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Illustrative, based on parent scaffold synthesis)

  • Lactamization: Furo[3,4-c]pyridine-1,3-dione is reacted with a suitable nitrogen source (e.g., ammonia or an ammonia equivalent) under conditions that promote the formation of the corresponding 2H-pyrrolo[3,4-c]pyridine-1,3-dione.

  • Reduction: The resulting dione is then subjected to reduction. A common reducing agent for such transformations is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). This step reduces the amide carbonyls to methylenes, affording the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired heterocyclic core.

N-Benzylation

The final step would be the introduction of the benzyl group onto the secondary amine of the pyrrolidine ring.

Experimental Protocol: N-Benzylation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Proposed)

  • Reaction Setup: To a solution of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), a base such as triethylamine or diisopropylethylamine is added.

  • Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group and the pyridine ring, as well as signals for the methylene protons of the benzyl group and the dihydro-pyrrolo ring.

    • ¹³C NMR: Would display resonances for the carbon atoms of the heterocyclic core and the benzyl substituent.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound (210.28 g/mol ) and provide fragmentation patterns that can aid in structural elucidation.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-N stretching.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of pyrrolo[3,4-c]pyridine derivatives has shown a wide range of pharmacological activities.[1][2][3] This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.

Derivatives of the pyrrolo[3,4-c]pyridine core have been investigated for their potential as:

  • Antimycobacterial agents: Notably, 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1][2]

  • Anti-HIV agents: Certain 2-(substituted-benzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives have been assessed for their inhibitory effects on HIV-1 integrase.[1]

  • Analgesic and Sedative Agents: Many derivatives of the pyrrolo[3,4-c]pyridine scaffold have been studied for their effects on the central nervous system.[1][2][3]

  • Anticancer and Antiviral agents: The pyrrolopyridine scaffold is present in several natural and synthetic compounds with demonstrated anticancer and antiviral properties.[1]

The presence of the benzyl group in this compound provides a lipophilic moiety that can engage in hydrophobic and π-stacking interactions with biological targets. This feature is often exploited in drug design to enhance binding affinity.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the diverse biological activities of its analogs, this compound could potentially interact with various biological pathways. For instance, based on the activity of related compounds, it could be hypothesized to be a precursor for inhibitors of enzymes such as HIV-1 integrase or enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

G cluster_synthesis Synthetic Pathway cluster_application Potential Applications Furo[3,4-c]pyridine-1,3-dione Furo[3,4-c]pyridine-1,3-dione 2H-Pyrrolo[3,4-c]pyridine-1,3-dione 2H-Pyrrolo[3,4-c]pyridine-1,3-dione Furo[3,4-c]pyridine-1,3-dione->2H-Pyrrolo[3,4-c]pyridine-1,3-dione Lactamization 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine 2H-Pyrrolo[3,4-c]pyridine-1,3-dione->2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Reduction This compound This compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine->this compound N-Benzylation Medicinal Chemistry Intermediate Medicinal Chemistry Intermediate This compound->Medicinal Chemistry Intermediate Antimycobacterial Agents Antimycobacterial Agents Medicinal Chemistry Intermediate->Antimycobacterial Agents Anti-HIV Agents Anti-HIV Agents Medicinal Chemistry Intermediate->Anti-HIV Agents CNS Agents CNS Agents Medicinal Chemistry Intermediate->CNS Agents

Caption: Synthetic and application workflow for this compound.

Conclusion

This compound is a structurally interesting heterocyclic compound with significant potential as a building block in drug discovery and development. While detailed experimental data on its basic properties are not widely published, its synthesis is feasible through established chemical transformations. The rich pharmacology of the pyrrolo[3,4-c]pyridine scaffold provides a strong rationale for the further investigation of this and related N-benzyl derivatives. Future research focused on the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14, 354. [Link]

  • Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

  • Seth, A., et al. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry2022 , 13(8), 1007-1015. [Link]

  • Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • Leito, I., et al. On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. PubChem. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-. PubChem. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazone? Quora. [Link]

  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Basicity of Cyclic Nitrogen Compounds. YouTube. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS No. 368441-96-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, a plausible synthetic pathway derived from established methodologies, and its potential applications based on the biological activities exhibited by the broader class of pyrrolo[3,4-c]pyridine derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that has garnered substantial attention in the field of drug discovery. This scaffold is a key structural motif in a variety of biologically active molecules. Derivatives of pyrrolo[3,4-c]pyridine have demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antimycobacterial, antiviral, and antitumor properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The subject of this guide, this compound, incorporates a benzyl group at the 2-position, a common modification in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic profiles.

Chemical Identity and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 368441-96-7

  • Molecular Formula: C₁₄H₁₄N₂

  • Molecular Weight: 210.28 g/mol

PropertyValueSource
Molecular Weight210.28Calculated
XLogP32.1PubChem (CID 13867664)
Hydrogen Bond Donor Count0PubChem (CID 13867664)
Hydrogen Bond Acceptor Count2PubChem (CID 13867664)
Rotatable Bond Count2PubChem (CID 13867664)
Exact Mass210.115698PubChem (CID 13867664)
Monoisotopic Mass210.115698PubChem (CID 13867664)
Topological Polar Surface Area16.1 ŲPubChem (CID 13867664)
Heavy Atom Count16PubChem (CID 13867664)

Synthesis and Characterization

A plausible and efficient synthetic route to this compound can be conceptualized based on established methods for the synthesis of the parent heterocycle and subsequent N-alkylation reactions.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process, beginning with the formation of the core 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine structure, followed by the introduction of the benzyl group. A method for preparing the hydrochloride salt of the parent compound has been outlined in Chinese patent CN104230923A, which can be adapted for this purpose.[1]

Sources

The Discovery of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,4-c]pyridine Scaffold

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique three-dimensional architecture for molecular recognition. Among these, the pyrrolo[3,4-c]pyridine core, an aza-analogue of isoindoline, has emerged as a privileged structure in drug discovery. Its rigid bicyclic framework, combined with the presence of nitrogen atoms, provides a versatile platform for the development of compounds with a wide range of biological activities.

Derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2] This inherent biological promiscuity makes the scaffold an attractive starting point for the design of targeted therapies. The introduction of a benzyl group at the 2-position of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine system has been a particularly fruitful strategy, leading to the discovery of potent and selective modulators of various biological targets.

This in-depth technical guide provides a comprehensive overview of the discovery and development of 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. We will delve into the synthetic strategies employed to construct this core, the detailed protocols for their biological evaluation, and the critical structure-activity relationships (SAR) that guide lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

Synthetic Strategies: Building the this compound Core

The synthesis of the this compound core and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on both the pyridine and pyrrole rings. A common and effective strategy involves the construction of the pyrrolidine ring onto a pre-functionalized pyridine precursor.

General Synthetic Workflow

A representative synthetic workflow for the preparation of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives, a class of potent antimycobacterial agents, is depicted below. This multi-step synthesis highlights the key transformations required to assemble the final compounds.

Synthetic Workflow A Substituted Pyridine Precursor B Diels-Alder Cycloaddition A->B Furan C Aromatization B->C Oxidative Workup D Imide Formation with Benzylamine C->D Substituted Benzylamine E Final Derivative D->E Functional Group Interconversion

Caption: General synthetic workflow for 2-benzyl-pyrrolo[3,4-c]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carbonitrile

This protocol is adapted from the work of Westhuyzen et al. and provides a detailed procedure for the synthesis of a key intermediate in the development of antimycobacterial agents.[3]

Step 1: Synthesis of Diethyl 2-amino-5-methylpyridine-3,4-dicarboxylate

  • To a solution of ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0 eq) and piperidine (0.1 eq).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired product.

Causality: This step involves a Michael addition of ethyl cyanoacetate to the electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to form the substituted pyridine ring. Piperidine acts as a base to facilitate the initial deprotonation of ethyl cyanoacetate.

Step 2: Synthesis of 7-Amino-4-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • Suspend diethyl 2-amino-5-methylpyridine-3,4-dicarboxylate (1.0 eq) in a mixture of aqueous ammonia (25%) and ethanol.

  • Heat the mixture in a sealed vessel at 120 °C for 12 hours.

  • Cool the reaction to room temperature, and collect the precipitate by filtration.

  • Wash the solid with water and ethanol, then dry to yield the product.

Causality: The diester is converted to the corresponding di-amide upon treatment with ammonia at elevated temperature and pressure. Subsequent intramolecular cyclization with the loss of ammonia leads to the formation of the pyrrolo[3,4-c]pyridine-1,3-dione core.

Step 3: Synthesis of 7-Amino-2-benzyl-4-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • To a suspension of 7-amino-4-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain the N-benzylated product.

Causality: The nitrogen of the pyrrolidinedione is deprotonated by potassium carbonate to form a nucleophilic anion, which then undergoes an SN2 reaction with benzyl bromide to introduce the benzyl group at the 2-position.

Step 4: Synthesis of 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carbonitrile

  • To a solution of 7-amino-2-benzyl-4-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in a mixture of acetic acid and water, add sodium nitrite (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Heat the reaction to 60 °C for 1 hour.

  • Cool to room temperature, neutralize with aqueous sodium hydroxide, and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the final product.

Causality: This is a Sandmeyer reaction. The primary amino group at the 7-position is first diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then displaced by a cyanide group using a copper(I) cyanide catalyst to afford the target nitrile.

Biological Evaluation: Assessing Therapeutic Potential

The biological evaluation of this compound derivatives is tailored to the specific therapeutic area of interest. Below are detailed protocols for assessing their antimycobacterial and antiviral activities.

Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that assesses the metabolic activity of Mycobacterium tuberculosis.[4][5]

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Prepare an inoculum of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum 1:20 in Middlebrook 7H9 broth.

  • Add the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control and a sterile control.

  • Incubate the plates at 37 °C for 7 days.

  • After incubation, add a freshly prepared solution of Alamar Blue to each well.

  • Incubate the plates for an additional 24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Self-Validation: The inclusion of a known antimycobacterial drug (e.g., isoniazid) as a positive control and a drug-free well to confirm bacterial viability ensures the validity of the assay. The sterile control confirms the absence of contamination.

Antiviral Activity: HIV-1 Integrase Inhibition Assay

Certain this compound derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[6]

Protocol:

  • Expression and Purification of HIV-1 Integrase: Recombinant HIV-1 integrase is expressed in E. coli and purified using affinity chromatography.

  • Assay Components: The assay mixture contains purified HIV-1 integrase, a long terminal repeat (LTR) DNA substrate, and the test compound at various concentrations in a suitable buffer.

  • Strand Transfer Reaction: The reaction is initiated by the addition of a target DNA substrate. The integrase catalyzes the insertion of the LTR DNA into the target DNA.

  • Detection: The extent of the strand transfer reaction is quantified using a method such as ELISA, where the integrated product is captured on a plate and detected with a specific antibody.

  • Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

Causality and Self-Validation: This assay directly measures the enzymatic activity of the target protein. The inclusion of a known HIV-1 integrase inhibitor (e.g., raltegravir) as a positive control and a no-enzyme control validates the assay results.

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

Antimycobacterial Derivatives

For the 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine series, the following SAR has been established:[3]

  • Substitution on the Benzyl Ring: Electron-withdrawing groups, particularly at the meta-position of the benzyl ring, generally lead to increased antimycobacterial activity.

  • The 6-Position: The presence of a small, electron-withdrawing group, such as a nitrile or an oxadiazole, at the 6-position is crucial for potent activity.

  • The 7-Amino Group: The free amino group at the 7-position is essential for activity.

  • The 4-Methyl Group: The methyl group at the 4-position contributes to the overall potency.

CompoundR (Benzyl Substitution)X (6-Position)MIC (µM) against M. tuberculosis H37Rv
1a HCN>128
1b 3-ClCN0.25
1c 4-ClCN1.0
1d 3-CF₃CN0.5
2a 3-Cl5-methyl-1,2,4-oxadiazole0.12
2b 3-CF₃5-methyl-1,2,4-oxadiazole0.25

Table 1: Structure-Activity Relationship of Antimycobacterial 2-Benzyl-pyrrolo[3,4-c]pyridine-1,3-dione Derivatives.

SAR_Antimycobacterial cluster_0 Key Structural Features for Antimycobacterial Activity Core 2-Benzyl-pyrrolo[3,4-c]pyridine-1,3-dione R R: Electron-withdrawing group at meta-position of benzyl ring (e.g., Cl, CF3) enhances activity. X X: Small, electron-withdrawing group at 6-position (e.g., CN, oxadiazole) is crucial. NH2 7-Amino group is essential. CH3 4-Methyl group contributes to potency.

Caption: Key SAR points for antimycobacterial 2-benzyl-pyrrolo[3,4-c]pyridine derivatives.

Antiviral (HIV-1 Integrase Inhibitors) Derivatives

For pyrrolo[3,4-c]pyridine-based HIV-1 integrase inhibitors, the SAR is centered around the ability of the molecule to chelate the magnesium ions in the active site of the enzyme.

  • Chelating Moiety: The presence of a 1,3-dione system or a related motif capable of coordinating with metal ions is a common feature.

  • Benzyl Group: The benzyl group often serves to position the molecule within a hydrophobic pocket of the enzyme. Substituents on the benzyl ring can modulate this interaction and improve potency.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the rich structure-activity relationships that have been elucidated, provides a solid foundation for further drug development efforts. The potent antimycobacterial activity of certain derivatives highlights a particularly promising avenue for addressing the global health challenge of tuberculosis. Future work in this area should focus on optimizing the pharmacokinetic and toxicological profiles of the lead compounds to advance them towards clinical development. Furthermore, the versatility of the scaffold suggests that its potential in other therapeutic areas, such as oncology and virology, is far from exhausted and warrants continued exploration.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518–520.
  • Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals.
  • A New Approach to 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd.
  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.
  • van der Westhuyzen, R., et al. (2015). Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. Journal of Medicinal Chemistry, 58(23), 9347–9357.
  • 2-Pyridone-based fluorophores: Synthesis and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives.
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  • The summary of structure activity relationship studies.
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  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

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The Pharmacological Profile of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of the Pyrrolo[3,4-c]pyridine Scaffold

The bicyclic heterocyclic scaffold, pyrrolo[3,4-c]pyridine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its unique three-dimensional architecture and electronic properties have allowed for the development of derivatives targeting a wide array of biological processes, from infectious diseases to cancer and neurological disorders.[2] This technical guide provides an in-depth exploration of the pharmacological profile of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, with a particular focus on the influence of the 2-benzyl substitution. While comprehensive data on the singular 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine molecule is distributed across various studies of its derivatives, this document synthesizes the available evidence to present a coherent and insightful overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, key pharmacological activities, mechanisms of action, and available pharmacokinetic data of notable derivatives, providing a foundational understanding for future research and development in this promising chemical space.

Synthetic Strategies for the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Core

The synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a critical first step in the exploration of its pharmacological potential. A common and effective method involves the hydrolysis of an ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate precursor.[3]

Experimental Protocol: Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Objective: To synthesize the core scaffold for subsequent derivatization.

Materials:

  • Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

  • Barium hydroxide

  • Water

  • Ethyl acetate

Procedure:

  • A mixture of ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (1.00 equivalent) and barium hydroxide in water is prepared.[3]

  • The reaction mixture is stirred overnight at 120 °C.[3]

  • Upon cooling to room temperature, the solid material is collected via filtration.

  • The residue is then stirred in hot ethyl acetate and filtered again to remove any remaining solid inorganic material.

  • The filtrate, containing the desired product, is concentrated under vacuum to yield 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as an oil.[3]

Rationale: This hydrolysis method effectively removes the ethyl carboxylate protecting group from the pyrrolidine nitrogen, making it available for the introduction of various substituents, such as the benzyl group, through standard alkylation techniques. The use of barium hydroxide provides a strong base for the hydrolysis, and the workup with ethyl acetate allows for the separation of the organic product from the inorganic salts.

Key Pharmacological Activities and Mechanisms of Action

The this compound scaffold is a key component in several classes of biologically active molecules. The following sections detail the most significant of these activities.

Anticancer Activity: Potent Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A significant breakthrough in the therapeutic application of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core has been its use in the development of potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT).[4] NAMPT is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a pathway on which many cancer cells are heavily reliant.[5]

By inhibiting NAMPT, these compounds disrupt the cellular energy supply and redox balance, leading to cancer cell death.[6] The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core serves as a scaffold for urea-based derivatives that have demonstrated high potency and improved aqueous solubility compared to earlier NAMPT inhibitors.

An optimized compound from this series demonstrated potent anti-NAMPT activity with an IC50 of 11 nM and an antiproliferative IC50 of 36 nM in PC-3 cells.[4] Furthermore, this compound showed satisfactory pharmacokinetic properties in mice and was efficacious in a PC-3 mouse xenograft model, highlighting the therapeutic potential of this scaffold in oncology.[4]

Workflow for the Evaluation of NAMPT Inhibitors

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Determine IC50 Pharmacokinetics Pharmacokinetics Cell-Based Assay->Pharmacokinetics Lead candidate selection Solubility Assay Solubility Assay Solubility Assay->Cell-Based Assay Assess developability Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Determine dosing regimen

Caption: Workflow for the preclinical evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-based NAMPT inhibitors.

Antimycobacterial Activity: Targeting Enoyl-Acyl Carrier Protein Reductase (InhA)

Derivatives of this compound have also shown promise as antimycobacterial agents.[1] Specifically, a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1]

The likely target of these compounds is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of mycobacteria, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

While nitrile and amide derivatives in this series were largely inactive, ester derivatives exhibited good in vitro activity, with MIC90 values below 0.15 µM.[1]

Compound Type Activity (MIC90)
Nitriles and Amides>160 µM
Esters<0.15 µM
Table 1: Antimycobacterial activity of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives.[1]
Anticholinergic Activity

An early study on the fully saturated perhydro analog of the pyrrolo[3,4-c]pyridine core revealed that a dibenzyl amine derivative possessed the strongest anticholinergic activity among the tested compounds.[7] This compound also exhibited a potent ganglionic blocking effect, being approximately three times more potent than hexamethonium.[7] While this study was not on the unsaturated 2,3-dihydro core, it suggests that the benzyl-substituted scaffold may have modulatory effects on cholinergic signaling, a possibility that warrants further investigation with the unsaturated analogs.

Signaling Pathway Implicated in Anticholinergic Activity

G Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to G-protein G-protein Muscarinic Receptor->G-protein Activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Modulates Dibenzyl_Amine_Derivative Dibenzyl Amine Derivative Dibenzyl_Amine_Derivative->Muscarinic Receptor Antagonizes

Caption: Proposed mechanism of anticholinergic action of a dibenzyl perhydropyrrolo[3,4-c]pyridine derivative.[7]

Pharmacokinetics and Drug Development Potential

For the optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived NAMPT inhibitor, satisfactory pharmacokinetic properties in mice were reported, which supported its advancement into in vivo efficacy studies.[4] This suggests that the scaffold possesses favorable drug-like properties that can be fine-tuned through chemical modification. The improved aqueous solubility of this series is a significant advantage for drug development.[4]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a versatile and promising platform for the development of new therapeutic agents. The demonstrated potent activity as NAMPT inhibitors for cancer and as potential antimycobacterial agents highlights the broad applicability of this chemical core.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: A systematic exploration of substituents on both the benzyl and the pyrrolo[3,4-c]pyridine core is needed to optimize potency and selectivity for various targets.

  • Pharmacokinetic profiling: Detailed ADME (absorption, distribution, metabolism, and excretion) studies of lead compounds are essential for their progression towards clinical development.

  • Exploration of new therapeutic areas: The anticholinergic activity of the saturated analog suggests that other neurological targets may be amenable to modulation by this scaffold.

References

  • Dragovich, P. S., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4885. [Link]

  • Ying, W., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Dragovich, P. S., et al. (2013). Identification of 2, 3-dihydro-1H-pyrrolo [3, 4-c] pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Chemsrc. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Seth, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. [Link]

  • Jandourek, O., et al. (2014). Dependence of antimycobacterial activity of studied compounds on the π-electronic and lipophilic properties of N-benzylpyrazine-2-carboxamides. ResearchGate. [Link]

  • Crusco, A. F., et al. (2019). The Anti-mycobacterial Activity of a Diterpenoid-Like Molecule Operates Through Nitrogen and Amino Acid Starvation. Frontiers in Microbiology, 10, 1444. [Link]

  • Crusco, A. F., et al. (2019). The Anti-mycobacterial Activity of a Diterpenoid-Like Molecule Operates Through Nitrogen and Amino Acid Starvation. National Institutes of Health. [Link]

  • El-Gamal, M. I., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115598. [Link]

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  • Nielsen, A. L., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 26(11), 3369. [Link]

  • Kang, B.-G., et al. (2022). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Cell Death & Disease, 13(1), 73. [Link]

  • El Kaïm, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 11(40), 6883-6886. [Link]

  • Patel, N. C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1551. [Link]

  • Patsnap Synapse. (2025, March 11). What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]

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  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 968-976. [Link]

  • Mamolo, M. G., et al. (2021). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. Molecules (Basel, Switzerland), 26(11), 3123. [Link]

  • Semenova, M. N., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry, 17, 105-112. [Link]

  • Mallikarjuna Rao, R., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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The 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold: A Comprehensive Analysis of Structure-Activity Relationships for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

The 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core represents a versatile and privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide will provide an in-depth technical analysis of the structure-activity relationships (SAR) of derivatives of this scaffold, with a primary focus on their development as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a high-priority target in immuno-oncology. Additionally, the broader therapeutic potential of this scaffold, including its application as HIV-1 integrase inhibitors, will be discussed.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, detailed protocols, and mechanistic underpinnings that drive the optimization of this promising class of compounds.

Part 1: Targeting Cancer Immunotherapy - The Inhibition of HPK1

The Rationale for HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon T-cell activation, HPK1 phosphorylates key downstream adaptor proteins, such as SLP-76, leading to a dampening of the immune response.[1] The inhibition of HPK1 is therefore a compelling strategy in cancer immunotherapy, as it is anticipated to enhance T-cell activation, proliferation, and cytokine release, thereby promoting a more robust anti-tumor immune response.[4]

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core has emerged as a particularly effective scaffold for developing potent and selective HPK1 inhibitors.[5] The following sections will dissect the intricate structure-activity relationships that govern the interaction of these molecules with their target.

Core Structure of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Scaffold

The fundamental structure of the HPK1 inhibitors discussed herein is the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core. The benzyl group, while a defining feature of the broader class of compounds, is replaced in many potent HPK1 inhibitors by a substituted heteroaryl ring, typically a pyridine or pyrimidine, at the 2-position of the pyrrolidinone ring.

Core_Structure cluster_core 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Core core core

Caption: The core 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a synthesis of data primarily derived from patent literature, which describes a large number of analogs and their corresponding HPK1 inhibitory potencies.[5]

The substituent at the 2-position, which corresponds to the "benzyl" portion of the topic's name, is a critical determinant of activity. In the context of HPK1 inhibition, this is typically a substituted 2-pyridyl or pyrimidinyl moiety.

Compound IDR (Substituent at 2-position)HPK1 IC50 (nM)
1a 2-(6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)< 10
1b 2-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)< 10
1c 2-(6-(1H-pyrazol-4-yl)pyridin-2-yl)10-100
1d 2-(pyrimidin-2-yl)> 1000

Data synthesized from WO2020100027A1[5]

From this data, it is evident that a 6-substituted pyridin-2-yl group at the 2-position of the pyrrolidinone is highly favorable for potent HPK1 inhibition. The nature of the substituent at the 6-position of the pyridine ring is also crucial, with small, nitrogen-containing heterocycles like triazoles and pyrazoles conferring high potency. An unsubstituted pyrimidinyl group at this position leads to a significant loss of activity.

The 6-position of the pyridinone core is another key area for modification that significantly impacts potency.

Compound IDR' (Substituent at 6-position)HPK1 IC50 (nM)
2a -N(Me)(isopropyl)< 10
2b -N(Me)(cyclopropyl)< 10
2c morpholino10-100
2d -NH(isopropyl)100-1000

Data synthesized from WO2020100027A1[5]

Small, lipophilic amine substituents at the 6-position are clearly preferred. Tertiary amines, such as N-methyl-N-isopropylamino and N-methyl-N-cyclopropylamino, consistently result in high potency. Larger, more polar groups like morpholine, or secondary amines, lead to a decrease in inhibitory activity. This suggests a well-defined hydrophobic pocket in the HPK1 active site that accommodates this group.

Substituents at the 4-position of the pyridinone ring also play a role in modulating the activity of these compounds.

Compound IDR'' (Substituent at 4-position)HPK1 IC50 (nM)
3a -CH2NHMe< 10
3b -CH2OH10-100
3c -H> 1000

Data synthesized from WO2020100027A1[5]

A (methylaminomethyl) group at the 4-position is highly beneficial for potent inhibition. A hydroxymethyl group is tolerated, though with reduced activity, while an unsubstituted 4-position results in a dramatic loss of potency. This indicates that a hydrogen bond donor/acceptor at this position is important for interaction with the enzyme.

SAR_Summary cluster_R 2-Position cluster_R_prime 6-Position cluster_R_double_prime 4-Position Core 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Core R_good 6-substituted pyridin-2-yl (e.g., with pyrazole, triazole) Potency: <10 nM Core->R_good Favorable R_bad Unsubstituted pyrimidin-2-yl Potency: >1000 nM Core->R_bad Unfavorable R_prime_good Small, lipophilic tertiary amines (e.g., -N(Me)(isopropyl)) Potency: <10 nM Core->R_prime_good Favorable R_prime_bad Larger, polar groups (e.g., morpholino) Secondary amines Potency: 10-1000 nM Core->R_prime_bad Unfavorable R_double_prime_good -CH2NHMe Potency: <10 nM Core->R_double_prime_good Favorable R_double_prime_bad -H Potency: >1000 nM Core->R_double_prime_bad Unfavorable

Caption: Summary of SAR for HPK1 inhibitors.

Experimental Protocols

The synthesis of the core scaffold can be achieved through a multi-step process, often starting from commercially available pyridine dicarboxylic acids. A representative synthetic route is outlined below.

Synthesis_Workflow Start Furo[3,4-c]pyridine-1,3-dione Step1 Lactamization (e.g., with appropriate amine) Start->Step1 Intermediate1 Pyrrolo[3,4-c]pyridine-1,3-dione Step1->Intermediate1 Step2 Reduction (e.g., with a reducing agent) Intermediate1->Step2 Product 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Step2->Product

Caption: General synthetic workflow.[6]

A detailed, step-by-step protocol for a specific analog is as follows:

  • Lactamization: Furo[3,4-c]pyridine-1,3-dione is reacted with a primary amine (e.g., benzylamine) in a suitable solvent such as acetic acid at reflux to yield the corresponding N-substituted pyrrolo[3,4-c]pyridine-1,3-dione.[6]

  • Reduction: The resulting dione is then selectively reduced. For example, treatment with a reducing agent like zinc dust in acetic acid can reduce one of the carbonyl groups to a methylene, affording the 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one.

  • Further Elaboration: Subsequent modifications, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce substituents at various positions on the pyridinone ring to build the final target molecules.

The inhibitory activity of the synthesized compounds against HPK1 is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[2][3][7][8][9]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (in DMSO) to the appropriate wells.

  • Enzyme Addition: Add 2 µL of recombinant human HPK1 enzyme in kinase buffer.

  • Initiation of Reaction: Add 2 µL of a substrate/ATP mixture (e.g., using Myelin Basic Protein as the substrate) to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the HPK1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

The cellular activity of the HPK1 inhibitors is assessed by their ability to enhance T-cell activation, which is often measured by the secretion of Interleukin-2 (IL-2) from stimulated Jurkat T-cells.[10][11][12][13][14]

  • Cell Plating: Seed Jurkat T-cells at a density of 2 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 2 hours.

  • T-cell Stimulation: Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies to the wells and incubate for an additional 16-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the EC50 value, the concentration of the compound that results in a 50% increase in IL-2 secretion compared to the stimulated control.

Part 2: Broader Therapeutic Horizons - HIV-1 Integrase Inhibition

The this compound scaffold has also been explored for its potential as an inhibitor of HIV-1 integrase, a key enzyme in the replication cycle of the human immunodeficiency virus.[15] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral propagation.[16]

SAR Insights for HIV-1 Integrase Inhibitors

While a comprehensive SAR table for the exact this compound scaffold is not as readily available in the public domain as for HPK1 inhibitors, studies on related tricyclic pyrrolopyridine derivatives provide valuable insights.[17]

  • Halogenated Benzyl Group: A key pharmacophore for many HIV-1 integrase inhibitors is a halogenated benzyl group.[16] In the context of the pyrrolopyridine scaffold, a 3-chloro-4-fluorobenzyl group at the 2-position has been shown to be favorable.[17]

  • Substituents on the Pyridinone Ring: Hydroxy and carboxy groups on the pyridinone ring are often important for chelating with the magnesium ions in the active site of the integrase enzyme.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of compounds against the strand transfer step of HIV-1 integration can be measured using a non-radioactive ELISA-based assay.[18][19]

  • Plate Coating: Coat a streptavidin-coated 96-well plate with a biotinylated double-stranded donor substrate (DS) DNA representing the viral LTR U5 end.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells and incubate.

  • Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin). The integrase will catalyze the integration of the DS DNA into the TS DNA.

  • Detection: Detect the integrated product using an HRP-labeled anti-digoxigenin antibody, followed by the addition of a TMB substrate.

  • Data Analysis: Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the strand transfer reaction. Calculate the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold and its derivatives, particularly the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core, have demonstrated significant therapeutic potential. The detailed structure-activity relationship data available for HPK1 inhibitors highlights the key structural features required for high potency and provides a clear roadmap for the design of next-generation immuno-oncology agents. The exploration of this scaffold for other targets, such as HIV-1 integrase, further underscores its versatility. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of new analogs, facilitating the continued development of this promising class of molecules for the treatment of cancer, infectious diseases, and potentially other conditions.

References

  • Agilent Technologies. (2022, June 23). Stimulation of IL-2 Secretion in Human Lymphocytes. Retrieved from a valid source.[12]

  • BPS Bioscience. HPK1 Kinase Assay. Retrieved from a valid source.[2]

  • Promega Corporation. HPK1 Kinase Enzyme System Application Note. Retrieved from a valid source.[7]

  • Promega Corporation. T Cell Activation Bioassay (IL-2) Protocol. Retrieved from a valid source.[11]

  • PubChem. IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies. Retrieved from a valid source.[10]

  • Kim, G. (2022, August 30). Why isn't IL-2 secreated in Jurkat? What is the way to stimulate T cell? ResearchGate. Retrieved from a valid source.[13]

  • Promega Corporation. HPK1 Kinase Enzyme System. Retrieved from a valid source.[3]

  • XpressBio. HIV-1 Integrase Assay Kit. Retrieved from a valid source.[18]

  • Abnova. HIV-1 Integrase Assay Kit (KA6288). Retrieved from a valid source.[19]

  • ACS Publications. (2016, January 25). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology.[20]

  • ACS Publications. (2025, August 13). IL-2 and IFN-γ Secretion of Activated Jurkat T Cells via a Microdroplet-SERS based Single-Cell Immunoassay (Drop-SCIA). Analytical Chemistry.[14]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023, May 26). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. PubMed Central.[21]

  • National Institutes of Health. (n.d.). Development of Tricyclic Hydroxy-1H-pyrrolopyridine-trione Containing HIV-1 Integrase Inhibitors. PMC.[17]

  • Ma, K., et al. (2011, November 15). Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase. PubMed.[22]

  • Promega Corporation. (n.d.). ADP-Glo Kinase Assay + HPK1 Kinase Enzyme System from Promega. Biocompare.[8]

  • Zegzouti, H., et al. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.[9]

  • ResearchGate. (2025, August 9). Tricyclic HIV integrase inhibitors: VI. SAR studies of 'benzyl flipped' C3-substituted pyrroloquinolines.[16]

  • ResearchGate. (n.d.). Summary of IC50 values.[23]

  • National Institutes of Health. (2021, July 22). A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site. PMC.[24]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety.[25]

  • National Institutes of Health. (n.d.). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex.[26]

  • Zelinsky Institute of Organic Chemistry. (2023, July 24). Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase.[15]

  • Gao, Y., et al. (2025, July 1). Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed.[4]

  • WIPO Patentscope. (n.d.). WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.[5][27]

  • Ibrahim, M., Saleh, N. A., & Elshemey, W. M. (2012). Quantitative Structure Activity Relationship: History, Development and Applications. In Recent Trends on QSAR in the Pharmaceutical Perceptions. Bentham Science Publishers.[28]

  • IJNRD. (2024). Quantitative Structure-Activity Relationship (QSAR): A Review.[29]

  • bioRxiv. (2021, March 16). Regression QSAR Models for Predicting HIV-1 Integrase Inhibitors.[30]

  • Wu, F., et al. (2023, June 5). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed.[1]

  • National Institutes of Health. (2013, July 29). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PMC.[31]

  • SlideShare. (n.d.). Quantitative structure-activity relationships (QSAR).[32]

  • SlideShare. (n.d.). 1. quantitative structure activity relationship(qsar).[33]

  • National Institutes of Health. (2021, January 13). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PMC.[34]

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A Technical Guide to the Synthesis of Novel 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analogues: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core represents a pivotal scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. This guide provides an in-depth exploration of the synthesis of novel 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine analogues, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. We will dissect the strategic considerations underpinning the synthetic pathways, from the construction of the bicyclic core to the introduction of the benzyl moiety and the subsequent diversification of the scaffold to explore the structure-activity relationship (SAR). This document serves as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Therapeutic Promise of the Pyrrolo[3,4-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine system, a privileged scaffold in drug discovery due to its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows pyrrolopyridine derivatives to interact with a wide range of biological targets, including kinases, which play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

The this compound framework has emerged as a particularly promising area of investigation. The benzyl group can be strategically functionalized to modulate the compound's physiochemical properties and to probe specific interactions within the binding sites of target proteins. This guide will provide a comprehensive overview of the synthetic strategies employed to access this important class of molecules.

Synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Core: Two Validated Approaches

The journey to novel analogues begins with the efficient construction of the foundational 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core. Two robust and well-documented synthetic routes are presented below, each with its own set of advantages and considerations.

Route 1: From Furo[3,4-c]pyridine-1,3-dione

This approach utilizes a commercially available or readily synthesized starting material, furo[3,4-c]pyridine-1,3-dione, and proceeds through a two-step sequence of lactamization and reduction.

Synthesis_Route_1 A Furo[3,4-c]pyridine-1,3-dione B 2H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione A->B Urea, Heat C 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine B->C LiAlH4, THF Synthesis_Route_2 D Ethyl 1H-pyrrolo[3,4-c]pyridine- 2(3H)-carboxylate E 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine D->E Ba(OH)2, Water, 120°C N-Benzylation F 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine H This compound Analogue F->H G Substituted Benzyl Bromide G->H K2CO3, Acetonitrile, Reflux Reductive_Amination I 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine K This compound Analogue I->K J Substituted Benzaldehyde J->K 1. Acetic Acid (cat.) 2. NaBH(OAc)3

Sources

Theoretical and Computational Approaches in the Elucidation of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its association with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of this core have been investigated for their potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1][2][4] The introduction of a benzyl group at the N-2 position, creating the 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine structure, is a common strategy in the synthesis of potent bioactive molecules.[1][4] This guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to investigate these promising compounds. We will delve into the causality behind key computational choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document will serve as a technical manual, detailing the workflows from fundamental electronic structure analysis to the prediction of biological interactions and pharmacokinetic profiles, thereby accelerating the rational design of novel therapeutics.

Foundational Analysis: Unveiling Electronic Structure with Density Functional Theory (DFT)

Expertise & Causality: Before assessing a molecule's potential biological activity, it is imperative to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to achieve this. By calculating the electron density, DFT provides a robust foundation for predicting a molecule's stability, reactivity, and spectroscopic characteristics. The choice of functional and basis set is critical; the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational efficiency for organic molecules of this nature, as demonstrated in numerous studies on related heterocyclic systems.[5][6]

Core Analyses using DFT
  • Geometric Optimization: The initial step involves optimizing the molecule's 3D structure to find its most stable, lowest-energy conformation. This geometry is the basis for all subsequent calculations.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and the energy required for electronic excitation.[5][6] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), which are critical for predicting non-covalent interactions with biological targets.

  • Spectroscopic Validation: DFT can predict vibrational frequencies (IR spectra) and electronic absorption wavelengths (UV-Vis spectra). Comparing these theoretical spectra with experimental data provides a high-confidence validation of the synthesized compound's structure.[5]

Protocol: Standard DFT Calculation Workflow
  • Input Structure Generation: Draw the 2D structure of the this compound derivative and convert it to a 3D structure using software like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization without constraints. A typical calculation would use the B3LYP functional with the 6-311++G(d,p) basis set.[5]

  • Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, perform single-point energy calculations to derive electronic properties such as HOMO-LUMO energies, dipole moment, and the MEP.

  • Data Analysis: Extract and analyze the output files to obtain the desired energetic and electronic data.

Visualization: DFT Workflow

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Data Analysis & Interpretation start 2D Structure of Derivative prep3d Generate 3D Coordinates start->prep3d opt Geometry Optimization (B3LYP/6-311++G(d,p)) prep3d->opt freq Frequency Calculation opt->freq spe Single-Point Energy & Property Calculation freq->spe Confirm Minimum Energy State homo_lumo HOMO/LUMO Analysis spe->homo_lumo mep MEP Surface spe->mep spectra Predicted Spectra (IR/UV-Vis) spe->spectra

Caption: Workflow for DFT analysis of pyrrolopyridine derivatives.

Data Presentation: Key Electronic Properties
PropertyDescriptionTypical Predicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital-5 to -7 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1 to -2 eV
Energy Gap (ΔE) ELUMO - EHOMO; indicates chemical reactivity4 to 5 eV
Dipole Moment Measure of the molecule's overall polarity2 to 4 Debye

Target Interaction Analysis: Molecular Docking Simulations

Expertise & Causality: The therapeutic effect of a drug originates from its interaction with a specific biological target, typically a protein or enzyme. Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor.[7] This is crucial for hypothesis-driven drug design, allowing scientists to understand the structural basis of activity and to rationally design derivatives with improved potency and selectivity. The trustworthiness of a docking protocol is established by its ability to reproduce the binding mode of a known co-crystallized ligand (re-docking), which validates the chosen parameters and scoring function.

Biological Targets for Pyrrolopyridine Scaffolds

Derivatives of the broader pyrrolopyridine family have been studied against various targets, providing a logical starting point for investigating the 2-benzyl derivative. These include:

  • Kinases: Many pyrrolopyridine isomers are known kinase inhibitors.[1]

  • Tubulin: Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[8]

  • Bacterial Enzymes: Scaffolds have shown activity against enzymes like DNA gyrase or InhA in mycobacteria.[3][9]

  • Cyclooxygenase (COX) Enzymes: Some related heterocyclic systems have been docked against COX-1 and COX-2.[7]

Protocol: A Validated Molecular Docking Workflow
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like MOE or AutoDock Tools: remove water molecules and co-ligands, add polar hydrogens, and assign partial charges.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through literature knowledge.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy 3D structure of the this compound derivative.

    • Assign appropriate atom types and charges.

  • Docking Execution:

    • Run the docking simulation, allowing the ligand to flexibly explore conformations within the defined binding site.

    • The algorithm will generate multiple possible binding poses.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked poses based on the scoring function, which estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a stronger binding affinity.[10]

    • Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic contacts, and π-cation interactions with specific amino acid residues.[8][10]

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_inputs Step 1: Input Preparation cluster_sim Step 2: Simulation cluster_out Step 3: Analysis pdb Protein Crystal Structure (PDB) prep_prot Prepare Receptor (Add H, Remove H2O) pdb->prep_prot ligand DFT-Optimized Ligand Structure prep_lig Prepare Ligand (Assign Charges) ligand->prep_lig define_site Define Binding Site prep_prot->define_site prep_lig->define_site run_dock Execute Docking Algorithm define_site->run_dock poses Generate Binding Poses & Scores run_dock->poses analysis Analyze Interactions (H-bonds, etc.) poses->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: Workflow for molecular docking and interaction analysis.

Data Presentation: Representative Docking Results
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X (e.g., FGFR)-8.5Glu565, Ala564Hydrogen Bond
Val492, Leu630Hydrophobic
Tubulin (Colchicine Site)-7.8Thrα179, Asnβ349Hydrogen Bond[8]
Valβ318, Leuβ248Hydrophobic
COX-2 (e.g., 4COX)-9.2Arg176, Tyr257π-cation, Hydrogen Bond[10]

Predicting Drug-Likeness: In Silico ADMET Profiling

Expertise & Causality: A potent molecule is not a viable drug unless it possesses a favorable pharmacokinetic profile. A significant portion of drug candidates fail in clinical trials due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties in silico is a cost-effective strategy to prioritize compounds with a higher probability of success. Models like Lipinski's Rule of Five provide a foundational guideline for oral bioavailability, while more sophisticated algorithms can predict specific parameters like intestinal absorption and potential toxicity.[8][10]

Key ADMET Parameters
  • Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

  • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Identification of potential sites of metabolism by Cytochrome P450 enzymes.

  • Excretion: Prediction of clearance pathways.

  • Toxicity: Assessment of potential for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD) and acceptors (HBA).

Protocol: ADMET Prediction
  • Input: Use the 2D or 3D structure of the compound.

  • Software: Employ web-based servers like admetSAR or SwissADME, or integrated software packages.[6]

  • Execution: Submit the structure to the server/software.

  • Analysis: Review the comprehensive output report, paying close attention to any predicted liabilities and adherence to established rules (e.g., Lipinski's, Veber's).

Data Presentation: Predicted ADMET Profile
ParameterPredicted ValueAcceptable RangeImplication
Molecular Weight~222 g/mol < 500Good for oral absorption
LogP~2.5-0.4 to +5.6Optimal lipophilicity
H-Bond Donors1≤ 5Good for membrane permeability
H-Bond Acceptors2≤ 10Good for membrane permeability
Human Intestinal AbsorptionHighHighGood potential for oral delivery[10]
BBB PermeantYes/NoVaries by targetImportant for CNS-acting drugs
AMES ToxicityNon-toxicNon-toxicLow mutagenicity risk

Conclusion

The theoretical study of this compound and its derivatives is a multi-faceted process that provides invaluable insights for drug discovery. By integrating quantum chemical calculations (DFT), molecular docking, and in silico ADMET profiling, researchers can build a comprehensive understanding of a compound's potential before significant investment in synthesis and biological testing. This computational-first approach enables a more efficient, hypothesis-driven design cycle, significantly enhancing the probability of identifying lead candidates with both high potency and favorable drug-like properties. The methodologies and workflows detailed in this guide represent a validated system for interrogating this important chemical scaffold and accelerating the journey from concept to clinic.

References

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  • Hassan, Y. A., Gomha, S. M., et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]

  • Wang, C., Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]

  • Rathi, E., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Singh, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. [Link]

  • Gherfi, A., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology. [Link]

  • Singh, U. P., et al. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. ResearchGate. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols: 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of the Pyrrolo[3,4-c]pyridine Scaffold in CNS Drug Discovery

The quest for novel therapeutic agents targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry and pharmacology. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework for interacting with complex biological targets. The pyrrolo[3,4-c]pyridine core is one such scaffold that has garnered significant interest due to the diverse biological activities of its derivatives, ranging from analgesic and sedative to antiviral and antitumor properties[1][2]. This document provides a comprehensive guide for researchers on the application of a specific derivative, 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, in CNS research.

While extensive research has been conducted on various analogs, this guide will focus on the potential applications of the title compound, drawing insights from closely related structures. A significant body of evidence points towards derivatives of the pyrrolo[3,4-c]pyridine and related scaffolds acting as potent and selective antagonists of the dopamine D4 receptor (D4R), a key target in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and potentially cognitive deficits associated with Alzheimer's disease[3][4][5]. The benzyl substituent at the 2-position is a common feature in many biologically active compounds, often contributing to favorable interactions with receptor binding pockets[3][5].

These application notes will provide a theoretical framework and practical protocols for investigating this compound as a CNS-active agent, with a primary focus on its potential as a dopamine D4 receptor antagonist.

Part 1: Mechanistic Insights and Target Validation

The Dopamine D4 Receptor: A Therapeutic Target for CNS Disorders

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala—brain regions intimately involved in cognition, emotion, and executive function[6]. This distinct localization, compared to the striatal dominance of D2 receptors, has positioned the D4 receptor as an attractive target for treating the cognitive and negative symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects associated with D2 receptor blockade[6]. D4 receptor antagonists have also been explored for their potential in treating other CNS conditions, including Alzheimer's disease and substance use disorders[6].

Postulated Mechanism of Action: D4 Receptor Antagonism and Downstream Signaling

As a Gi/o-coupled receptor, activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[4][7][8]. By antagonizing the D4 receptor, this compound is hypothesized to block the effects of endogenous dopamine, thereby restoring normal cAMP levels in relevant neuronal populations.

Furthermore, dopamine receptors, including the D2-like family, can modulate signaling pathways beyond cAMP, such as the Akt/GSK-3β cascade[9][10][]. Dysregulation of this pathway has been implicated in the pathophysiology of schizophrenia and other mood disorders. A D4 receptor antagonist could potentially influence this pathway, leading to downstream effects on neuronal survival, plasticity, and gene expression. The investigation of these downstream signaling events is crucial for a comprehensive understanding of the compound's mechanism of action.

Part 2: In Vitro Characterization: Protocols and Methodologies

The initial characterization of a novel CNS compound involves a series of in vitro assays to determine its affinity, functional activity, and selectivity for the intended target.

Synthesis of this compound

The synthesis of the parent compound, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, can be achieved through various synthetic routes, often starting from furo[3,4-c]pyridine-1,3-dione or ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate[12][13]. The introduction of the benzyl group at the 2-position can typically be accomplished via standard N-alkylation procedures. A generalized synthetic scheme is presented below.

A Furo[3,4-c]pyridine-1,3-dione B 2H-Pyrrolo[3,4-c]pyridine-1,3-dione A->B Lactamization C 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine B->C Reduction D This compound C->D N-Benzylation (Benzyl bromide, base) A Dopamine B D4 Receptor A->B Activates C Gi/o Protein B->C Couples to I β-Arrestin 2 B->I Recruits D Adenylyl Cyclase C->D Inhibits E cAMP D->E Decreases F Akt G GSK-3β F->G Inhibits (when phosphorylated) H 2-Benzyl-2,3-dihydro-1H- pyrrolo[3,4-c]pyridine H->B Antagonizes I->F Complexes with (leading to dephosphorylation)

Caption: Postulated D4 receptor signaling pathways modulated by this compound.

Part 3: In Vivo Evaluation in CNS Models

Following promising in vitro results, the efficacy of this compound should be assessed in relevant animal models of CNS disorders.

Animal Models for Schizophrenia-like Symptoms

Rationale: D4 receptor antagonists are primarily investigated for their antipsychotic potential. Animal models that mimic certain aspects of schizophrenia are crucial for preclinical evaluation.[14][15][16][17]

Common Models:

  • Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to reverse the hyperactivity induced by the psychostimulant amphetamine, which is thought to model the positive symptoms of schizophrenia.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a compound to reverse a disruption in PPI (e.g., induced by apomorphine or PCP) suggests potential antipsychotic efficacy.

Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Acclimation: Acclimate mice to the open-field arenas for at least 30 minutes.

  • Treatment: Administer the test compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., haloperidol) should be included.

  • Amphetamine Challenge: After a suitable pre-treatment time (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg, i.p.) to all groups except the vehicle-only group.

  • Locomotor Activity Recording: Immediately place the mice back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the test compound-treated groups to the amphetamine-only group. A significant reduction in hyperactivity indicates potential antipsychotic-like effects.

Animal Models for Cognitive Deficits

Rationale: Given the role of the D4 receptor in cognition, it is pertinent to evaluate the compound's effects in models of cognitive impairment, such as those relevant to Alzheimer's disease.[18][19][20][21][22]

Common Models:

  • Morris Water Maze (MWM): A widely used test for spatial learning and memory.

  • Y-Maze Spontaneous Alternation: A measure of spatial working memory.

  • Novel Object Recognition (NOR): Assesses recognition memory.

Protocol: Y-Maze Spontaneous Alternation in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD mice)

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

  • Recording: Record the sequence of arm entries.

  • Data Analysis: An alternation is defined as successive entries into the three different arms. Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100. Cognitive deficits are indicated by a lower alternation percentage. The test compound would be administered prior to the test, and its ability to rescue the deficit in the disease model would be evaluated.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis and Purification B Receptor Binding Assay (Ki) A->B Characterize Affinity C Functional Assay (cAMP, IC50) B->C Determine Potency D Downstream Signaling (pERK, pAkt) C->D Elucidate Mechanism E Pharmacokinetics (ADME) D->E Proceed if Promising F Schizophrenia Models (Hyperlocomotion, PPI) E->F Assess Efficacy G Cognitive Models (MWM, Y-Maze) E->G Assess Efficacy H Safety and Toxicology F->H G->H Evaluate Safety Profile

Caption: Experimental workflow for the CNS characterization of this compound.

Part 4: Data Interpretation and Summary

The successful application of this compound in CNS research hinges on the careful interpretation of data from the aforementioned assays.

AssayKey ParameterDesired Outcome for D4 Antagonist Profile
Receptor Binding Ki (nM)Low nanomolar Ki for D4R; >100-fold selectivity over D2R and other receptors.
cAMP Functional Assay IC50 (nM)Potent inhibition of dopamine-induced cAMP changes.
ERK1/2 Phosphorylation % of ControlReversal of dopamine-induced changes in pERK levels.
Amphetamine Hyperlocomotion % ReductionSignificant dose-dependent reduction in hyperactivity.
Y-Maze Alternation % IncreaseReversal of cognitive deficits in a disease model.

Table 1: Key Parameters and Desired Outcomes for CNS Drug Candidate Profile.

Conclusion

This compound represents a promising scaffold for the development of novel CNS-active agents. Based on the pharmacology of related compounds, its investigation as a dopamine D4 receptor antagonist is a scientifically sound starting point. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to systematically evaluate its potential in preclinical models of schizophrenia and cognitive disorders. Rigorous in vitro characterization followed by well-designed in vivo studies will be essential to fully elucidate the therapeutic promise of this compound and the broader class of pyrrolo[3,4-c]pyridine derivatives.

References

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  • Beaulieu, J. M., Sotnikova, T. D., Marion, S., Lefkowitz, R. J., Gainetdinov, R. R., & Caron, M. G. (2005). An Akt/beta-arrestin 2/PP2A signaling complex mediates dopamine D2 receptor-dependent synaptic plasticity and cognitive function. Cell, 122(2), 261-273.
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Application Notes and Protocols for the Investigation of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives in Neurological Disorder Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Pyrrolo[3,4-c]pyridine Scaffold in Neuroscience

The quest for novel therapeutics for neurological disorders remains one of the most pressing challenges in modern medicine. The intricate nature of the central nervous system (CNS) demands a continuous exploration of new chemical entities with the potential to modulate key pathological pathways. The pyrrolo[3,4-c]pyridine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including analgesic, sedative, antiviral, and antitumor effects[1][2][3]. While direct and extensive research on 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine for neurological disorders is nascent, the structural alerts and the activities of related compounds suggest a promising, yet underexplored, avenue for drug discovery.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the systematic evaluation of this compound and its analogs as potential treatments for neurological disorders. We will provide a hypothetical framework based on the known pharmacology of related structures, detailing potential mechanisms of action, and offering robust protocols for synthesis, in-vitro, and in-vivo evaluation.

Hypothesized Mechanism of Action and Therapeutic Rationale

While the precise mechanism of this compound is yet to be elucidated, we can infer potential pathways based on the activities of structurally similar molecules. The benzyl group is a common pharmacophore that can facilitate interactions with various biological targets. For instance, N-benzyl pyridine-2-one derivatives have shown promise in ameliorating cognitive deficits by inhibiting acetylcholinesterase (AChE)[4]. Furthermore, certain pyrrolo[2,3-b]pyridine compounds have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in the pathophysiology of Alzheimer's disease[5].

Therefore, we hypothesize that this compound derivatives may exert their neuroprotective or neuromodulatory effects through one or more of the following mechanisms:

  • Modulation of Neurotransmitter Systems: The pyridine and pyrrole nitrogen atoms can act as hydrogen bond acceptors or donors, potentially interacting with receptors for key neurotransmitters like acetylcholine, serotonin, or dopamine.

  • Enzyme Inhibition: The scaffold could serve as a template for designing inhibitors of critical CNS enzymes such as AChE, GSK-3β, or phosphodiesterases (PDEs), which are implicated in various neurological and psychiatric conditions[6].

  • Kinase Inhibition: The broader class of pyrrolopyridines has been extensively studied as kinase inhibitors[7][8][9]. Dysregulation of kinase signaling is a hallmark of many neurodegenerative diseases.

The following diagram illustrates a potential signaling pathway that could be modulated by a pyrrolo[3,4-c]pyridine derivative targeting GSK-3β.

GSK-3β_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Effects Wnt Wnt Frizzled Frizzled Wnt->Frizzled activates Akt Akt Frizzled->Akt activates GSK-3β_active Active GSK-3β Akt->GSK-3β_active phosphorylates (inactivates) Tau_hyperphosphorylation Tau Hyper- phosphorylation GSK-3β_active->Tau_hyperphosphorylation promotes β-catenin_degradation β-catenin Degradation GSK-3β_active->β-catenin_degradation promotes GSK-3β_inactive Inactive GSK-3β (p-Ser9) Neuronal_Survival Neuronal Survival GSK-3β_inactive->Neuronal_Survival Compound 2-Benzyl-pyrrolo [3,4-c]pyridine Derivative Compound->GSK-3β_active inhibits Neurodegeneration Neurodegeneration Tau_hyperphosphorylation->Neurodegeneration β-catenin_degradation->Neurodegeneration

Caption: Hypothetical mechanism of a 2-Benzyl-pyrrolo[3,4-c]pyridine derivative as a GSK-3β inhibitor.

Protocols for Synthesis and Characterization

General Synthetic Route

The synthesis of this compound can be approached through multi-step procedures starting from commercially available pyridine derivatives. A plausible synthetic route is outlined below. It is important to note that optimization of reaction conditions will be necessary.

Synthesis_Workflow Start Pyridine-3,4- dicarboxylic acid Step1 Esterification Start->Step1 Intermediate1 Diester derivative Step1->Intermediate1 Step2 Reductive cyclization Intermediate1->Step2 Intermediate2 2,3-dihydro-1H- pyrrolo[3,4-c]pyridine Step2->Intermediate2 Step3 N-Benzylation Intermediate2->Step3 Final_Product 2-Benzyl-2,3-dihydro- 1H-pyrrolo[3,4-c]pyridine Step3->Final_Product

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol for N-Benzylation (Step 3):

  • Dissolution: Dissolve 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the reaction mixture.

  • Alkylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature or with gentle heating (40-50 °C).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization:

The final compound and all intermediates should be thoroughly characterized using the following techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should be >95% for biological testing.

In Vitro Evaluation Protocols

A tiered approach to in vitro screening is recommended to efficiently identify promising candidates.

Tier 1: Primary Screening - Target Engagement and Cytotoxicity

Assay TypeTarget/Cell LineProtocol SummaryEndpoint
Receptor Binding Cloned human receptors (e.g., 5-HT, Dopamine, Muscarinic)Radioligand binding assay. Incubate membranes expressing the receptor of interest with a fixed concentration of radioligand and varying concentrations of the test compound.IC₅₀ (nM)
Enzyme Inhibition Recombinant human enzymes (e.g., AChE, GSK-3β)Fluorometric or colorimetric assay. Incubate the enzyme with its substrate and varying concentrations of the test compound.IC₅₀ (nM)
Cytotoxicity SH-SY5Y (human neuroblastoma), primary cortical neuronsMTT or LDH assay. Expose cells to a range of compound concentrations for 24-48 hours.CC₅₀ (µM)

Tier 2: Secondary Screening - Functional and Mechanistic Assays

Assay TypeCell Line/SystemProtocol SummaryEndpoint
Neurite Outgrowth PC12 or SH-SY5Y cellsDifferentiate cells with NGF in the presence of the test compound. After 48-72 hours, fix and stain cells to visualize neurites.Quantification of neurite length and branching.
Neuroprotection Primary cortical neuronsInduce neurotoxicity with an agent like glutamate, H₂O₂ or Aβ oligomers in the presence of the test compound. Measure cell viability.% protection
Western Blot SH-SY5Y or primary neuronsTreat cells with the compound and probe for key signaling proteins (e.g., p-GSK-3β, p-Tau, β-catenin).Fold change in protein expression.

In Vivo Evaluation Protocols

Promising candidates from in vitro studies should be advanced to in vivo models of neurological disorders.

Pharmacokinetic Profiling:

Prior to efficacy studies, it is crucial to determine the pharmacokinetic properties of the lead compound.

ParameterAnimal ModelProtocol SummaryKey Metrics
PK Profile C57BL/6 mice or Sprague-Dawley ratsAdminister the compound via intravenous (IV) and oral (PO) routes. Collect blood samples at various time points. Analyze plasma concentrations by LC-MS/MS.Cmax, Tmax, AUC, half-life, bioavailability.
Brain Penetration C57BL/6 miceAfter administration, collect plasma and brain tissue at specific time points. Homogenize brain tissue and analyze drug concentration in both matrices.Brain-to-plasma ratio (Kp).

Efficacy Models:

The choice of in vivo model will depend on the hypothesized mechanism of action and the target neurological disorder.

Model for Cognitive Enhancement (Alzheimer's Disease Model):

  • Animal Model: Aged C57BL/6 mice or a transgenic model such as 5xFAD.

  • Drug Administration: Administer the test compound or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks).

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

    • Novel Object Recognition: To test recognition memory.

  • Post-mortem Analysis: At the end of the study, collect brain tissue for immunohistochemistry (e.g., Aβ plaques, p-Tau) and biochemical analysis (e.g., neurotransmitter levels, enzyme activity).

In_Vivo_Workflow Start Lead Compound (>95% purity) PK_Studies Pharmacokinetic Profiling (PK, Brain Penetration) Start->PK_Studies Tox_Studies Preliminary Toxicology (e.g., Acute Toxicity) Start->Tox_Studies Efficacy_Models Efficacy Studies in Disease Models PK_Studies->Efficacy_Models Behavioral Behavioral Assays (Cognition, Motor) Efficacy_Models->Behavioral Biochemical Biochemical & Histological Analysis of Brain Tissue Efficacy_Models->Biochemical Decision Go/No-Go Decision for Further Development Behavioral->Decision Biochemical->Decision Tox_Studies->Decision

Caption: A typical in vivo evaluation workflow for a novel CNS compound.

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the development of novel therapeutics for neurological disorders. Although direct evidence is currently limited, the pharmacological profile of related structures provides a strong rationale for its investigation. The protocols outlined in this guide offer a systematic and robust framework for synthesizing, characterizing, and evaluating such compounds. Future work should focus on building a library of analogs to establish a clear structure-activity relationship (SAR) and to optimize for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of debilitating neurological conditions.

References

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  • Pant, S., Gupta, M., Anthwal, T., Chauhan, M., & Nain, S. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Future Journal of Pharmaceutical Sciences, 10(1), 28. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2025). Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. [Link]

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Application Notes and Protocols: 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolopyridine Scaffold in Oncology

The pyrrolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its structural resemblance to the purine ring of ATP allows derivatives to function as competitive inhibitors for a variety of kinases, which are often dysregulated in cancer.[2] This has led to the successful development of anticancer drugs such as Vemurafenib and Pexidartinib, which are used in cancer therapy.[1] The pyrrolo[3,4-c]pyridine isomer, in particular, has been explored for a range of biological activities, including antitumor effects.[1][3][4]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel compound, 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , in cancer cell line studies. Given the limited direct literature on this specific molecule, the protocols and mechanistic hypotheses are synthesized from studies on structurally related pyrrolopyridine derivatives.

Hypothesized Mechanism of Action

Based on the activities of related pyrrolopyridine compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: Many pyrrolopyridine derivatives function as kinase inhibitors.[2] Potential targets could include FMS kinase, which is overexpressed in several cancers, or other kinases involved in proliferative signaling pathways like the MAPK cascade (e.g., ERK5).[1][5] Inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[5]

  • Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis.[6] The compound may trigger apoptosis through intrinsic or extrinsic pathways, leading to the elimination of cancer cells.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Pyrrolopyridine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and ultimately leading to cell death.[6]

Hypothesized_Signaling_Pathway Compound 2-Benzyl-2,3-dihydro- 1H-pyrrolo[3,4-c]pyridine Kinase Target Kinase (e.g., FMS, ERK5) Compound->Kinase Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Prolif_Pathway Proliferation & Survival Signaling Pathway Kinase->Prolif_Pathway Cell_Cycle Cell Cycle Progression Prolif_Pathway->Cell_Cycle Proliferation Cancer Cell Proliferation Prolif_Pathway->Proliferation Cell_Cycle->Proliferation

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

Standardized and well-established in vitro methods are crucial for the initial evaluation of new anticancer agents.[7][8] The following protocols provide a step-wise approach for characterizing the anticancer properties of this compound.

Part 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance

The choice of cell lines is critical for obtaining relevant data. A panel of human cancer cell lines, including those known to be sensitive to other pyrrolopyridine derivatives, is recommended.[8][9]

  • Recommended Cell Lines:

    • Breast Cancer: MCF-7, MDA-MB-231

    • Colon Cancer: HCT116, HT-29

    • Ovarian Cancer: A2780, SKOV3

    • Non-cancerous control: e.g., Human Dermal Fibroblasts (HDF) to assess selectivity.[10]

  • Protocol for Cell Culture:

    • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]

    • Subculture the cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[9]

1.2. Compound Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Part 2: Primary Screening for Cytotoxicity

The initial step is to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.[11][12][13]

2.1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

    • The next day, treat the cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for 48 to 72 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][14]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT cell viability assay.

2.2. Data Analysis and Presentation

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cell LineTissue OriginHypothetical IC50 of Compound (µM)
MCF-7Breast Adenocarcinoma12.8
MDA-MB-231Breast Adenocarcinoma25.4
HCT116Colorectal Carcinoma9.5
HT-29Colorectal Adenocarcinoma18.2
A2780Ovarian Carcinoma7.3
HDFNormal Fibroblast>100
Part 3: Mechanistic Assays

Following the determination of cytotoxic activity, the next step is to investigate the mechanism of cell death.

3.1. Apoptosis Assay by Annexin V-FITC Staining

This flow cytometry-based assay is used to detect apoptosis.[15] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[17]

  • Protocol:

    • Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]

    • Incubate for 15 minutes at room temperature in the dark.[19]

    • Analyze the cells by flow cytometry.

3.2. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the compound at various concentrations for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[20]

    • Fix for at least 30 minutes at 4°C.[20]

    • Wash the cells with PBS and resuspend the pellet in a propidium iodide staining solution containing RNase A.[21][22]

    • Incubate for 15-30 minutes at room temperature.[22][23]

    • Analyze the samples by flow cytometry.[21]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. The results from these assays will establish its cytotoxic potential and provide insights into its mechanism of action. Positive findings from these studies would warrant further investigation, including target identification and validation, and eventual evaluation in preclinical in vivo models.[7][8]

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Jeyaraj, M., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 1-8. [Link]

  • Japanese Society of Medical Oncology. (2019). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 110(11), 3359-3383. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

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  • Budach, W., et al. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 180(11), 675-682. [Link]

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  • Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Letters in Drug Design & Discovery, 21. [Link]

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Synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol for the synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrrolo[3,4-c]pyridine core is a key structural motif in a variety of biologically active compounds, and the introduction of a benzyl group can modulate a compound's pharmacological properties.[1] This document outlines a reliable two-step synthetic route, commencing with the formation of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine intermediate, followed by N-benzylation via reductive amination.

The protocols described herein are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature. This guide is intended for an audience of trained researchers and scientists. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-stage process. The initial stage focuses on the construction of the core heterocyclic system, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. The second stage involves the selective introduction of the benzyl group onto the secondary amine of the pyrrolidine ring.

Synthesis_Overview Start Furo[3,4-c]pyridine-1,3-dione Intermediate1 2H-Pyrrolo[3,4-c]pyridine-1,3-dione Start->Intermediate1 Lactamization (Urea) Intermediate2 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Intermediate1->Intermediate2 Reduction (LiAlH4) FinalProduct This compound Intermediate2->FinalProduct Reductive Amination (Benzaldehyde, NaBH(OAc)3)

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

The initial phase of this synthesis focuses on the construction of the foundational pyrrolo[3,4-c]pyridine core. This is achieved through a two-step process starting from furo[3,4-c]pyridine-1,3-dione, involving a lactamization reaction followed by reduction.

Step 1.1: Lactamization of Furo[3,4-c]pyridine-1,3-dione

The first step involves the conversion of the anhydride, furo[3,4-c]pyridine-1,3-dione, into the corresponding lactam, 2H-pyrrolo-[3,4-c]pyridine-1,3-dione. This is accomplished by reacting the starting material with urea.

Causality of Experimental Choices:

  • Urea as the Nitrogen Source: Urea serves as a convenient and effective source of ammonia at elevated temperatures, which is necessary for the imide formation.

  • Solvent Selection: A high-boiling point, inert solvent such as o-xylene is chosen to facilitate the reaction, which requires elevated temperatures to drive the condensation and removal of water.

Protocol 1.1: Synthesis of 2H-Pyrrolo-[3,4-c]pyridine-1,3-dione

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Furo[3,4-c]pyridine-1,3-dione149.10(Specify Amount)(Calculate)1.0
Urea60.06(Specify Amount)(Calculate)(Specify)
o-Xylene106.16(Specify Volume)--

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furo[3,4-c]pyridine-1,3-dione and urea.

  • Add o-xylene to the flask.

  • Heat the reaction mixture to reflux and maintain for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

Step 1.2: Reduction of 2H-Pyrrolo-[3,4-c]pyridine-1,3-dione

The subsequent step is the reduction of the dione to the desired 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. A powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄), is employed for this transformation.

Causality of Experimental Choices:

  • Lithium Aluminium Hydride (LiAlH₄): This is a potent reducing agent capable of reducing both amide carbonyls to the corresponding amines.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, the use of an anhydrous solvent like tetrahydrofuran (THF) and an inert atmosphere (e.g., nitrogen or argon) is critical for safety and reaction efficiency.

Protocol 1.2: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
2H-Pyrrolo-[3,4-c]pyridine-1,3-dione148.12(Specify Amount)(Calculate)1.0
Lithium Aluminium Hydride (LiAlH₄)37.95(Specify Amount)(Calculate)(Specify)
Anhydrous Tetrahydrofuran (THF)72.11(Specify Volume)--

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2H-pyrrolo-[3,4-c]pyridine-1,3-dione in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the specified duration. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.[2]

PART 2: N-Benzylation of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

With the core heterocyclic system in hand, the final step is the introduction of the benzyl group. Reductive amination is a highly effective and widely used method for this purpose, offering mild reaction conditions and good yields.[3][4][5]

Mechanism of Reductive Amination:

The reaction proceeds through the initial formation of an iminium ion from the condensation of the secondary amine (2,3-dihydro-1H-pyrrolo[3,4-c]pyridine) and benzaldehyde. This electrophilic iminium ion is then selectively reduced in situ by a mild hydride-donating agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-benzylated product.[5]

Reductive_Amination Amine 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde Benzaldehyde Aldehyde->Iminium Product This compound Iminium->Product ReducingAgent NaBH(OAc)3 ReducingAgent->Product Reduction

Caption: Reductive amination pathway for N-benzylation.

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion intermediate. Its use allows for a convenient one-pot procedure.[3][5][6]

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are inert and effectively solubilize the reactants.[5][6]

Protocol 2.1: Synthesis of this compound

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine120.15(Specify Amount)(Calculate)1.0
Benzaldehyde106.12(Specify Amount)(Calculate)1.1
Sodium Triacetoxyborohydride211.94(Specify Amount)(Calculate)1.5
Anhydrous Dichloromethane (DCM)84.93(Specify Volume)--

Procedure:

  • To a stirred solution of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in anhydrous DCM at room temperature, add benzaldehyde.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.[2][7]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine and benzyl groups, as well as the methylene protons of the pyrrolidine ring. Based on analogous structures, characteristic peaks for the benzylic methylene protons would be expected around 5.5 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₄N₂).

Safety Precautions

  • Lithium Aluminium Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere and in an anhydrous solvent. Quench with extreme care by a trained professional.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Water-reactive, releasing flammable gases. It can also cause serious eye damage. Handle in a dry environment and wear appropriate eye protection.[6][8]

  • Benzyl Bromide (if used as an alternative benzylation agent): Lachrymatory and corrosive. Handle in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Solvents: Dichloromethane and tetrahydrofuran are flammable and harmful. Use in a well-ventilated area and avoid ignition sources.

References

  • TCG Lifesciences Pvt. Ltd. (2020). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1340. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1995). Synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines: imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Journal of Medicinal Chemistry, 38(19), 3884-3888. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2005). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 9(13), 1225-1252. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(6), 1542-1549. [Link]

  • Li, J. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2451-2464. [Link]

  • Koroleva, E. V., Gusak, K. N., Ihnatovich, Z., & Ermolinskaya, A. L. (2013). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Russian Journal of Organic Chemistry, 49(4), 584-590. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Reddit. (2023, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. PubChem Compound Summary for CID 1519417. Retrieved from [Link]

  • Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]

  • Wiley Online Library. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Archiv der Pharmazie, 350(12), 1700213. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • American Chemical Society. (1951). Reduction and Benzylation by Means of Benzyl Alcohol. II. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines. Journal of the American Chemical Society, 73(1), 406-407. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. PubChem Compound Summary for CID 18365378. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Pyrrolo[3,4-c]pyridine Scaffolds in Antiviral Drug Discovery

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Heterocyclic compounds have historically formed the backbone of many successful therapeutic agents, and among these, the pyrrolo[3,4-c]pyridine core has garnered significant interest.[1][2][3] This bicyclic heteroaromatic system is a "privileged scaffold," meaning it can interact with a diverse range of biological targets. Derivatives of pyrrolo[3,4-c]pyridine have demonstrated a wide spectrum of pharmacological activities, including analgesic, anticancer, and, most pertinently, antiviral properties.[1]

Notably, specific derivatives of the pyrrolo[3,4-c]pyridine scaffold have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus.[1][4] HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, an essential step for establishing a persistent infection. By targeting this enzyme, viral replication can be effectively halted. The emergence of drug resistance to existing HIV-1 integrase inhibitors underscores the urgent need for new chemical entities with novel binding modes or improved resistance profiles.

This document provides detailed application notes and experimental protocols for the investigation of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a potential antiviral agent. While extensive research has been conducted on various substituted pyrrolo[3,4-c]pyridines, this specific compound represents a foundational structure for further derivatization and exploration. These protocols are designed to guide researchers in the systematic evaluation of its antiviral efficacy, mechanism of action, and cytotoxic profile.

Compound Profile: this compound

Parameter Information
IUPAC Name This compound
CAS Number Not broadly available (research compound)
Molecular Formula C₁₄H₁₄N₂
Molecular Weight 210.28 g/mol
Structure Chemical Structure of this compound
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.Purity ≥95% recommended for biological assays.

Rationale for Investigation: The benzyl group at the 2-position provides a lipophilic character that may facilitate cell membrane permeability, a crucial attribute for intracellular antiviral activity. The dihydro-pyrrolo[3,4-c]pyridine core provides a rigid scaffold that can be systematically modified to explore structure-activity relationships (SAR).

Experimental Workflow for Antiviral Evaluation

The following diagram outlines a comprehensive workflow for the antiviral characterization of this compound.

Antiviral_Workflow cluster_preparation Compound Preparation & QC cluster_screening Primary Screening cluster_mechanistic Mechanism of Action Studies cluster_lead_opt Lead Optimization Compound Compound Synthesis/ Procurement QC Quality Control (NMR, MS, Purity) Compound->QC Stock Stock Solution (DMSO) QC->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Antiviral Cell-Based Antiviral Assay (e.g., CPE Reduction) Stock->Antiviral Target_Assay Target-Specific Assay (e.g., HIV-1 Integrase Assay) Antiviral->Target_Assay Time_of_Add Time-of-Addition Experiment Antiviral->Time_of_Add SAR Structure-Activity Relationship (SAR) Studies Target_Assay->SAR

Caption: A logical workflow for the antiviral evaluation of a novel compound.

Part 1: Foundational Assays - Cytotoxicity and Primary Antiviral Screening

A critical first step in evaluating any potential therapeutic is to determine its toxicity to host cells. An ideal antiviral compound should exhibit potent activity against the virus at concentrations that are non-toxic to the host.

Protocol 1: Determination of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Causality behind Experimental Choices:

  • Cell Line Selection: The choice of cell line should be appropriate for the virus being tested. For a broad-spectrum antiviral screen, a commonly used cell line like Vero (African green monkey kidney) or Huh-7 (human hepatoma) is suitable. For HIV, cell lines such as MT-4 or CEM-SS are appropriate.

  • Compound Concentration Range: A wide range of concentrations is used to determine the dose-dependent effect of the compound on cell viability and to accurately calculate the 50% cytotoxic concentration (CC₅₀).

  • Incubation Time: The incubation period should be long enough for the compound to exert its potential cytotoxic effects, typically mirroring the duration of the antiviral assay (e.g., 48-72 hours).

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the selected host cells.

    • Seed the cells in a 96-well microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial two-fold dilutions of the compound in a complete growth medium to achieve final concentrations ranging from, for example, 100 µM down to 0.1 µM. Include a vehicle control (DMSO at the same final concentration as in the highest compound dilution).

    • Remove the medium from the cells and add 100 µL of the respective compound dilutions to each well in triplicate.

    • Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control from all other values.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of cell control) x 100

    • Plot the percentage of cell viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression analysis.

Protocol 2: Cell-Based Antiviral Screening Assay (Cytopathic Effect Inhibition)

This assay determines the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).

Causality behind Experimental Choices:

  • Virus Titer: A known titer of the virus that causes a reproducible and significant CPE within the assay timeframe is used.

  • Positive Control: A known antiviral drug for the specific virus is included to validate the assay's sensitivity.

  • Endpoint Measurement: The MTT assay is a convenient and quantifiable method to measure cell viability as an indicator of CPE inhibition.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed host cells in a 96-well plate as described in Protocol 1.

  • Compound and Virus Addition:

    • Prepare serial dilutions of this compound in an infection medium (low serum medium).

    • Remove the growth medium from the cells.

    • Add 50 µL of the compound dilutions to the wells in triplicate.

    • Immediately add 50 µL of virus suspension (at a multiplicity of infection, MOI, that causes 80-90% CPE in 48-72 hours) to the wells containing the compound.

    • Include the following controls:

      • Cell Control: Cells with medium only (no virus, no compound).

      • Virus Control: Cells with virus and medium (no compound).

      • Positive Control: Cells with virus and a known antiviral drug.

      • Compound Cytotoxicity Control: Cells with the highest concentration of the compound (no virus).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Antiviral Activity:

    • Perform the MTT assay as described in Protocol 1 (steps 4-6).

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each concentration using the formula: % CPE Inhibition = [(Absorbance of treated infected cells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100

    • Plot the percentage of CPE inhibition against the compound concentration (log scale) and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as: SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral compound.

Part 2: Elucidating the Mechanism of Action

If this compound demonstrates significant antiviral activity and a favorable selectivity index, the next logical step is to investigate its mechanism of action. Based on the literature for the pyrrolo[3,4-c]pyridine scaffold, a primary hypothesis is the inhibition of HIV-1 integrase.

Protocol 3: In Vitro HIV-1 Integrase 3'-Processing Assay

This biochemical assay directly measures the ability of the compound to inhibit the 3'-processing activity of recombinant HIV-1 integrase.[6][7]

Causality behind Experimental Choices:

  • Recombinant Enzyme: Using a purified recombinant HIV-1 integrase allows for the direct assessment of enzyme inhibition without the complexities of a cellular environment.

  • Oligonucleotide Substrate: A labeled DNA oligonucleotide that mimics the viral DNA terminus is used as a substrate for the integrase.

  • Detection Method: A variety of non-radioactive methods, such as fluorescence resonance energy transfer (FRET) or ELISA-based assays, can be used for high-throughput screening. A real-time PCR-based method is also a sensitive option.[6]

Step-by-Step Methodology (ELISA-based):

  • Plate Coating:

    • Coat a 96-well streptavidin plate with a biotinylated oligonucleotide substrate that mimics the U5 end of the HIV-1 long terminal repeat (LTR). Incubate and wash to remove unbound substrate.

  • Reaction Mixture Preparation:

    • In a separate plate, prepare the reaction mixture containing:

      • Assay buffer (containing DTT and MnCl₂ or MgCl₂).

      • Recombinant HIV-1 integrase.

      • Serial dilutions of this compound or a known integrase inhibitor (e.g., Raltegravir) as a positive control.

      • A no-enzyme control.

  • Enzymatic Reaction:

    • Add the reaction mixture to the coated plate.

    • Incubate at 37°C for 1-2 hours to allow the integrase to process the 3'-end of the oligonucleotide.

  • Detection:

    • Wash the plate to remove the cleaved dinucleotide.

    • Add a primary antibody that specifically recognizes the processed 3'-end.

    • Incubate and wash.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate and wash.

    • Add a TMB substrate and stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.

    • Plot the percentage of inhibition against the compound concentration (log scale) and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound against Virus X in Y Cells

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
This compound[Insert Value][Insert Value][Insert Value]
Positive Control (e.g., Remdesivir)[Insert Value][Insert Value][Insert Value]

Table 2: In Vitro Inhibitory Activity of this compound against HIV-1 Integrase

CompoundIC₅₀ (µM)
This compound[Insert Value]
Positive Control (e.g., Raltegravir)[Insert Value]

Visualizing the Hypothesized Mechanism

The following diagram illustrates the hypothesized mechanism of action for a pyrrolo[3,4-c]pyridine derivative as an HIV-1 integrase inhibitor.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Inhibition by Compound Virus HIV Virion Entry Entry & Uncoating Virus->Entry RT Reverse Transcription (RNA -> vDNA) Entry->RT Integration Integration RT->Integration Replication Viral Protein Synthesis & Assembly Integration->Replication Host_Cell Host Cell Nucleus (Host DNA) Integration->Host_Cell Inserts vDNA Budding Budding & Maturation Replication->Budding Compound 2-Benzyl-2,3-dihydro- 1H-pyrrolo[3,4-c]pyridine Compound->Integration Inhibits HIV-1 Integrase

Caption: Hypothesized inhibition of HIV-1 integration by the test compound.

Trustworthiness and Self-Validating Systems

Each protocol described herein is designed as a self-validating system through the inclusion of appropriate controls:

  • Positive Controls: The use of known antiviral drugs or inhibitors ensures that the assay is performing as expected and is capable of detecting the desired biological activity.

  • Negative/Vehicle Controls: These controls account for any non-specific effects of the compound's solvent (e.g., DMSO) and establish the baseline for calculating percentage inhibition or viability.

  • Cell and Virus Controls: These are essential for establishing the baseline health of the cells and the extent of virus-induced effects in the absence of any treatment.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial antiviral evaluation of this compound. Positive results from these assays would warrant further investigation, including:

  • Broad-spectrum antiviral screening: Testing against a panel of different viruses to determine the breadth of its activity.

  • Resistance profiling: Generating resistant viral strains to identify the compound's specific molecular target and its susceptibility to viral mutations.

  • In vivo efficacy and toxicity studies: Evaluating the compound's performance in animal models of viral infection.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

The exploration of novel chemical scaffolds like pyrrolo[3,4-c]pyridines is a promising avenue in the ongoing effort to develop the next generation of antiviral therapeutics.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Desai, N. C., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(8), 1595–1627. [Link]

  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 26(21), 6483. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Gong, E. Y., et al. (2013). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology (Clifton, N.J.), 1030, 185–194. [Link]

  • Pattarawarapan, M., et al. (2015). Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. BioMed Research International, 2015, 874138. [Link]

  • Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.

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Application Notes and Protocols for the Development of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives as Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimycobacterial Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action. The 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold has emerged as a promising chemotype in the pursuit of new antimycobacterial drugs. Derivatives of this heterocyclic system have demonstrated potent activity against M. tb, suggesting their potential for development into next-generation therapeutics.[1]

This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic investigation of this compound derivatives for antimycobacterial drug development. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the fight against tuberculosis.

Chemical Synthesis: Accessing the this compound Scaffold

The synthesis of the target scaffold can be achieved through a multi-step sequence, commencing with commercially available starting materials. The following protocol outlines a representative synthesis of the core structure, which can then be further derivatized to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of this compound

This protocol involves a two-step process: first, the synthesis of the parent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, followed by its N-benzylation.

Step 1: Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

A common route to the dihydropyrrolopyridine core involves the reduction of a lactam intermediate, which can be derived from furo[3,4-c]pyridine-1,3-dione.[2]

  • Materials: Furo[3,4-c]pyridine-1,3-dione, Urea, Lithium Aluminium Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl) in diethyl ether, Sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Lactamization: A mixture of furo[3,4-c]pyridine-1,3-dione and urea is heated to form 2H-pyrrolo[3,4-c]pyridine-1,3-dione.

    • Reduction: The resulting dione is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH₄ in THF to the cooled suspension with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

    • The resulting slurry is filtered, and the filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

Step 2: N-Benzylation

  • Materials: 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (ACN), Dichloromethane (DCM), Brine.

  • Procedure:

    • Dissolve the crude 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in acetonitrile.

    • Add potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis_Workflow A Furo[3,4-c]pyridine-1,3-dione B 2H-Pyrrolo[3,4-c]pyridine-1,3-dione A->B Urea, Heat C 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine B->C LiAlH4, THF D This compound C->D Benzyl bromide, K2CO3, ACN

Fig. 1: Synthetic workflow for this compound.

In Vitro Antimycobacterial Activity Assessment

The primary assessment of novel compounds involves determining their direct activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating mycobacteria.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using MABA
  • Principle: The MABA utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. The MIC is defined as the lowest drug concentration that prevents this color change.

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

    • Test compounds dissolved in DMSO.

    • Alamar Blue reagent.

    • Sterile 96-well microplates.

  • Procedure:

    • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in broth.

    • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate. The final concentration of DMSO should not exceed 1%, which is non-toxic to the bacteria.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. Include a drug-free control (inoculum only) and a sterile control (broth only).

    • Incubation: Seal the plates and incubate at 37 °C for 7 days.

    • Alamar Blue Addition: After incubation, add a mixture of Alamar Blue and 10% Tween 80 to a drug-free control well. Re-incubate for 24 hours.

    • Reading Results: If the control well turns pink, add Alamar Blue to all wells. If it remains blue, re-incubate and check daily until the control turns pink. The MIC is the lowest concentration of the compound that remains blue.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold is crucial for optimizing its antimycobacterial activity and drug-like properties. The following table summarizes representative data for a hypothetical series of derivatives to illustrate how SAR data can be presented.

Compound IDMIC (µg/mL) vs. M. tb H37RvIC₅₀ (µM) vs. Vero cellsSelectivity Index (SI = IC₅₀/MIC)
1a HHH0.8> 50> 62.5
1b 4-ClHH0.2> 50> 250
1c 4-FHH0.4> 50> 125
1d 4-OCH₃HH1.6> 50> 31.25
1e H6-ClH0.54590
1f HH7-NO₂1.2> 50> 41.7

Note: This is an illustrative table. Actual values would be experimentally determined.

  • Electron-withdrawing substituents on the benzyl ring (e.g., 4-Cl, 4-F) appear to enhance antimycobacterial activity compared to the unsubstituted analog.

  • An electron-donating group (e.g., 4-OCH₃) may decrease potency.

  • Substitution on the pyridine ring can also modulate activity.

Cytotoxicity Assessment

To ensure that the observed antimycobacterial activity is not due to general cytotoxicity, it is essential to evaluate the compounds against a mammalian cell line. The MTT assay is a standard colorimetric assay for assessing cell viability.

Protocol 3: Cytotoxicity Testing using MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Materials:

    • Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line.

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Intracellular Efficacy Assessment

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, it is critical to assess the efficacy of compounds against intracellular bacteria.

Protocol 4: Intracellular Macrophage Infection Assay
  • Principle: This assay measures the ability of a compound to kill or inhibit the growth of M. tuberculosis within infected macrophages.

  • Materials:

    • THP-1 (human monocytic) cell line.

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

    • M. tuberculosis H37Rv (or a luminescent/fluorescent reporter strain).

    • RPMI-1640 medium with 10% FBS.

    • Test compounds.

    • Lysis buffer (e.g., 0.1% Triton X-100).

    • Middlebrook 7H10 agar plates for CFU enumeration.

  • Procedure:

    • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

    • Infection: Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.

    • Removal of Extracellular Bacteria: Wash the cells with warm PBS to remove non-phagocytosed bacteria.

    • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.

    • Cell Lysis and CFU Enumeration: Lyse the macrophages with lysis buffer and plate serial dilutions of the lysate on 7H10 agar plates.

    • Incubation and Counting: Incubate the plates at 37 °C for 3-4 weeks and count the colony-forming units (CFU).

    • Data Analysis: Compare the CFU counts from compound-treated wells to untreated control wells to determine the intracellular activity.

Screening_Cascade A Compound Library (this compound Derivatives) B Primary Screening: In Vitro MIC vs. M. tb (MABA) A->B C Cytotoxicity Assay (e.g., MTT on Vero cells) B->C Active Compounds D Intracellular Efficacy (Macrophage Infection Model) C->D Non-toxic Actives E Mechanism of Action Studies D->E Intracellularly Active Compounds F Lead Optimization E->F

Fig. 2: High-level screening cascade for antimycobacterial drug discovery.

Mechanism of Action Elucidation

Understanding the mechanism of action is crucial for rational drug design and development. For pyrrolo[3,4-c]pyridine derivatives, two primary targets in M. tuberculosis have been suggested: the cytochrome bc1 complex and the enoyl-acyl carrier protein reductase (InhA).

Inhibition of the Cytochrome bc1 Complex

The cytochrome bc1 complex (Complex III) is a key component of the electron transport chain, responsible for generating a proton motive force for ATP synthesis.[3][4][5][6] Inhibition of this complex disrupts cellular respiration and energy production, leading to bacterial death.

Cytochrome_bc1_Pathway Menaquinol Menaquinol (MQH2) Cyt_bc1 Cytochrome bc1 Complex (QcrB subunit) Menaquinol->Cyt_bc1 e- Cyt_c Cytochrome c Cyt_bc1->Cyt_c e- Cyt_aa3 Cytochrome aa3 Oxidase Cyt_c->Cyt_aa3 e- ATP_Synthase ATP Synthase Cyt_aa3->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Inhibitor 2-Benzyl-pyrrolo[3,4-c]pyridine Derivative Inhibitor->Cyt_bc1 Inhibition

Fig. 3: Inhibition of the M. tuberculosis electron transport chain.
Inhibition of InhA and Mycolic Acid Synthesis

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[7][8][9][10][11] Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial lysis. This is the same pathway targeted by the frontline drug isoniazid.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Elongation Elongation Cycles (FAS-II) Acyl_ACP->Elongation InhA InhA (Enoyl-ACP Reductase) Elongation->InhA trans-2-Enoyl-ACP Mero_chain Meromycolate Chain Elongation->Mero_chain InhA->Elongation Elongated Acyl-ACP Mycolic_Acid Mycolic Acids Mero_chain->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor 2-Benzyl-pyrrolo[3,4-c]pyridine Derivative Inhibitor->InhA Inhibition

Fig. 4: Inhibition of the mycolic acid biosynthesis pathway.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel antimycobacterial agents. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, in vitro and intracellular evaluation, and preliminary mechanistic characterization of new derivatives. Future work should focus on comprehensive SAR studies to optimize potency and drug-like properties, as well as in-depth mechanism of action studies to confirm the molecular target(s) and identify potential resistance mechanisms. Ultimately, the goal is to advance promising lead compounds into preclinical and clinical development to address the pressing global health challenge of tuberculosis.

References

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  • Sindhu, T., & Debnath, P. (2022). Cytochrome bc1-aa3 Oxidase Supercomplex As Emerging and Potential Drug Target Against Tuberculosis. Current Molecular Pharmacology, 15(2), 380–392. [Link]

  • Targeting the cytochrome bc1 complex for drug development in M. tuberculosis: review. (n.d.). PubMed. [Link]

  • Takayama, K., Wang, C., & Besra, G. S. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews, 18(1), 81-101. [Link]

  • Targeting the cytochrome bc1 complex for drug development in M. tuberculosis: review. (2021). ResearchGate. [Link]

  • Biosynthetic Pathway of Mycolic acids -[The initiation of the mycolic... (n.d.). ResearchGate. [Link]

  • Grzegorzewicz, A. E., Korduláková, J., Jones, V., Bornard, I., Guiard, J., McNeil, M. R., Brennan, P. J., & Jackson, M. (2014). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design, 20(27), 4416–4444. [Link]

  • Sindhu, T., & Debnath, P. (2022). Cytochrome bc1-aa3 Oxidase Supercomplex As Emerging and Potential Drug Target Against Tuberculosis. Current Molecular Pharmacology, 15(2), 380-392. [Link]

  • Wang, Z., Qi, J., & Li, P. (2024). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. International Journal of Molecular Sciences, 25(5), 2898. [Link]

  • Grzegorzewicz, A. E., Korduláková, J., Jones, V., Bornard, I., Guiard, J., McNeil, M. R., Brennan, P. J., & Jackson, M. (2014). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design, 20(27), 4416-4444. [Link]

  • Podinovskaia, M., & Gan, Y. H. (2013). Growing and handling of Mycobacterium tuberculosis for macrophage infection assays. Methods in Molecular Biology, 1019, 51–57. [Link]

  • Sorrentino, F., del Rio, R. G., Zheng, X., Matilla, J. P., Gomez, P. T., Hoyos, M. M., Herran, M. E. P., Losana, A. M., & Av-Gay, Y. (2016). Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrobial Agents and Chemotherapy, 60(3), 1734–1741. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(28), 19335-19355. [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.). ResearchGate. [Link]

  • Bencze, G., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Cellular and Infection Microbiology, 11, 752643. [Link]

  • Macrophage Infection Models for Mycobacterium tuberculosis. (n.d.). Springer Nature Experiments. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • El-Damasy, A. K., Lee, D. H., Seo, S. H., & Keum, C.-S. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 11(4), 115. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Obaid, A. M., Al-Agamy, M. H. M., & Al-Dosary, M. S. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

  • da Silva, A. C., et al. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 29(13), 3108. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
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Application Note & Protocols: Comprehensive Analytical Characterization of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the analytical characterization of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a key intermediate or final active pharmaceutical ingredient (API), its structural integrity, purity, and physicochemical properties must be unequivocally established. This guide details optimized protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust, reproducible, and self-validating results for regulatory submission and downstream applications.

Introduction: The Imperative for Rigorous Characterization

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a core structural motif found in a variety of biologically active molecules, including potential anti-HIV and enzyme inhibitory agents.[1] The introduction of a benzyl group at the N-2 position creates this compound, a molecule with specific stereochemical and electronic properties that necessitate precise analytical confirmation. In drug development, unambiguous characterization is non-negotiable. It ensures efficacy, safety, and batch-to-batch consistency.

This guide moves beyond simple procedural lists, offering insights into why specific parameters are chosen, empowering researchers to not only replicate these methods but also to adapt them intelligently for related derivatives.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of newly synthesized compounds and for quantifying them in various matrices. A well-developed stability-indicating HPLC method can separate the main compound from synthesis-related impurities, precursors, and degradation products.[3] For this compound, a reverse-phase (RP-HPLC) method is most appropriate due to the molecule's moderate polarity.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecyl) column is the industry standard and an excellent starting point, offering robust hydrophobic interactions with the benzyl and pyridine moieties.[4]

  • Mobile Phase: An acetonitrile/water or methanol/water system provides the necessary polarity range to elute the compound with a good peak shape. The addition of a buffer (e.g., phosphate) and pH adjustment is critical.[5] For this basic compound, a slightly acidic pH (e.g., pH 2-3) will ensure the pyridine nitrogen is protonated, leading to sharper peaks and preventing tailing.

  • Detection: The fused aromatic rings (pyrrolo[3,4-c]pyridine and benzyl) provide strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. Wavelengths around 230-260 nm are typically effective for such structures.[4][5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Accurately weigh ~1 mg of sample p2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL p1->p2 a1 Equilibrate HPLC System with initial conditions p2->a1 p3 Prepare Mobile Phase A (e.g., 0.1% TFA in H2O) p4 Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) a2 Inject Sample (5-10 µL) a1->a2 a3 Run Gradient Program a2->a3 a4 Detect with PDA/UV (254 nm) a3->a4 d1 Integrate Peaks a4->d1 d2 Determine Retention Time (RT) d1->d2 d3 Calculate Purity (% Area) d2->d3

Caption: HPLC workflow for purity analysis.

Detailed Protocol for RP-HPLC
  • Sample Preparation: Accurately weigh approximately 1.0 mg of this compound and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis (e.g., to 0.1 mg/mL).

  • Chromatographic Conditions:

    • Instrumentation: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and PDA detector.[6]

    • Data Acquisition: Chromatographic software (e.g., ChemStation, Empower).

  • Run Analysis: Equilibrate the column for at least 15 minutes with the initial mobile phase composition. Inject 5 µL of the sample solution and run the gradient program.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample. The retention time serves as a key identifier for the compound under these specific conditions.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 4 µmProvides good retention and resolution for aromatic compounds.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure sharp peaks for the basic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA at 254 nmGood absorbance wavelength for the aromatic system.
Injection Vol. 5 µLA small volume prevents peak overload.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential to confirm the connectivity of the this compound structure.

Rationale for NMR Experiment Selection
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and benzyl rings, as well as the aliphatic protons of the dihydro-pyrrolo and benzylic methylene groups.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).

  • 2D NMR (COSY, HSQC): While not always mandatory for simple structures, these experiments can definitively confirm assignments. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.

Detailed Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for this type of molecule.[6][7][8]

  • Instrument Setup:

    • Spectrometer: Bruker 400 MHz spectrometer or equivalent.[6]

    • Experiments: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

    • ¹³C NMR: Acquire 512-1024 scans. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values.

Proton Assignment (¹H NMR)Expected Chemical Shift (ppm)MultiplicityIntegration
Pyridine H (aromatic)δ 8.4 - 7.1m3H
Benzyl H (aromatic)δ 7.4 - 7.2m5H
-N-CH₂ -Ar (benzylic)δ ~4.2s2H
Pyrrolo -CH₂ -δ ~4.2s4H

Note: The two sets of methylene protons in the dihydro-pyrrolo ring system may appear as two distinct singlets or merge into one, depending on the solvent and temperature. The chemical shifts are estimates based on similar structures and should be confirmed by experimental data.[7][9]

Molecular Mass and Formula Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight and elemental composition.

Rationale for Ionization Technique
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, non-volatile molecules like the target compound. It typically produces a protonated molecular ion [M+H]⁺, which is easily interpretable.[6] High-Resolution Mass Spectrometry (HRMS) coupled with ESI can determine the mass with high accuracy (to four or five decimal places), allowing for the unambiguous confirmation of the elemental formula (C₁₄H₁₄N₂).[10][11]

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation p1 Prepare dilute solution (~10-50 µg/mL) in MeOH or ACN a1 Infuse sample into ESI source p1->a1 a2 Generate Ions (Positive Mode) a1->a2 a3 Analyze ions in TOF or Orbitrap a2->a3 d1 Identify [M+H]⁺ ion a3->d1 d2 Compare experimental m/z with theoretical m/z d1->d2 d3 Confirm Elemental Composition d2->d3

Caption: ESI-HRMS workflow for molecular formula confirmation.

Detailed Protocol for ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Bruker ESI Q-TOF or Thermo Fisher Orbitrap.[6]

  • Analysis: Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Ionization Mode: Positive (+)

    • Scan Range: m/z 100-500

  • Data Analysis:

    • Molecular Formula: C₁₄H₁₄N₂

    • Exact Mass: 210.1157

    • Expected [M+H]⁺ Ion: 211.1235

    • Compare the experimentally observed m/z value for the [M+H]⁺ ion with the theoretical value. A mass accuracy of < 5 ppm is required for confident formula assignment.

Unambiguous 3D Structure: X-Ray Crystallography

For absolute proof of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.[12] It provides precise 3D coordinates of every atom in the crystal lattice. This technique is particularly valuable for confirming the connectivity of the fused ring system and the orientation of the benzyl substituent.

Protocol for X-Ray Crystallography
  • Crystallization: This is often the most challenging step. The goal is to grow a single, diffraction-quality crystal.[12]

    • Method: Slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, methanol) is a common starting point.[13][14]

    • Screening: Experiment with various solvents and solvent combinations to find conditions that yield well-formed, single crystals.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer (e.g., Enraf–Nonius CAD-4 or a modern CCD-based system).[15]

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.[13]

  • Validation: The final structure is validated based on metrics like R-factor, goodness-of-fit, and the absence of significant residual electron density. The resulting CIF (Crystallographic Information File) provides an unambiguous record of the molecular structure.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and structural integrity. The protocols outlined in this guide provide a robust framework for achieving this. By combining HPLC for purity assessment, NMR for structural elucidation in solution, MS for molecular formula confirmation, and X-ray crystallography for definitive solid-state structure, researchers can generate a comprehensive and reliable data package suitable for publication, patent applications, and regulatory filings.

References

  • Scott, R. D., Ueno, H., & Metzler, D. E. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 21(21), 5213–5219. [Link]

  • Chae, C. H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Ahmad, B., et al. (2022). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1657. [Link]

  • Saczewski, J., & Rybicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3395. [Link]

  • Google Patents. (2014). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a related triazole synthesis. Retrieved from [Link]

  • MDPI. (2020). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. Molbank, 2020(4), M1161. [Link]

  • ResearchGate. (2004). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Journal of Physics B: Atomic, Molecular and Optical Physics. [Link]

  • ResearchGate. (2020). H.NMR-Spectrum of Compound{2}. Conference: The 2nd International Conference for Applied Sciences and Military. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for N-benzyl-pyrrole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). Retrieved from [Link]

  • Głośnicka, R., & Sznitowska, M. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. [Link]

  • El-Kashef, H. S., et al. (2012). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 2, 246-250. [Link]

  • Guss, J. M. (2005). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit 7.3. [Link]

  • Fun, H. K., et al. (2009). 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o613. [Link]

  • ResearchGate. (2015). Structural Analysis of 2-Benzyl-3-[3-(4-bromo-phenyl)... International Journal of ChemTech Research. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... [Link]

  • Pharmacia. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO-B activity in cellular cultures. Pharmacia, 69(1), 163-170. [Link]

  • Seth, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13(5), 601-608. [Link]

  • Ashurov, J. M., et al. (2016). Crystal structure of (E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 486–489. [Link]

  • El-Ragehy, N. A., et al. (2012). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 50(7), 573-580. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1361. [Link]

  • Yılmaz, F. M., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, characterization, DFT, molecular docking and anticancer activity studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 859-874. [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo experimental design and evaluation of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a novel compound with potential therapeutic applications. Based on existing literature suggesting that derivatives of this scaffold act as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), this guide outlines a strategic, multi-tiered approach to its preclinical in vivo assessment.[1] The protocols herein are designed to establish a foundational understanding of the compound's pharmacokinetic and pharmacodynamic profile, evaluate its preliminary safety and tolerability, and ultimately, to test its efficacy in a relevant disease model. Adherence to these guidelines will ensure the generation of robust and reproducible data, critical for advancing this compound through the drug development pipeline.

Introduction: The Scientific Rationale

The pyrrolo[3,4-c]pyridine scaffold is a versatile heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][3] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[2] Of particular note, recent studies have identified 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for NAD+-dependent enzymes involved in signaling and DNA repair. Upregulation of NAMPT is a hallmark of various cancers, making it an attractive target for anticancer therapy.

An optimized derivative from this class has demonstrated not only potent anti-NAMPT activity but also favorable pharmacokinetic properties in mice and efficacy in a PC-3 mouse xenograft model.[1] This provides a strong rationale for the in vivo investigation of this compound as a potential NAMPT inhibitor for oncology applications. The following experimental design is structured to systematically evaluate this hypothesis, adhering to the principles of the ARRIVE guidelines to ensure rigorous and ethical animal research.[4][5]

Pre-formulation and Preliminary Studies: Laying the Groundwork

Prior to initiating extensive in vivo experiments, it is crucial to conduct preliminary studies to establish the fundamental physicochemical properties and a suitable formulation for this compound.

Physicochemical Characterization

A thorough understanding of the compound's solubility, stability, and other physicochemical parameters is essential for developing a viable formulation for in vivo administration.

ParameterMethodPurpose
Solubility Kinetic and thermodynamic solubility assays in various pharmaceutically acceptable vehicles (e.g., water, saline, PBS, DMSO, PEG400, Tween 80).To identify a suitable solvent system for in vivo administration that ensures complete dissolution and bioavailability.
Stability Stability testing of the compound in the selected vehicle at different temperatures (e.g., 4°C, room temperature) and for varying durations.To determine the appropriate storage conditions and shelf-life of the dosing solution.
LogP/LogD In silico prediction and/or experimental determination (e.g., shake-flask method).To predict the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Formulation Development

The goal is to develop a sterile, non-toxic, and stable formulation that allows for accurate and reproducible dosing. Based on the solubility data, a simple formulation, such as a solution or a well-dispersed suspension, should be developed.

Protocol 1: Formulation Preparation

  • Based on solubility data, select a primary solvent (e.g., DMSO) and a co-solvent/vehicle (e.g., PEG400, saline with Tween 80).

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in the primary solvent first, if necessary, using gentle vortexing or sonication.

  • Gradually add the co-solvent/vehicle to the desired final concentration, ensuring continuous mixing.

  • Visually inspect the solution for any precipitation or cloudiness.

  • Measure the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5).

  • Sterilize the formulation by filtering through a 0.22 µm syringe filter into a sterile container.

  • Store the formulation under the conditions determined in the stability studies.

In Vivo Experimental Workflow

The in vivo evaluation of this compound should follow a logical, stepwise progression.

Caption: A stepwise in vivo experimental workflow.

Phase 1: Acute Tolerability and Dose Range Finding

The initial in vivo study aims to determine the maximum tolerated dose (MTD) and to identify a dose range for subsequent pharmacokinetic and efficacy studies.

Protocol 2: Acute Tolerability Study in Mice

  • Animal Model: Use healthy, adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Group Size: A minimum of 3-5 mice per dose group.

  • Dosing: Administer single doses of this compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours) post-dosing. Record body weights daily for up to 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

  • Data Analysis: Record all observations. Plot body weight changes over time for each dose group.

Phase 2: Pharmacokinetic (PK) Studies

Understanding the ADME properties of the compound is critical for designing effective dosing regimens for efficacy studies.

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.

  • Group Size: A minimum of 3-4 animals per group.

  • Dosing: Administer a single intravenous (i.v.) bolus dose (e.g., 1-2 mg/kg) and an oral or intraperitoneal dose (e.g., 10 mg/kg) of this compound.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for extravascular routes)

Phase 3: Pharmacodynamic (PD) and Target Engagement Studies

These studies aim to demonstrate that the compound interacts with its intended target (NAMPT) in vivo and elicits a biological response.

PD_Pathway cluster_cell Tumor Cell Compound 2-Benzyl-2,3-dihydro-1H- pyrrolo[3,4-c]pyridine NAMPT NAMPT Compound->NAMPT Inhibition NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Cell_Processes Cellular Processes (Energy Metabolism, DNA Repair) NAD->Cell_Processes Essential for

Caption: Proposed mechanism of action for PD studies.

Protocol 4: Ex Vivo NAMPT Inhibition and NAD+ Level Measurement

  • Animal Model: Use tumor-bearing mice (e.g., PC-3 xenografts in nude mice).

  • Dosing: Treat the mice with a single dose of this compound at a dose expected to achieve therapeutic concentrations based on PK data. Include a vehicle control group.

  • Tissue Collection: At various time points post-dosing (e.g., 2, 8, 24 hours), euthanize the animals and collect tumor tissue and, if desired, relevant normal tissues.

  • NAMPT Activity Assay: Prepare tissue homogenates and measure NAMPT enzyme activity using a commercially available kit or a validated in-house assay.

  • NAD+ Quantification: Extract NAD+ from a separate portion of the tissue and quantify its levels using an LC-MS/MS method or a colorimetric/fluorometric assay kit.

  • Data Analysis: Compare NAMPT activity and NAD+ levels in the treated groups to the vehicle control group. Correlate these changes with the plasma concentrations of the compound at the corresponding time points.

Phase 4: Efficacy Studies

The ultimate goal is to determine if this compound can inhibit tumor growth in a relevant animal model.

Protocol 5: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing established subcutaneous tumors of a relevant human cancer cell line (e.g., PC-3 prostate cancer cells, which are known to be sensitive to NAMPT inhibitors).

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize the animals into treatment groups (e.g., vehicle control, this compound at two or three dose levels, and a positive control group with a known NAMPT inhibitor, if available).

  • Dosing Regimen: Based on the PK and PD data, establish a chronic dosing regimen (e.g., once or twice daily) for a specified duration (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (length x width²)/2).

  • Body Weight and Clinical Observations: Monitor body weight and the general health of the animals throughout the study.

  • Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Phase 5: Preliminary Toxicology

While a full toxicology package is beyond the scope of initial in vivo studies, preliminary toxicological evaluation is essential.

Protocol 6: Preliminary Toxicology Assessment

  • Sample Collection: At the end of the efficacy study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Organ Collection: Collect major organs (e.g., liver, kidney, spleen, heart, lungs) and fix them in 10% neutral buffered formalin.

  • Histopathology: Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of drug-related toxicity.

  • Data Analysis: Compare hematology, serum chemistry, and histopathology findings between the treated and control groups.

Conclusion and Future Directions

The successful completion of this comprehensive in vivo experimental plan will provide a robust dataset to support the continued development of this compound as a potential therapeutic agent. Positive results from these studies would warrant further investigation, including more extensive toxicology studies, formulation optimization, and exploration in other relevant cancer models. This structured and scientifically rigorous approach is paramount for making informed decisions in the challenging but rewarding field of drug discovery and development.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Zhu, Y., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & medicinal chemistry letters, 23(17), 4969–4972. [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]

  • NC3Rs. The ARRIVE guidelines. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental work.

I. Introduction to the Synthesis

The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves a two-stage process. First, the core heterocyclic structure, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, is synthesized. Following this, the benzyl group is introduced via N-alkylation. While seemingly straightforward, each stage presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will address common issues encountered in both stages, with a primary focus on the critical N-benzylation step.

A reliable method for preparing the parent heterocycle, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, starts from furo[3,4-c]pyridine-1,3-dione. This involves a lactamization reaction, followed by reduction.[1] Once the hydrochloride salt of the core structure is obtained, it can be neutralized and subsequently benzylated.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low or No Yield of this compound

Probable Cause A: Incomplete N-benzylation Reaction

  • Explanation: The nucleophilicity of the secondary amine in 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine may be insufficient under the chosen reaction conditions to effectively displace the leaving group on the benzyl halide. The choice of base is also critical; it must be strong enough to deprotonate the secondary amine (or its protonated form if starting from the salt) but not so strong as to cause unwanted side reactions.

  • Recommended Solutions:

    • Optimize the Base: If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2] A typical procedure would involve dissolving the starting material in an anhydrous polar aprotic solvent like THF, adding NaH, and stirring for 30 minutes before adding the benzyl bromide.[2]

    • Increase Reaction Temperature: Gently heating the reaction mixture can often drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

    • Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride. If you are using benzyl chloride and observing low conversion, switching to benzyl bromide may improve your yield.

Probable Cause B: Degradation of Starting Material or Product

  • Explanation: The pyrrolopyridine core can be sensitive to harsh reaction conditions. Strong acids or bases at elevated temperatures can lead to decomposition.

  • Recommended Solutions:

    • Use Milder Conditions: Employ a less aggressive base and run the reaction at room temperature for a longer period.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction requires heating.

Issue 2: Formation of Multiple Products (Impure Sample)

Probable Cause A: Over-alkylation (Formation of a Quaternary Ammonium Salt)

  • Explanation: The desired product, a tertiary amine, can act as a nucleophile and react with another molecule of the benzylating agent to form a quaternary ammonium salt. This is a common side reaction in N-alkylation of amines.

  • Recommended Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine relative to the benzylating agent.

    • Slow Addition of Alkylating Agent: Add the benzyl bromide or chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.

Probable Cause B: Side Reactions Involving the Pyridine Ring

  • Explanation: While less likely under standard N-alkylation conditions, highly reactive intermediates or harsh conditions could potentially lead to reactions on the pyridine ring.

  • Recommended Solutions:

    • Maintain Moderate Conditions: Avoid excessively high temperatures and highly reactive reagents not necessary for the N-benzylation.

    • Purification: If minor side products are formed, they can often be removed through column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core?

A1: A common and effective route starts with furo[3,4-c]pyridine-1,3-dione. This undergoes lactamization with a reagent like urea, followed by reduction with a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) to yield the desired core structure.[1]

Q2: What is the recommended solvent for the N-benzylation reaction?

A2: Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) and acetonitrile (MeCN) are excellent choices as they effectively dissolve the starting materials and are unreactive under the typical reaction conditions.[2][3]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material, product, and any potential byproducts. The consumption of the starting amine and the appearance of a new, less polar spot corresponding to the N-benzylated product will indicate reaction progress.

Q4: What are the best methods for purifying the final product, this compound?

A4: A two-step purification process is often most effective:

  • Aqueous Workup & Extraction: After the reaction is complete, quench the reaction mixture (e.g., with saturated ammonium chloride solution if a strong base was used), and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography or Recrystallization:

    • Column Chromatography: This is highly effective for removing impurities with different polarities. Silica gel is the recommended stationary phase.

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient final purification step. Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

IV. Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (3) from Furo[3,4-c]pyridine-1,3-dione (1)

This protocol is adapted from the general principles outlined in patent literature.[1]

  • Lactamization:

    • In a round-bottom flask, combine furo[3,4-c]pyridine-1,3-dione (1) (1 equiv.) and urea (1.5 equiv.).

    • Add o-xylene as the solvent and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and collect the precipitated 2H-pyrrolo[3,4-c]pyridine-1,3-dione (2) by filtration.

  • Reduction:

    • Suspend 2H-pyrrolo[3,4-c]pyridine-1,3-dione (2) (1 equiv.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of Lithium Aluminium Hydride (LiAlH₄) (2-3 equiv.) in THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and concentrate the filtrate to obtain crude 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (3).

Protocol 2: Synthesis of this compound (4)
  • Deprotonation:

    • Dissolve crude 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (3) (1 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv.) portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

  • N-benzylation:

    • Cool the reaction mixture back to 0 °C.

    • Add benzyl bromide (1.05 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Workup and Purification:

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound (4).

V. Data and Workflow Visualization

Table 1: Troubleshooting Summary for N-benzylation
IssueProbable CauseRecommended Solution
Low Yield Incomplete reactionUse a stronger base (e.g., NaH), switch to benzyl bromide, or gently heat the reaction.
DegradationUse milder conditions and an inert atmosphere.
Impure Product Over-alkylationUse a slight excess of the amine and add the benzylating agent slowly at 0 °C.
Side reactions on pyridine ringMaintain moderate reaction conditions.
Diagrams

SynthesisWorkflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: N-Benzylation Start Furo[3,4-c]pyridine-1,3-dione Lactam 2H-Pyrrolo[3,4-c]pyridine-1,3-dione Start->Lactam Lactamization (Urea, o-xylene) Core 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Lactam->Core Reduction (LiAlH4, THF) Product 2-Benzyl-2,3-dihydro-1H- pyrrolo[3,4-c]pyridine Core->Product NaH, Benzyl Bromide THF

Caption: Overall synthetic workflow.

Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions Start N-Benzylation Reaction CheckYield Check Yield & Purity by TLC/LC-MS Start->CheckYield LowYield LowYield CheckYield->LowYield No Impure Impure Product Multiple spots on TLC CheckYield->Impure No Good Proceed to Purification CheckYield->Good Yes Sol_Base Use Stronger Base (NaH) LowYield->Sol_Base Sol_Temp Increase Temperature LowYield->Sol_Temp Sol_Agent Use Benzyl Bromide LowYield->Sol_Agent Sol_Stoich Adjust Stoichiometry Impure->Sol_Stoich Sol_Addition Slow Addition at 0°C Impure->Sol_Addition

Caption: Troubleshooting decision tree.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline.

  • ChemicalBook. 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis.

  • Google Patents. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.

  • Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(2), 399-401.

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

Sources

Technical Support Center: Overcoming Solubility Challenges for 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. The principles and techniques discussed here are broadly applicable to other nitrogen-containing heterocyclic compounds facing similar challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and behavior of this compound.

Q1: What are the predicted physicochemical properties and likely solubility characteristics of this compound?

A1: While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure. The molecule contains a pyrrolo[3,4-c]pyridine core, which is a nitrogen-containing heterocycle, and a non-polar benzyl group.[1][2][3]

  • Basicity: The presence of nitrogen atoms, particularly the pyridine nitrogen and the secondary amine in the dihydropyrrole ring, makes the compound a weak base.[4] This is a critical characteristic, as its aqueous solubility is expected to be highly dependent on pH.[5]

  • Polarity & Lipophilicity: The benzyl group adds significant lipophilic (fat-loving) character, which generally leads to poor water solubility. The combination of a polar heterocyclic core and a non-polar benzyl substituent suggests the molecule will have low intrinsic aqueous solubility. In silico prediction tools are often used to estimate properties like cLogP (a measure of lipophilicity), which for this class of compounds is expected to be in a range indicative of solubility challenges.[6][7]

Q2: What are the recommended starting solvents for preparing a high-concentration stock solution?

A2: For initial stock solution preparation, polar aprotic solvents are recommended. These solvents can effectively solvate the molecule without interfering with most biological assays at low final concentrations.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).

  • Causality: These solvents have strong dipole moments and can disrupt the crystal lattice energy of the solid compound while accommodating both its polar and non-polar regions. DMSO is the most common choice for high-throughput screening applications.[8]

Q3: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer (e.g., PBS). What is happening?

A3: This is a classic case of an "anti-solvent" effect, leading to the measurement of kinetic solubility rather than thermodynamic solubility.[8][9]

  • Mechanism: Your compound is highly soluble in the DMSO stock. When this concentrated stock is rapidly diluted into an aqueous buffer (an "anti-solvent" in which the compound is poorly soluble), the compound is thrown into a supersaturated state.[10] It then quickly precipitates, often in an amorphous (non-crystalline) form.[9]

  • Kinetic vs. Thermodynamic Solubility: The concentration right before precipitation occurs is the kinetic solubility. This value is often higher than the true thermodynamic (or equilibrium) solubility, which is the saturation concentration of the most stable crystalline form of the compound after prolonged incubation.[10][11][12] For lead optimization and formulation, the thermodynamic solubility is the more critical parameter.[9][11]

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific experimental problems.

Issue: Compound Precipitation in Aqueous Media During Experiments

This is the most common failure mode, leading to inaccurate and irreproducible results in biological and analytical assays.

The first step is to systematically diagnose the cause. The following workflow provides a logical path to identifying and solving the problem.

G start Problem: Compound Precipitates in Aqueous Buffer check_conc Is Final Concentration Above Thermodynamic Solubility? start->check_conc strategy Implement Solubility Enhancement Strategy check_conc->strategy Yes ph_mod Strategy 1: pH Modification strategy->ph_mod cosolvent Strategy 2: Co-Solvent System strategy->cosolvent excipient Strategy 3: Complexation Agent (e.g., Cyclodextrin) strategy->excipient success Solution Stable: Proceed with Assay ph_mod->success cosolvent->success excipient->success

Caption: Troubleshooting workflow for compound precipitation.

  • Scientific Principle: As a weak base, this compound can be protonated at acidic pH. The resulting salt form is an ion and is significantly more polar, leading to a dramatic increase in aqueous solubility.[13][14][15] The relationship is governed by the Henderson-Hasselbalch equation.[5]

  • When to Use: This is the most effective first strategy if your experimental system can tolerate a lower pH (e.g., below pH 6.5).

  • Protocol: See "Protocol 1: pH-Dependent Solubility Profiling" in the next section.

  • Mechanism:

G cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 8) Protonated [Compound-H]⁺ (Salt Form) HIGHLY SOLUBLE FreeBase Compound (Free Base) POORLY SOLUBLE Protonated->FreeBase - H⁺ FreeBase->Protonated + H⁺

Caption: Mechanism of pH-dependent solubility for basic compounds.

  • Scientific Principle: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[16][17][18] It works by reducing the polarity of the overall solvent system, making it more favorable for the lipophilic parts of your compound.[17]

  • When to Use: When pH modification is not possible or insufficient. This is common in cell-based assays where the physiological pH of ~7.4 must be maintained.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol.[16][18]

  • Caution: Co-solvents can have their own biological effects or toxicity at higher concentrations.[16] It is crucial to run a vehicle control to ensure the co-solvent itself does not interfere with the assay. Upon dilution, the co-solvent concentration drops, which can still lead to drug precipitation if the solubility limit is exceeded.[19][20]

  • Protocol: See "Protocol 2: Developing a Co-Solvent Formulation."

  • Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate the non-polar benzyl group of your compound, forming an inclusion complex.[22][23] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[24][25]

  • When to Use: For more advanced formulations, including in vivo studies, where high concentrations in aqueous media are required. Chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer higher solubility and lower toxicity compared to native β-cyclodextrin.[21][23]

  • Considerations: This is a more complex and costly approach. The binding efficiency can vary, and stability studies may be required.[25]

Part 3: Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the solubility of the compound across a range of pH values to identify an optimal buffer system.

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Add Excess Compound: Add an excess amount of solid this compound to a microcentrifuge tube for each pH buffer (e.g., 1-2 mg per 1 mL of buffer).

  • Equilibrate: Tightly seal the tubes. Place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.[11]

  • Separate Solid: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable mobile phase or solvent for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Plot Data: Plot solubility (in µg/mL or µM) versus pH to visualize the solubility profile.

Protocol 2: Developing a Co-Solvent Formulation

Objective: To identify a co-solvent system that maintains compound solubility at the desired concentration in a final aqueous buffer (e.g., PBS pH 7.4).

  • Prepare Co-solvent Stocks: Prepare several 10% (v/v) stock solutions of different co-solvents (e.g., 10% Ethanol in water, 10% PEG 400 in water).

  • Solubility Screen: Using the method described in Protocol 1 (steps 2-6), determine the solubility of your compound in each of these 10% co-solvent systems.

  • Select Lead Co-solvent: Identify the co-solvent system that provides the highest solubility.

  • Titration Test: Prepare a high-concentration stock of your compound in 100% of the lead co-solvent (e.g., 10 mM in PEG 400).

  • Dilution & Observation: Serially dilute this stock into your final aqueous assay buffer (e.g., PBS). For example, add 2 µL of stock to 98 µL of buffer for a 1:50 dilution. Visually inspect for precipitation immediately and after a set time (e.g., 2 hours).

  • Validation: The highest concentration that remains clear after the incubation period is your working limit for that co-solvent system. Always include a vehicle control (buffer + co-solvent) in your final assay.

Part 4: Summary of Techniques & Data Presentation

The choice of solubility enhancement technique depends on the experimental context, required concentration, and cost.

Table 1: Comparison of Common Solubility Enhancement Strategies

Technique Mechanism Advantages Disadvantages Best For
pH Adjustment Converts the weak base to its highly soluble salt form.Simple, inexpensive, highly effective for ionizable compounds.[13]Limited to pH-tolerant assays; may alter compound activity.In vitro biochemical assays, analytical methods.
Co-solvents Reduces the polarity of the aqueous medium.[17]Easy to screen; effective for many compounds.[26]Potential for vehicle toxicity/interference; risk of precipitation upon dilution.[16][20]Cell-based assays (at low %), initial in vivo screens.
Cyclodextrins Encapsulates the hydrophobic part of the molecule in a complex.[21][22]High solubility increase; can improve stability and bioavailability.[23][24]Higher cost; more complex formulation development; potential for inconsistent complexation.[25]Advanced formulations, in vivo and clinical studies.
Micronization Increases surface area to improve dissolution rate.[15]Increases dissolution rate but not equilibrium solubility.[13][15]Does not increase thermodynamic solubility.Oral solid dosage form development.

References

  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • Unknown Source. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Elsevier. (n.d.). Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria.
  • PubMed Central. (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?.
  • IJTSRD. (n.d.). Solubility Enhancement of Poorly Water Soluble Drugs A Review.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • Unknown Source. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Sigma-Aldrich. (2015, May 20). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • Semantic Scholar. (n.d.). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • arXiv. (2022, September 29). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning.
  • Unknown Source. (2022, November 16).
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ResearchGate. (2025, August 6). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

Sources

2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Handling for Researchers

Welcome to the technical support resource for 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge necessary to ensure the integrity of your compound, leading to reproducible and reliable experimental outcomes. The pyrrolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry, appearing in compounds with a broad spectrum of pharmacological properties, including analgesic, sedative, and antiviral activities[1][2]. However, the stability of such heterocyclic systems is not absolute and is highly dependent on environmental conditions.

This guide moves beyond simple storage instructions to explain the chemical rationale behind them. Understanding the potential degradation pathways is the first step in preventing them. While specific, long-term stability data for this compound is not extensively published, we can establish a robust set of best practices by drawing from data on structurally related compounds, particularly pyridine derivatives and other pyrrolopyridine systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the definitive recommended storage conditions for this compound? A: For optimal stability, the compound should be stored under controlled conditions. Based on the general stability of pyridine derivatives and complex heterocyclic molecules, the following is recommended:

  • Long-Term Storage: Store at -20°C.

  • Short-Term Storage: Storage at 2-8°C is acceptable for materials that will be used within a few days.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidation.

  • Light: Protect from light. Use amber or opaque vials.[3]

  • Container: Keep the container tightly sealed to prevent moisture ingress.[4]

Q2: What are the primary factors that can cause degradation? A: The main environmental factors that can compromise the integrity of this compound are:

  • Atmospheric Oxygen: The dihydro-pyrrole ring and the benzylic position can be susceptible to oxidation.

  • Moisture/Water: Can lead to hydrolysis, especially if acidic or basic impurities are present.

  • Light (UV/Visible): Many aromatic and heterocyclic systems are photolabile, meaning light can provide the energy to initiate degradation reactions.[3] Studies on related pyrrolopyridine derivatives confirm their sensitivity to light.[3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[3]

  • pH Extremes: The compound is expected to be unstable in strongly acidic or alkaline conditions.[3] Research on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives shows they are extremely unstable in alkaline medium and labile in acidic medium.[3]

Q3: What visual cues might indicate that my compound has degraded? A: While analytical confirmation is always necessary, visual inspection can be a first-line indicator. Look for:

  • Color Change: A shift from a white/off-white solid to yellow or brown is a common sign of degradation in nitrogen-containing heterocycles.

  • Change in Physical State: Clumping of a previously free-flowing powder can indicate moisture absorption.

  • Insolubility: If a previously soluble compound fails to dissolve completely in a trusted solvent, it may suggest the formation of insoluble polymeric degradation products.

Q4: With which common lab chemicals is this compound incompatible? A: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) as this may result in a vigorous, potentially hazardous reaction.[5] It should also be kept away from strong acids.[5]

Part 2: Troubleshooting Experimental Issues

This section is designed to help you diagnose and resolve common problems that may be linked to compound stability.

Observed Problem Potential Stability-Related Cause Recommended Action & Rationale
Inconsistent or non-reproducible bioassay results. The compound may have partially degraded, leading to a lower effective concentration of the active molecule and the potential introduction of interfering byproducts.1. Purity Check: Re-analyze the compound's purity using HPLC or LC-MS. Compare the chromatogram to an earlier analysis if available. 2. Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample from proper storage. 3. Prepare Fresh Stock Solutions: Do not reuse old stock solutions, as degradation can occur in solution over time.
Unexpected peaks in NMR or LC-MS analysis. New peaks are a direct indication of the formation of new chemical entities, i.e., degradation products.1. Isolate and Characterize: If the impurity is significant, consider isolation and characterization to understand the degradation pathway. This can inform future handling procedures. 2. Review Handling: Scrutinize the entire experimental workflow. Was the compound exposed to light, air, or incompatible solvents for extended periods? Studies on related structures show the pyrrolopyridine ring can be cleaved under hydrolytic stress.[3][6]
Stock solution appears cloudy or has changed color. This suggests either precipitation (potentially due to solvent evaporation or temperature changes) or, more likely, chemical degradation leading to insoluble or colored byproducts.1. Discard the Solution: Do not use a solution that has changed appearance. It is impossible to know the true concentration of the active compound. 2. Optimize Solution Storage: Store stock solutions in amber vials at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Part 3: Protocols & Methodologies

Adherence to standardized protocols is critical for maintaining compound integrity.

Protocol 1: Recommended Handling and Storage Procedure
  • Receiving: Upon receipt, immediately transfer the compound to a desiccator in a dark, cold environment (-20°C is recommended for long-term storage).

  • Weighing and Dispensing: Perform these operations in an environment with controlled humidity if possible. Do not leave the main container open to the atmosphere for extended periods. Quickly weigh the desired amount and securely reseal the container, purging with an inert gas (argon or nitrogen) before sealing if possible.

  • Container: Always use clean, dry glassware. For solutions, use amber glass vials with PTFE-lined caps to minimize light exposure and prevent leaching.[4]

  • Disposal: Dispose of the compound and its container as hazardous waste according to local regulations.[7]

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is highly soluble (e.g., DMSO, DMF, or anhydrous ethanol). Ensure the solvent is free of peroxides, especially if using ethers like THF or dioxane.

  • Preparation: Prepare solutions under subdued light. Use a volumetric flask for accuracy. If preparing a high-concentration stock (e.g., >10 mM in DMSO), sonication in a water bath may be required to ensure complete dissolution.

  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, divide the stock solution into small, single-use aliquots in amber vials.

  • Storage: Store the aliquots at -20°C or -80°C. For use, remove one aliquot, allow it to thaw completely at room temperature, and use it for the experiment. Discard any unused portion of the thawed aliquot.

Part 4: Scientific Rationale & Potential Degradation Pathways

Understanding the "why" behind these recommendations is key to developing good laboratory intuition. The this compound structure has several features that are susceptible to degradation.

  • Oxidation: The tertiary amine within the dihydropyrrole ring and the benzylic C-H bond are potential sites for oxidation. Atmospheric oxygen can, especially in the presence of light or trace metal catalysts, lead to the formation of N-oxides or ketonic byproducts, respectively.

  • Hydrolysis: The pyrrole ring, particularly when fused to an electron-withdrawing pyridine ring, can be susceptible to cleavage under harsh pH conditions. Studies on related N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones have confirmed that the C-N bond within the pyrrole ring is particularly susceptible to cleavage by hydroxyl ions in alkaline hydrolysis.[6]

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV-Vis light, promoting electrons to excited states. This excess energy can trigger intramolecular rearrangements or reactions with oxygen, leading to a complex mixture of degradation products. Forced degradation studies on related pyrrolopyridine derivatives have demonstrated their photolability.[3]

Part 5: Visual Workflow and Data Summary

Diagram 1: Decision Workflow for Compound Stability Assessment

G start Inconsistent Experimental Results Observed check_visual Visually Inspect Compound (Solid & Stock Solution) start->check_visual check_purity Analyze Purity via HPLC or LC-MS check_visual->check_purity Any color change or cloudiness? degraded Degradation Confirmed check_purity->degraded New peaks or purity <95%? not_degraded Compound is Stable check_purity->not_degraded Purity is OK discard Discard Old Material & Solutions degraded->discard troubleshoot_exp Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_exp use_fresh Use Fresh Sample from -20°C Inert Storage discard->use_fresh review_protocol Review Handling & Storage Protocols for Gaps use_fresh->review_protocol

Caption: Decision tree for troubleshooting experiments where compound stability is suspect.

Diagram 2: Potential Degradation Hotspots

G cluster_0 cluster_1 mol oxidation1 Oxidation (N-Oxide formation) oxidation1->mol oxidation2 Benzylic Oxidation oxidation2->mol hydrolysis Hydrolytic Cleavage (Acid/Base mediated) hydrolysis->mol photodeg Photodegradation photodeg->mol

Caption: Key reactive sites for potential degradation of the target molecule.

References

  • 2-Benzylpyridine - Safety Data Sheet . Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.

  • MATERIAL SAFETY DATA SHEET - Pyridine . J.T. Baker.

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties . MDPI.

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties . PubMed.

  • Pyridine - Safety Data Sheet . Apollo Scientific.

  • SAFETY DATA SHEET - 2-Benzylpyridine . Fisher Scientific.

  • Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain . ACS Publications.

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY . Acta Poloniae Pharmaceutica.

  • Stability and Aromaticity of Heterocyclic Compounds . YouTube.

  • This compound(368441-96-7) Information . ChemicalBook.

  • Safety Data Sheet - 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine . CymitQuimica.

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials . NIH National Library of Medicine.

  • The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives . RSC Publishing.

  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview) . ResearchGate.

  • Drugs and bioactive compounds bearing pyrrolo[3,4‐c]‐pyridine skeleton . ResearchGate.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . NIH National Library of Medicine.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . PubMed.

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods . PubMed.

Sources

Technical Support Center: Optimizing 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and its analogs in in vivo studies. This guide is designed to provide you with the necessary framework to scientifically and ethically optimize your dosing regimens. Drawing from established principles in pharmacology and preclinical drug development, this resource will address common challenges and frequently asked questions to ensure the integrity and success of your research.

I. Understanding the Compound: What We Know

The pyrrolo[3,a-c]pyridine scaffold is a versatile pharmacophore known for a broad spectrum of biological activities.[1][2] Derivatives have demonstrated potential as analgesic, antimycobacterial, and antiviral agents.[1][3] Notably, some derivatives have shown significant in vivo antinociceptive effects, with ED₅₀ values in mouse models ranging from 3.51 to 16.04 mg/kg.[3] Another derivative targeting leishmaniasis was evaluated in vivo at a dose of 12.5 mg/kg in mice.[4]

This existing data provides a valuable, albeit preliminary, starting point. However, the precise dosage for your specific this compound analog and experimental model will necessitate a systematic approach to optimization.

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise when designing in vivo studies with a novel compound.

Q1: How do I determine a safe starting dose for my first in vivo experiment?

A: Establishing a safe starting dose is paramount. With limited direct data on your specific analog, a conservative, evidence-based approach is required.

  • Leverage Analog Data: The reported analgesic ED₅₀ range of 3.51 to 16.04 mg/kg for similar compounds can serve as a rough guide.[3] It is prudent to begin at a fraction of the lowest reported effective dose of a structurally related compound.

  • In Vitro to In Vivo Extrapolation: While not a direct conversion, your in vitro data (e.g., EC₅₀ or IC₅₀) can inform the dose range. A common, though highly approximate, starting point is to convert the in vitro concentration to a dose, assuming a certain volume of distribution. This should be used with extreme caution and primarily to set the lower bounds of your dose-range finding study.

  • Conduct a Dose-Range Finding (DRF) Study: This is the most critical step. A well-designed DRF study is essential to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[5][6]

Q2: What is a dose-range finding study and how do I design one?

A: A dose-range finding (DRF) or dose escalation study is a preliminary experiment to determine the tolerability of your compound across a spectrum of doses.[5][7]

  • Study Design: Typically, this involves administering single, escalating doses to small groups of animals.[8] A common approach is a "3+3" design, where 3 animals are dosed at a specific level. If no toxicity is observed, the next cohort receives a higher dose. If toxicity is seen, an additional 3 animals are dosed at the same level to confirm.

  • Dose Selection: Doses are often spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range.[8] Based on existing data for analogs, a starting dose of 0.5-1 mg/kg might be a reasonable and safe entry point.

  • Endpoints: The primary endpoint is the observation of adverse effects, which can range from mild (e.g., lethargy, ruffled fur) to severe (e.g., significant weight loss, seizures). The MTD is often defined as the highest dose that does not produce unacceptable toxicity (e.g., >20% body weight loss).[6]

Q3: How can I translate a dose from a mouse model to a rat or other species?

A: Direct dose conversion based on body weight (mg/kg) is often inaccurate due to differences in metabolism and body surface area (BSA).[9][10] Allometric scaling, which normalizes for BSA, is the standard and FDA-recognized method for extrapolating doses between species.[11]

The formula to calculate the Human Equivalent Dose (HED) from an animal dose is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Kₘ / Human Kₘ)

To convert between animal species, you can use the ratio of their Kₘ factors.

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ factorTo Convert from Mouse Dose (mg/kg), Multiply by:
Mouse0.020.00731.0
Rat0.150.02560.5
Rabbit1.80.15120.25
Dog100.50200.15
Human601.62370.081
Data adapted from Nair & Jacob, 2016.[12]

Example: If the effective dose in a mouse is 10 mg/kg, the equivalent dose in a rat would be approximately: 10 mg/kg * (3/6) = 5 mg/kg.

III. Troubleshooting Guide

Issue 1: No observable efficacy at doses approaching the MTD.

  • Causality:

    • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or poorly absorbed, preventing it from reaching the target tissue at a sufficient concentration.

    • Mechanism of Action Mismatch: The chosen in vivo model may not be appropriate to test the compound's mechanism of action.

    • Insufficient Target Engagement: The doses administered may not be high enough to achieve the required level of target engagement for a therapeutic effect.

  • Troubleshooting Steps:

    • Conduct a Pilot PK Study: A preliminary pharmacokinetic study is essential.[6] This involves administering a single dose and collecting blood samples at various time points to determine key parameters like Cₘₐₓ, Tₘₐₓ, and AUC.

    • Re-evaluate the Animal Model: Ensure the chosen model is well-validated and relevant to the therapeutic hypothesis.

    • Consider Formulation Changes: If oral bioavailability is low, consider alternative formulations or routes of administration (e.g., intraperitoneal, intravenous).

Issue 2: Unexpected or severe toxicity at low doses.

  • Causality:

    • Off-Target Effects: The compound may be interacting with unintended biological targets.

    • Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.

    • Vehicle-Induced Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.

  • Troubleshooting Steps:

    • Administer a Vehicle-Only Control Group: This is crucial to rule out any effects of the formulation itself.

    • Comprehensive Toxicological Assessment: In your DRF study, include endpoints beyond clinical observation, such as basic blood chemistry and histopathology of key organs (liver, kidney), to identify target organs of toxicity.

    • In Vitro Safety Profiling: Screen the compound against a panel of common off-targets (e.g., hERG, CYPs) to identify potential liabilities.

IV. Experimental Protocols

Protocol 1: Pilot Dose-Range Finding (DRF) Study in Mice

  • Animal Selection: Use a sufficient number of healthy, age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old). Adhere to all institutional and national animal welfare guidelines.[13][14][15]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to dose groups (n=3 per group) and a vehicle control group.

  • Dose Preparation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

  • Dose Administration: Administer a single dose via the intended route (e.g., oral gavage, intraperitoneal injection). Dose volumes should be consistent across groups (e.g., 10 mL/kg).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose), noting any signs of toxicity.

  • Endpoint: The study is typically concluded after 7-14 days.[7] The MTD is determined as the highest dose that does not induce significant morbidity or body weight loss (>20%).

Protocol 2: Basic Pharmacokinetic (PK) Study

  • Animal and Dose Selection: Based on the DRF study, select a safe and potentially effective dose. Use a sufficient number of animals to allow for sampling at multiple time points.

  • Dose Administration: Administer a single dose of the compound.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂).

V. Visualizing the Workflow and Concepts

A systematic approach is crucial for successful dosage optimization. The following diagrams illustrate the key workflows and conceptual relationships.

DoseOptimizationWorkflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Optimization InVitro_Data In Vitro Efficacy & Toxicity Data (IC50/EC50) DRF_Study Dose-Range Finding (Determine MTD) InVitro_Data->DRF_Study Inform Starting Dose Analog_Data Literature Data on Structural Analogs Analog_Data->DRF_Study Inform Dose Range PK_Study Pharmacokinetic Study (AUC, Cmax, t1/2) DRF_Study->PK_Study Select Safe Dose Efficacy_Study Dose-Response Efficacy Study (Determine MED/ED50) DRF_Study->Efficacy_Study Define Upper Dose Limit PK_Study->Efficacy_Study Inform Dosing Frequency PKPD_Modeling PK/PD Modeling PK_Study->PKPD_Modeling Exposure Data Efficacy_Study->PKPD_Modeling Efficacy Data Optimized_Dose Optimized Dosing Regimen PKPD_Modeling->Optimized_Dose Predict Optimal Regimen

Caption: Workflow for In Vivo Dose Optimization.

PKPD_Relationship Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) 'What the body does to the drug' (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Plasma & Tissue Concentration (ng/mL) PK->Concentration PD Pharmacodynamics (PD) 'What the drug does to the body' (Target Binding, Signaling) Concentration->PD Effect Pharmacological Effect (Efficacy/Toxicity) PD->Effect

Caption: The relationship between Pharmacokinetics and Pharmacodynamics.

VI. Conclusion: A Self-Validating Approach

Optimizing the in vivo dosage of this compound is not a one-size-fits-all process. It requires a multi-faceted, iterative approach that integrates data from the literature, dose-finding studies, and pharmacokinetic analysis. By following the principles and protocols outlined in this guide, researchers can establish a dosing regimen that is both effective and humane, thereby ensuring the generation of robust and reproducible data. This self-validating system, where each experimental step informs the next, is the cornerstone of sound preclinical drug development.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. (n.d.). MDPI. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel). [Link]

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Sources

Technical Support Center: Enhancing the Bioavailability of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the systemic exposure of this promising class of heterocyclic compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Introduction: The Bioavailability Challenge

The this compound scaffold is a core structure in many biologically active agents.[1] However, like many nitrogen-containing heterocyclic compounds, these derivatives often exhibit physicochemical properties that lead to poor oral bioavailability, hindering their journey from promising candidates to effective therapeutics.[2] Common hurdles include low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[3][4] This guide provides a structured approach to identifying and overcoming these barriers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts essential for troubleshooting bioavailability issues.

Q1: What is bioavailability and why is it a primary concern for this class of derivatives?

A1: Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[5] For orally administered drugs, it is a critical pharmacokinetic parameter that determines therapeutic efficacy.[6] The pyrrolopyridine core and benzyl substitution often result in a lipophilic, poorly water-soluble molecule.[7] Poor aqueous solubility is a leading cause of low and variable oral bioavailability, as the drug must first dissolve in gastrointestinal fluids to be absorbed.[3][8]

Q2: How do I classify my this compound derivative using the Biopharmaceutics Classification System (BCS)?

A2: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[7] Most novel heterocyclic drug candidates, likely including your derivative, fall into BCS Class II or IV.[4]

  • BCS Class II: Low Solubility, High Permeability. For these compounds, the rate-limiting step for absorption is the dissolution of the drug in the gut.[8] Enhancing solubility is the primary goal.

  • BCS Class IV: Low Solubility, Low Permeability. These are the most challenging compounds, as they have two significant barriers to overcome.[8]

Determining your compound's BCS class is a crucial first step that dictates the entire formulation and development strategy. An initial assessment involves standardized in vitro solubility and permeability assays.[9]

BCS ClassSolubilityPermeabilityAbsorption Rate-Limiting StepPrimary Enhancement Strategy
I HighHighGastric EmptyingN/A (Generally good absorption)
II LowHighDrug DissolutionIncrease solubility and dissolution rate
III HighLowPermeabilityEnhance permeability (e.g., prodrugs)
IV LowLowSolubility & PermeabilityComplex strategies (e.g., nano-carriers)

Q3: What are the key physiological barriers I need to consider for my compound?

A3: The journey of an oral drug is fraught with obstacles. A logical workflow helps to systematically identify and address these barriers.

cluster_0 Troubleshooting Workflow for Poor Bioavailability Start Start: Poor in vivo Bioavailability Preform Step 1: Preformulation Studies (Solubility, pKa, LogP, Solid State) Start->Preform BCS Step 2: Determine BCS Class (Solubility & Permeability Assays) Preform->BCS Formulation Step 3: Formulation Strategy (Based on BCS Class) BCS->Formulation Is Dissolution Limiting? Metabolism Step 4: Assess Metabolic Stability (In vitro liver microsomes) BCS->Metabolism Is Permeability Limiting? Formulation->Metabolism InVivo Step 5: In vivo Pharmacokinetic Study (Optimized Formulation) Metabolism->InVivo Is Metabolism Limiting? InVivo->Start Iterate if Needed End Goal: Target Bioavailability Achieved InVivo->End

Caption: General workflow for diagnosing and addressing poor bioavailability.

Q4: What is the absolute first step I should take when encountering poor bioavailability?

A4: Begin with comprehensive preformulation studies .[10][11] Before attempting complex formulations, you must understand the fundamental physicochemical properties of your drug substance. This data provides the foundation for all rational development decisions.[12] Key parameters include:

  • Aqueous Solubility: Determine solubility at different pH values.

  • pKa: Identifies ionizable groups, which is critical for salt formation or pH-dependent solubility strategies.

  • LogP/LogD: Measures lipophilicity, which influences both solubility and membrane permeability.

  • Solid-State Characterization: Identify if the compound is crystalline or amorphous and if polymorphs exist. Crystalline forms have higher lattice energy and are generally less soluble than their amorphous counterparts.[13][14]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My compound is practically insoluble in aqueous media (<10 µg/mL), and I can't even get a reliable in vitro assay started.

Probable Cause(s):

  • High Crystallinity: The compound may exist in a highly stable crystal lattice that requires significant energy to break, resulting in poor solubility.[14]

  • High Lipophilicity: The molecule is highly non-polar, making it energetically unfavorable to dissolve in water.

Solutions & Scientific Rationale:

  • Particle Size Reduction (Micronization/Nanonization): The dissolution rate is directly proportional to the surface area of the drug, as described by the Noyes-Whitney equation. Reducing particle size from microns to nanometers dramatically increases the surface area, which can significantly enhance the dissolution rate.[6][8]

    • How: Techniques like jet milling or high-pressure homogenization are commonly used.[6][15]

    • Insight: This strategy improves the rate of dissolution but does not change the drug's equilibrium solubility.[8] It is most effective for BCS Class II compounds.

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer carrier prevents crystallization and presents the drug in a higher energy state, which enhances aqueous solubility and dissolution.[13][16]

    • How: Co-dissolve the drug and a polymer (e.g., HPMC, PVP) in a solvent and then rapidly remove the solvent via spray drying or melt extrusion.[14][17]

    • Insight: The choice of polymer is critical. It must be able to maintain the drug in an amorphous state and prevent re-crystallization upon storage or in the GI tract.

  • Lipid-Based Formulations: For highly lipophilic drugs, dissolving the compound in lipids, oils, or surfactants can bypass the need for dissolution in aqueous media.[16][17]

    • How: Formulations can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).[17][18] Upon gentle agitation in GI fluids, SEDDS form fine oil-in-water emulsions, presenting the drug in a solubilized state ready for absorption.[17]

    • Insight: Lipid formulations can also enhance absorption via the lymphatic pathway, partially avoiding first-pass metabolism in the liver.[19]

TechnologyMechanism of ActionBest For (BCS Class)Key Consideration
Micronization/Nanonization Increases surface area to enhance dissolution rate.[8]IIDoes not improve equilibrium solubility.[8]
Solid Dispersions Creates a high-energy amorphous form of the drug.[16]II, IVPolymer selection is critical to prevent recrystallization.[13]
Lipid-Based Systems (SEDDS) Presents the drug in a solubilized state; can utilize lipid absorption pathways.[17]II, IVExcipient compatibility and ability to dissolve the drug are key.[17]
Prodrugs Covalently attaching a hydrophilic moiety to the drug.[7]IVRequires efficient in vivo cleavage to the active parent drug.

Problem: My formulation has improved solubility, but permeability in my Caco-2 assay is low and/or I see significant efflux.

Probable Cause(s):

  • High Efflux Ratio: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the GI lumen.[20]

  • Low Passive Permeability: The molecule's physicochemical properties (e.g., size, polarity, hydrogen bonding capacity) are not optimal for passive diffusion across the intestinal epithelium.[21]

Solutions & Scientific Rationale:

  • Conduct a Bidirectional Caco-2 Assay: A standard permeability assay only measures transport from the apical (gut) to the basolateral (blood) side (A→B). A bidirectional assay also measures transport from B→A.[20] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[20]

    • Insight: This experiment is fundamental to diagnosing efflux as the primary barrier. See the detailed protocol in Section 3.

  • Structural Modification: If efflux is confirmed, medicinal chemists can attempt to modify the structure to reduce its recognition by transporters. This is a complex undertaking but can be a highly effective strategy.

  • Utilize Excipients that Inhibit Efflux Transporters: Some formulation excipients, such as certain surfactants (e.g., Tween 80, Cremophor EL), have been shown to inhibit P-gp and other transporters, thereby increasing net drug absorption.

    • Insight: This approach must be handled carefully, as inhibiting transporters can lead to drug-drug interactions.

cluster_1 Barriers to Oral Drug Absorption Lumen GI Lumen Epithelium Intestinal Epithelium (Cell Membrane) Lumen->Epithelium Absorption Blood Portal Vein to Liver Epithelium->Blood Transport Systemic Systemic Circulation Blood->Systemic Distribution Dissolution Dissolution Barrier Dissolution->Lumen Permeation Permeation Barrier Permeation->Epithelium Metabolism First-Pass Metabolism Metabolism->Blood

Caption: The sequential barriers a drug must overcome for oral bioavailability.

Problem: My in vitro solubility and permeability data look excellent, but my in vivo bioavailability in rodents is still very low.

Probable Cause(s):

  • High First-Pass Metabolism: The drug is rapidly metabolized in the intestinal wall or, more commonly, the liver after absorption into the portal circulation.[3] Cytochrome P450 (CYP) enzymes are often responsible.[22]

  • In Vivo Precipitation: The formulation provides good solubility in vitro, but upon dilution in the vast fluid volumes of the stomach and intestine, the drug precipitates out of solution before it can be absorbed.

Solutions & Scientific Rationale:

  • In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes (which contain CYP enzymes) and measure the rate at which the parent drug disappears.[22] A short half-life in this assay is indicative of high hepatic metabolism.

    • Insight: If metabolism is high, the next steps involve identifying the specific CYP isoforms responsible (e.g., CYP3A4, 2D6) and potentially using structural modifications to block these "metabolic hot spots."[22]

  • Formulation Optimization with Precipitation Inhibitors: For the issue of in vivo precipitation, polymers can be included in the formulation that act as "parachutes," maintaining a supersaturated state of the drug for an extended period, allowing more time for absorption.[13]

    • How: Polymers like HPMC-AS or PVP are often used in solid dispersions for this purpose.[16]

  • Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the formulation in the GI tract, prolonging the contact time for absorption.[19] This can be particularly useful for drugs that have a specific absorption window.

Section 3: Key Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay determines the intestinal permeability of a compound and identifies its potential as a substrate for active efflux transporters.[20][23]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days until they form a differentiated, confluent monolayer with well-established tight junctions.[24]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of each monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Buffer Preparation: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), adjusted to pH 7.4.[24]

  • Dosing Solution Preparation: Prepare the dosing solution of your test compound in the transport buffer (e.g., at 5 µM). Include a low percentage of DMSO (≤ 0.8%) if needed for solubility.[24]

  • A→B Permeability:

    • Add the dosing solution to the apical (A) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[24]

    • At the end of the incubation, take samples from both A and B chambers.

  • B→A Permeability:

    • In a separate set of wells, add the dosing solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

    • Incubate under the same conditions.

    • Take samples from both A and B chambers.

  • Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.[23][25]

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

Self-Validation:

  • Run well-characterized control compounds in parallel: a high permeability compound (e.g., propranolol), a low permeability compound (e.g., mannitol), and a known P-gp substrate (e.g., digoxin).

Section 4: Advanced Concepts: In Vitro-In Vivo Correlation (IVIVC)

For advanced programs, establishing an IVIVC can be a powerful tool. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like dissolution rate) to an in vivo pharmacokinetic response (like drug absorption).[26][27]

A "Level A" IVIVC, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[9][27]

Benefits of a Validated IVIVC:

  • Reduces Clinical Studies: It can serve as a surrogate for in vivo bioequivalence studies, allowing for formulation or manufacturing changes with reduced regulatory burden.[26][28]

  • Sets Meaningful Specifications: Allows for the development of dissolution specifications that are directly linked to clinical performance.[26]

  • Accelerates Development: Speeds up the optimization of modified-release dosage forms.[29]

Developing an IVIVC is a complex process requiring multiple formulations with different release rates to be tested both in vitro and in vivo.[9] However, for a promising candidate, the investment can significantly streamline late-stage development and post-approval changes.

We trust this guide will serve as a valuable resource in your research. Our team is committed to supporting your success in developing the next generation of therapeutics.

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Purification techniques for 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center provides a dedicated resource for researchers, scientists, and drug development professionals working with 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to overcome common and nuanced obstacles in your purification workflows.

The unique structure of this compound, featuring a basic pyridine nitrogen within a polar heterocyclic core and a non-polar benzyl protecting group, presents a distinct set of purification hurdles. This guide is structured to address these challenges directly, moving from high-level strategic decisions to fine-tuned troubleshooting of specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you strategize your purification approach from the outset.

Q1: I have my crude reaction mixture. What is the absolute first step I should take before attempting any large-scale purification?

A1: Before committing your entire batch to a purification protocol, your first step should always be a small-scale characterization of the crude material. Perform Thin Layer Chromatography (TLC) using a few different solvent systems (e.g., start with 50% Ethyl Acetate/Hexanes and 10% Methanol/Dichloromethane) to visualize the number of components. Concurrently, take a proton NMR spectrum of the crude sample. This initial analysis will reveal the complexity of the mixture, the relative polarity of your target compound versus impurities, and provide clues to the identity of major side-products, which is critical for selecting the most effective purification strategy.

Q2: What are the primary purification techniques I should consider for this compound?

A2: The three most effective techniques for this class of molecule are:

  • Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities. Given the basic nature of your compound, modifications to standard silica gel chromatography are often necessary.

  • Recrystallization: If your compound is a solid and has moderate to high purity (>90%) after initial work-up, recrystallization can be an exceptionally effective and scalable method to achieve high purity.[1]

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the pyridine nitrogen to separate your amine-containing compound from non-basic impurities. It is an excellent first-pass purification step before chromatography or recrystallization.[2]

Q3: My compound is streaking severely on my silica TLC plate, making it impossible to assess purity. Why is this happening and how can I fix it?

A3: This is a classic issue for basic compounds like pyridines on standard silica gel.[3] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic compound interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" and elute slowly and unevenly, resulting in streaking or "tailing".

The Solution: To resolve this, you must add a small amount of a competing base to your mobile phase to neutralize or "mask" the acidic silanol sites.[4] Adding 0.5-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol to your eluent is highly effective.[2][4] You should see the spot on your TLC plate become much sharper and more defined.

Q4: Is it possible for my compound to decompose on the silica gel column? How would I know?

A4: Yes, decomposition on silica gel is a potential risk for certain sensitive heterocycles.[5] To test for stability, you can perform a simple 2D TLC analysis. Spot your crude mixture on the corner of a square TLC plate, run it in an appropriate solvent system, and then dry the plate completely. Next, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see all spots migrate to form a single diagonal line. If you see new spots that are not on this diagonal, it indicates that decomposition occurred on the plate, and you should avoid silica gel chromatography or use a deactivated stationary phase.[5]

Q5: Can I use reverse-phase chromatography for this molecule?

A5: Absolutely. Reverse-phase flash chromatography is an excellent alternative, especially if your compound is highly polar or unstable on silica.[4] In this technique, you use a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase. A typical mobile phase would be a gradient of acetonitrile in water. To ensure good peak shape for your basic compound, it's crucial to add a modifier to control the pH. Adding 0.1% triethylamine will keep the compound in its neutral, more retained form, while adding 0.1% formic or acetic acid will form the protonated salt, which may also chromatograph well.[2][6]

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to resolving specific experimental problems in a question-and-answer format.

Chromatography Issues

Issue 1: My target compound and an impurity have very similar Rf values, leading to poor separation in column chromatography.

  • Possible Cause: The chosen solvent system lacks the selectivity needed to differentiate between the two compounds.

  • Expert Analysis & Solution: Simple solvent systems like Ethyl Acetate/Hexanes primarily separate based on polarity. To improve selectivity, you need to introduce solvents that can engage in different intermolecular interactions (e.g., hydrogen bonding, pi-stacking).

    • Action 1: Change Solvent System: Systematically re-screen solvent systems using TLC. Try a ternary system; for example, adding a small amount of methanol to a Dichloromethane/Ethyl Acetate mixture can dramatically alter selectivity. A table of suggested starting points is provided below.[3]

    • Action 2: Switch Chromatography Mode: If normal-phase fails, switch to reverse-phase. The interaction mechanisms are completely different, which often provides the required separation.

Solvent System (Normal Phase) Characteristics & Use Case
Ethyl Acetate in HexanesGood starting point for moderately polar compounds.
Dichloromethane (DCM) in HexanesFor less polar compounds; offers different selectivity than EtOAc.
Methanol (MeOH) in DCMExcellent for more polar compounds. Start with 1-2% MeOH and increase.
Acetone in Hexanes/TolueneAcetone as a polar component can offer unique selectivity.
Modifier (Add to any above) Purpose
1% Triethylamine (TEA)Masks acidic silanols, prevents streaking of basic compounds.[4]

Issue 2: My compound streaks and tails down the column even after adding triethylamine.

  • Possible Cause 1: Insufficient amount of basic modifier was used, or the crude sample itself is highly acidic, neutralizing the modifier.

  • Possible Cause 2: The interaction with the silica is too strong for a modifier to overcome effectively.

  • Expert Analysis & Solution: This indicates a very strong interaction that requires a more fundamental change in the stationary phase.

    • Action 1: Increase Modifier: First, try increasing the TEA concentration to 2%.

    • Action 2: Use an Alternative Stationary Phase: If streaking persists, switch from silica gel to a more inert or basic support. Basic or neutral alumina is an excellent choice for purifying basic compounds.[3][7] Alternatively, commercially available amine-functionalized silica columns can provide superb peak shapes without needing a mobile phase modifier.[7]

dot

Caption: Workflow for troubleshooting peak tailing.

Crystallization Issues

Issue 3: I've purified my compound by chromatography, and it's a solid, but I can't get it to recrystallize. It just oils out or stays in solution.

  • Possible Cause 1: The chosen solvent is too good, keeping the compound soluble even when cold.

  • Possible Cause 2: The chosen solvent is too poor, causing the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.

  • Possible Cause 3: Lingering minor impurities are inhibiting crystallization.[3]

  • Expert Analysis & Solution: Successful recrystallization relies on finding a solvent (or solvent pair) where the compound is soluble when hot but sparingly soluble when cold.

    • Action 1: Systematic Solvent Screening: Test solubility in a range of solvents. Place a few milligrams of your compound in a small test tube and add the solvent dropwise. Good candidates will not dissolve at room temperature but will dissolve upon heating.

    • Action 2: Use a Co-Solvent System: If you can't find a single suitable solvent, use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., DCM or Ethyl Acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexanes or Pentane) at room temperature until the solution just begins to turn cloudy (the saturation point). Gently heat the mixture until it becomes clear again, then allow it to cool slowly. This is a very powerful technique.[3]

    • Action 3: Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch if available.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Solvent System Selection: Using TLC, identify an eluent that gives your target compound an Rf of ~0.2-0.3. Add 1% triethylamine to this system. For example: 49.5% Ethyl Acetate, 49.5% Hexanes, 1% Triethylamine.

  • Column Packing: Select a column size appropriate for your sample amount (typically use a mass of silica 50-100 times the mass of your crude sample).[3] Prepare a slurry of silica gel in your starting eluent and pour it into the column, allowing it to pack under light pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. For better resolution, it is highly recommended to "dry load" your sample.[8] To do this, dissolve the crude product in a suitable solvent (like DCM), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[8]

  • Elution & Fraction Collection: Carefully add the eluent and begin collecting fractions. Apply positive pressure to achieve a flow rate of about 2 inches/minute.

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. You may need to co-evaporate with a solvent like toluene to fully remove residual TEA.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x volume of the organic layer). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Neutral Wash (Optional): Wash the combined aqueous extracts with a fresh portion of EtOAc to remove any trapped non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH or a saturated NaHCO₃ solution until the solution is basic (test with pH paper, pH > 8).[2] Your compound will deprotonate and may precipitate or form an oil.

  • Back-Extraction: Extract the now-neutral compound back into a fresh organic solvent (e.g., 3 x volumes of DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]

dot

Purification_Decision_Tree start Crude Product is_solid Is the crude material a solid? start->is_solid is_basic Are impurities non-basic? is_solid->is_basic No (Oil) recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes acid_base Primary Method: Acid-Base Extraction is_basic->acid_base Yes chromatography Primary Method: Flash Chromatography is_basic->chromatography No / Unknown post_process1 Follow with Chromatography if needed recrystallize->post_process1 post_process2 Follow with Recrystallization or Chromatography acid_base->post_process2

Caption: Decision tree for selecting a primary purification method.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Biotec, M. D. P. I. (n.d.).
  • Biotage. (2023).
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Organic Syntheses. (2025).
  • ChemistryViews. (2012).
  • Teledyne ISCO. (n.d.).
  • ChemicalBook. (n.d.). 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis.
  • National Institutes of Health. (2023).
  • Michigan State University, Department of Chemistry. (n.d.).

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Technical Support Center: Synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and common synthetic route for this compound?

A common and logical synthetic pathway commences with the commercially available 3,4-pyridinedicarboxylic acid. The synthesis can be conceptually divided into three main stages:

  • Formation of the Pyrrolo[3,4-c]pyridine-1,3-dione Core: The initial step involves the cyclization of 3,4-pyridinedicarboxylic acid to form 2H-pyrrolo[3,4-c]pyridine-1,3-dione, also known as 5-azaphthalimide. This is typically achieved through dehydration, often by heating with a dehydrating agent or by first converting the diacid to its anhydride.

  • N-Benzylation of the Imide: The secondary amine of the dione is then benzylated using benzyl bromide or a similar benzylating agent in the presence of a suitable base.

  • Reduction of the N-Benzyl Dione: The final and most critical step is the reduction of the two carbonyl groups of the N-benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione to the corresponding methylene groups, yielding the target molecule, this compound. This transformation requires a potent reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the most commonly employed reagent for this purpose[1][2].

Q2: Why is Lithium Aluminum Hydride (LiAlH₄) the preferred reagent for the final reduction step?

Amides and imides are among the most stable carboxylic acid derivatives and are notoriously difficult to reduce[1]. The high stability is due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. Consequently, less reactive hydrides like sodium borohydride (NaBH₄) are generally ineffective for this transformation.

LiAlH₄ is a very powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including the robust amide and imide moieties[3]. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of the carbonyl oxygen as an aluminate salt, ultimately leading to the formation of the amine[2]. While other strong reducing agents exist, LiAlH₄ is widely documented and effective for this type of transformation.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Justification
Pyridine-H~8.4-8.5 (s, 1H), ~8.3-8.4 (d, 1H), ~7.1-7.2 (d, 1H)~150-160 (quaternary C), ~120-140 (protonated C)Based on the spectrum of the unsubstituted core[4].
Benzyl-CH₂~3.7-3.9 (s, 2H)~55-60Typical range for benzylic protons attached to a nitrogen[5].
Phenyl-H~7.2-7.4 (m, 5H)~127-138Standard aromatic region for a monosubstituted benzene ring.
Pyrrolidine-CH₂~4.1-4.3 (s, 4H)~45-55Based on the spectrum of the unsubstituted core and similar heterocyclic systems[6][7].

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Overall Synthetic Workflow

Synthetic_Workflow A 3,4-Pyridinedicarboxylic Acid B 2H-Pyrrolo[3,4-c]pyridine-1,3-dione A->B Dehydration C 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione B->C N-Benzylation D This compound C->D LiAlH4 Reduction

Caption: Proposed synthetic route for this compound.

Problem 1: Low Yield or Incomplete N-Benzylation of the Dione Intermediate
Potential Cause Explanation Recommended Solution
Insufficiently Strong Base The N-H proton of the imide is acidic, but a sufficiently strong base is required to deprotonate it effectively and facilitate the nucleophilic attack on the benzyl bromide.Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Ensure the base is fresh and properly handled to maintain its reactivity.
Low Reaction Temperature While higher temperatures can sometimes lead to side reactions, a certain activation energy is required for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature, for example, from room temperature to 50-60 °C, while monitoring the reaction progress by TLC.
Steric Hindrance Although less likely with benzyl bromide, steric hindrance can slow down the reaction.Ensure an adequate reaction time (e.g., 12-24 hours) and monitor by TLC until the starting material is consumed.
Competing Reaction at Pyridine Nitrogen The pyridine nitrogen is also a potential nucleophile, although its basicity is reduced by the electron-withdrawing imide group[8].This is generally not a major issue under standard conditions. However, if pyridinium salt formation is suspected, using a non-protic solvent and a non-nucleophilic base can minimize this side reaction.
Problem 2: Complex Product Mixture After LiAlH₄ Reduction

The reduction of the N-benzyl dione is often the most challenging step. A complex reaction mixture typically indicates incomplete reduction or side reactions.

Troubleshooting_LiAlH4 Start Complex mixture after LiAlH4 reduction Q1 Anhydrous conditions maintained? Start->Q1 Q2 Sufficient excess of LiAlH4 used? Q1->Q2 Yes Sol1 Ensure all glassware is oven-dried and use anhydrous solvents. Q1->Sol1 No Q3 Correct work-up procedure followed? Q2->Q3 Yes Sol2 Use at least 4 equivalents of LiAlH4 to ensure complete reduction of both carbonyls. Q2->Sol2 No Sol3 Follow a standard Fieser work-up to quench the reaction and precipitate aluminum salts. Q3->Sol3 No Result Improved yield and purity of the target compound Q3->Result Yes Sol1->Result Sol2->Result Sol3->Result

Caption: Decision tree for troubleshooting the LiAlH₄ reduction step.

Potential Cause Explanation Recommended Solution
Presence of Moisture LiAlH₄ reacts violently with water and other protic solvents[3]. The presence of moisture will consume the reagent and reduce its effectiveness, leading to incomplete reaction.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents (e.g., THF, diethyl ether) and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Insufficient LiAlH₄ The reduction of both carbonyl groups requires a stoichiometric excess of the reducing agent. Incomplete reduction can lead to the formation of lactam and hydroxy-lactam intermediates.Use at least 4 equivalents of LiAlH₄ relative to the N-benzyl dione. It is advisable to add the LiAlH₄ portionwise to a cooled solution of the starting material to control the initial exothermic reaction.
Low Reaction Temperature or Short Reaction Time The reduction of amides and imides can be sluggish and may require elevated temperatures to go to completion.After the initial addition of LiAlH₄ at 0 °C, allow the reaction to warm to room temperature and then reflux for several hours (monitor by TLC).
Improper Work-up Procedure The quenching of excess LiAlH₄ and the subsequent work-up are critical for isolating the product. The formation of gelatinous aluminum salts can trap the product, leading to low isolated yields.A Fieser work-up is highly recommended. For a reaction with 'x' grams of LiAlH₄, sequentially and carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, all at 0 °C. This procedure should produce a granular precipitate of aluminum salts that can be easily filtered off.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Explanation Recommended Solution
Basic Nature of the Product The final product is a tertiary amine, which is basic. Basic compounds can streak on silica gel during column chromatography, leading to poor separation.Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape[9].
Co-elution with Byproducts Partially reduced intermediates or other byproducts may have similar polarities to the final product, making separation by chromatography challenging.If streaking is controlled, a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may improve separation. Alternatively, conversion of the crude product to its hydrochloride salt, followed by recrystallization and then liberation of the free base, can be an effective purification strategy[10].
Product is an Oil The target compound is likely to be an oil at room temperature, making recrystallization impossible.In this case, column chromatography is the primary method of purification. If the product is still impure, consider vacuum distillation if the compound is thermally stable.

Experimental Protocols

Protocol 1: N-Benzylation of 2H-Pyrrolo[3,4-c]pyridine-1,3-dione
  • To a solution of 2H-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain crude 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione. This can be further purified by recrystallization from ethanol if necessary.

Protocol 2: LiAlH₄ Reduction of 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione

Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere and away from moisture.

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Work-up (Fieser Method): For every 'x' g of LiAlH₄ used, quench the reaction by the slow, sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the granular precipitate of aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound as an oil.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

References

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  • JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2022). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Retrieved January 21, 2026, from [Link]

  • PMC. (2021). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Retrieved January 21, 2026, from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 21, 2026, from [Link]

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Technical Support Hub: Scalable Synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scalable production of this important heterocyclic scaffold. The pyrrolo[3,4-c]pyridine core is a key structural motif in various biologically active compounds, noted for their potential in treating diseases of the nervous and immune systems, as well as their analgesic properties[1].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges and optimize your process for scalability and reproducibility.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The most common scalable route involves the formation of N-benzyl-pyrrolo[3,4-c]pyridine-1,3-dione from a suitable precursor, followed by a reduction step.

Issue 1: Low Yield During Imide Formation

Question: I am attempting to synthesize 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione from 3,4-pyridinedicarboxylic anhydride (or furo[3,4-c]pyridin-1,3-dione) and benzylamine, but my yields are consistently below 50%. What are the likely causes and solutions?

Answer: This is a critical step, and low yields often trace back to one of three areas: reaction conditions, starting material quality, or side reactions.

  • Causality & Explanation: The reaction is a nucleophilic acyl substitution followed by dehydration to form the imide ring. Incomplete reaction or the formation of an intermediate amic acid that fails to cyclize are common failure points. High temperatures can sometimes lead to decomposition, especially if the pyridine ring is substituted with sensitive groups.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the anhydride precursor is free of the diacid, which can interfere with the reaction. Use freshly opened or properly stored benzylamine.

    • Solvent Choice: Acetic acid is a common and effective solvent as it acts as both the medium and a catalyst for the dehydration step. If using a non-acidic solvent like toluene or xylene, ensure efficient water removal using a Dean-Stark apparatus to drive the equilibrium towards the imide product.

    • Temperature and Reaction Time: A reflux in glacial acetic acid for 2-4 hours is typically sufficient. Monitor the reaction by TLC or LC-MS to determine the optimal time. Prolonged heating is not always better and can lead to side products.

    • Work-up Procedure: Upon cooling, the product should precipitate from the acetic acid. If it doesn't, carefully neutralize the mixture with a base like sodium bicarbonate. The intermediate amic acid is more soluble in a basic aqueous solution than the final imide, so improper pH during work-up can lead to loss of product.

Issue 2: Incomplete or Uncontrolled Reduction of the Imide

Question: I am reducing the 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione to the target this compound, but I'm getting a mixture of products, including partially reduced intermediates and over-reduced species. How can I improve the selectivity?

Answer: The reduction of the cyclic imide to the corresponding diamine is a powerful but sometimes aggressive transformation. Selectivity is key and is highly dependent on the choice of reducing agent and precise control of reaction conditions.

  • Causality & Explanation: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are typically required to reduce both carbonyl groups of the imide. The reaction proceeds through partially reduced intermediates (e.g., a hydroxylactam). If the reaction is not driven to completion, these intermediates can be isolated. Conversely, overly harsh conditions or extended reaction times can potentially lead to the reduction of the pyridine ring, a known challenge in related heterocyclic systems.

  • Troubleshooting Workflow:

    G start Problem: Incomplete or Unselective Imide Reduction reagent Is the Reducing Agent Sufficiently Active? start->reagent temp Is the Temperature Controlled? reagent->temp Yes sol_reagent Solution: Use fresh LiAlH₄ or BH₃·THF. Verify activity of the reagent lot. reagent->sol_reagent No stoich Is Stoichiometry Correct? temp->stoich Yes sol_temp Solution: Add reagent slowly at 0 °C. Allow to warm to RT or reflux gently. Avoid excessive heating. temp->sol_temp No sol_stoich Solution: Use a calculated excess (e.g., 2.5-3.0 eq.) of hydride to ensure full conversion. stoich->sol_stoich No sol_quench Solution: Perform a careful Fieser work-up (H₂O, then NaOH) to destroy excess hydride and precipitate aluminum salts. stoich->sol_quench Yes

    Caption: Troubleshooting Decision Tree for Imide Reduction.

Issue 3: Difficulty in Final Product Purification

Question: My crude this compound is an oil and appears contaminated with inorganic salts from the work-up. Column chromatography is giving poor recovery. What is a better purification strategy for scalable batches?

Answer: This is a common challenge with amine products derived from hydride reductions. The basic nature of the nitrogen atoms can cause streaking on silica gel, and residual aluminum or boron salts can complicate purification.

  • Causality & Explanation: The final product is a basic diamine. Its polarity and basicity make it prone to strong adsorption on acidic silica gel, leading to low recovery. Inorganic byproducts from the work-up (e.g., aluminum oxides) can also be difficult to separate.

  • Recommended Purification Strategy:

    • Acid-Base Extraction: This is the most effective method for this type of product.

      • Dissolve the crude oil in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic organic impurities behind.

      • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., 4M NaOH) to a pH > 12 while cooling in an ice bath.

      • Extract the deprotonated, free-base product back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Crystallization/Salt Formation: If the free base is still impure, consider converting it to a crystalline salt (e.g., the hydrochloride or hydrobromide salt) for purification. This can be achieved by dissolving the free base in a solvent like isopropanol or ether and adding a solution of HCl. The resulting salt is often a stable, crystalline solid that can be easily filtered and washed. A patent for the hydrochloride salt preparation suggests this is a viable method[2].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for a scalable synthesis?

  • For multi-gram to kilogram scale, starting from commercially available 3,4-pyridinedicarboxylic acid is often the most cost-effective route. This can be converted to the anhydride in a separate step or used directly with benzylamine under conditions that promote dehydration. An alternative is using furo[3,4-c]pyridin-1,3-dione, which can simplify the initial imide formation step[2].

Q2: Which reducing agents are recommended for the imide reduction, and what are their pros and cons?

  • The choice of reducing agent is critical for success. Below is a comparison of common reagents.

Reducing AgentTypical ConditionsProsCons
LiAlH₄ (LAH) THF, 0 °C to refluxHigh reactivity, effectively reduces both carbonyls.Highly pyrophoric, requires strict anhydrous conditions, work-up can be challenging on a large scale.
BH₃·THF THF, 0 °C to refluxGenerally provides cleaner reductions than LAH, easier work-up.Can be less reactive; may require longer reaction times or higher temperatures.
NaCNBH₃ or NaBH(OAc)₃ Acetic AcidMilder, good for functional group tolerance.Generally not powerful enough to reduce amides or imides. Not recommended for this step.

Q3: How can I effectively monitor the progress of the reduction reaction?

  • Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine (to prevent streaking). The starting imide will be less polar (higher Rf) than the final amine product (lower Rf, often near the baseline). Staining with potassium permanganate is effective for visualizing the product. For more precise monitoring, LC-MS is ideal.

Q4: Are there any specific safety precautions I should take?

  • Yes. The reduction step using LiAlH₄ is particularly hazardous.

    • Pyrophoric Reagent: LiAlH₄ reacts violently with water and can ignite spontaneously in moist air. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

    • Quenching: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. It must be done slowly, at 0 °C, and with extreme caution. The standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a reliable method.

    • Solvents: Use anhydrous solvents, especially for the reduction step. THF can form explosive peroxides and should be tested before use.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

G cluster_0 Step 1: Imide Formation A Charge Reactor with 3,4-Pyridinedicarboxylic Acid and Glacial Acetic Acid B Add Benzylamine (1.05 eq.) Dropwise A->B C Heat to Reflux (e.g., 120 °C) for 2-4h B->C D Monitor by TLC/LC-MS for disappearance of starting material C->D E Cool to Room Temp, Filter Precipitate D->E F Wash with Water & Dry E->F

Caption: Workflow for N-benzyl imide synthesis.

  • To a round-bottom flask equipped with a reflux condenser, add 3,4-pyridinedicarboxylic acid (1.0 eq.).

  • Add glacial acetic acid (approx. 5-10 mL per gram of diacid).

  • Add benzylamine (1.05 eq.) dropwise to the stirred suspension.

  • Heat the mixture to reflux (approx. 120 °C) for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The product will typically precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid sequentially with cold water and a small amount of cold ethanol or ether to remove residual acetic acid.

  • Dry the product under vacuum to yield 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

Protocol 2: Reduction to this compound
  • Set up an oven-dried, three-neck flask under a nitrogen atmosphere, equipped with a dropping funnel and a reflux condenser.

  • Suspend Lithium Aluminum Hydride (LAH) (2.5 eq.) in anhydrous Tetrahydrofuran (THF).

  • Cool the LAH suspension to 0 °C using an ice bath.

  • Dissolve the 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq.) from the previous step in anhydrous THF and add it to the dropping funnel.

  • Add the imide solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours, or until the reaction is complete by TLC/LC-MS.

  • Cool the reaction back down to 0 °C.

  • CAUTION: Perform the following quench procedure slowly and carefully.

    • Add water (X mL, where X = grams of LAH used) dropwise.

    • Add 15% w/v aqueous NaOH (X mL) dropwise.

    • Add water (3X mL) dropwise.

  • Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

  • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude product, which can be purified as described in the troubleshooting section. A synthesis of the unsubstituted core scaffold using a different hydrolysis method has also been reported, which may be adapted for deprotection strategies if needed[3].

References

  • Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. (2025). BenchChem.
  • Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
  • Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518–520. [Link]

  • Szkatuła, D., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3385. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. [Link]

  • Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 a... (n.d.). ResearchGate. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. [Link]

  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. (2014).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]

  • Octahydro-1H-pyrrolo-[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo-[3, 2-c]pyridine derivative and preparation methods thereof. (2015).
  • Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. (n.d.). ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021). Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Optimizing 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine for Enhanced Target Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the modification and optimization of the 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing this promising heterocyclic system. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of enhancing target specificity and mitigating off-target effects. Our focus will be on structure-activity relationship (SAR)-guided modifications, with a primary emphasis on the known target, human nicotinamide phosphoribosyltransferase (NAMPT).

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the this compound scaffold and its therapeutic potential.

Q1: What are the known biological targets for the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold?

A1: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is a versatile scaffold with a range of reported biological activities. A key validated target for derivatives of this scaffold is human nicotinamide phosphoribosyltransferase (NAMPT) , an enzyme crucial for NAD+ biosynthesis and a significant target in oncology.[1][2] Derivatives have also shown potential as antimycobacterial agents by inhibiting the enoyl-acyl carrier protein reductase (InhA), as well as exhibiting analgesic and sedative properties.[3] The broad spectrum of activity underscores the importance of refining the scaffold for specific therapeutic applications.[3][4]

Q2: Why is the 2-benzyl group a common starting point for modification?

A2: The benzyl group at the N-2 position often serves as a crucial hydrophobic ligand that can interact with specific pockets within a target protein. Its phenyl ring and the methylene linker offer multiple points for modification to explore the steric and electronic requirements of the binding site. However, the benzyl group can also contribute to off-target interactions and metabolic instability, making it a prime candidate for bioisosteric replacement to improve selectivity and pharmacokinetic properties.[5][6]

Q3: What are the primary goals when modifying the this compound scaffold?

A3: The main objectives for modifying this scaffold are:

  • Enhanced Potency: Increasing the binding affinity for the intended target (e.g., NAMPT).

  • Improved Selectivity: Minimizing interactions with off-target proteins to reduce side effects.

  • Optimized Pharmacokinetics (ADME): Improving absorption, distribution, metabolism, and excretion properties, such as increasing aqueous solubility and metabolic stability.[4]

Q4: What is NAMPT, and why is it a compelling target for cancer therapy?

A4: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism, DNA repair, and signaling.[2][7] Cancer cells have a high metabolic rate and are often highly dependent on this pathway for their energy and survival.[2] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death, making it a promising target for anticancer drug development.[8]

II. Troubleshooting Guides for Experimental Challenges

This section provides practical advice for overcoming common hurdles in the synthesis and evaluation of this compound derivatives.

Problem 1: Low Yields in the Synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Core

  • Question: I am experiencing low yields during the synthesis of the core 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. What are the likely causes and how can I optimize the reaction?

  • Answer: Troubleshooting & Optimization

    • Purity of Starting Materials: Ensure the starting materials, such as furo[3,4-c]pyridine-1,3-dione, are of high purity. Impurities can interfere with the lactamization and subsequent reduction steps.

    • Reaction Conditions for Reduction: The reduction of the lactam to the dihydro-pyrrolo-pyridine is a critical step. If using hydride reagents like LiAlH4 or boranes, ensure strictly anhydrous conditions. The choice of solvent can also be crucial; THF is commonly used, but exploring other ethers like 2-MeTHF may improve outcomes.

    • Catalyst Deactivation (for catalytic hydrogenation): If employing catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and not poisoned by impurities from previous steps. The choice of solvent and pressure of hydrogen should be optimized.

    • Purification Challenges: The final product can be polar and may adhere to silica gel during chromatography. Consider using a different stationary phase like alumina or employing a gradient elution with a small amount of a basic modifier like triethylamine to improve recovery.

Problem 2: Poor Aqueous Solubility of Novel Analogs

  • Question: My newly synthesized analogs, particularly those with lipophilic modifications on the benzyl ring, have very poor aqueous solubility, making biological assays difficult. How can I address this?

  • Answer: Strategies for Improving Solubility

    • Introduce Polar Functional Groups: Add polar groups, such as hydroxyl, methoxy, or small amino groups, to the benzyl ring or the pyrrolopyridine core. These can increase hydrogen bonding with water.

    • Utilize Bioisosteric Replacements: Replace the benzyl group with a more polar heterocycle, such as a pyridine or pyrimidine ring. This can often maintain binding interactions while improving solubility.

    • Scaffold Hopping to More Soluble Cores: While a more involved approach, consider minor modifications to the core scaffold itself, such as the introduction of a nitrogen atom to create a more polar diazaindole system, if SAR allows.[9]

    • Salt Formation: For compounds with basic nitrogen atoms, forming a hydrochloride or other pharmaceutically acceptable salt can significantly enhance aqueous solubility.[10]

Problem 3: High Off-Target Activity

  • Question: My lead compound is potent against NAMPT but also shows significant off-target effects in cellular assays. How can I improve its selectivity?

  • Answer: Enhancing Target Specificity

    • Structure-Based Design: If a crystal structure of your compound bound to the target is available, use it to identify specific interactions that can be enhanced. For NAMPT, interactions within the tunnel-shaped cavities are key.[11] Look for opportunities to introduce substituents that form specific hydrogen bonds or fill unique sub-pockets in the target that are not present in off-targets.

    • Systematic SAR Studies: Systematically modify different parts of the molecule. For the 2-benzyl group, explore different substitution patterns (ortho, meta, para) on the phenyl ring. Small electron-withdrawing or -donating groups can subtly alter the electronics and conformation of the molecule, potentially disfavoring binding to off-targets.

    • Rigidification of the Scaffold: Introduce conformational constraints, for example, by replacing the flexible benzyl group with a more rigid bicyclic system. This can lock the molecule into a conformation that is optimal for the intended target but unfavorable for off-targets.

III. Strategic Modification and SAR Exploration

A systematic approach to modifying the this compound scaffold is crucial for developing potent and selective inhibitors. Below is a conceptual framework for a structure-activity relationship (SAR) study targeting NAMPT.

Key Modification Hotspots

Caption: Key modification hotspots on the scaffold.

Hypothetical SAR Table for NAMPT Inhibition

This table provides a predictive guide for initial modifications based on established medicinal chemistry principles for NAMPT inhibitors.[7][11]

PositionModificationRationalePredicted Effect on NAMPT Inhibition
R1 (Benzyl Ring) Para-substitution with small electron-withdrawing groups (e.g., -F, -Cl)Can enhance binding through specific interactions or by modulating the electronics of the ring system.Likely to maintain or slightly improve potency.
Meta- or Ortho-substitutionExplores different binding vectors within the hydrophobic pocket.Variable, highly dependent on the specific substituent and its interaction with the protein surface.
Replacement with a pyridine ring (bioisosteric replacement)Introduces a hydrogen bond acceptor, potentially improving potency and solubility.[12][13]High potential for improved potency and physicochemical properties.
R2 (Methylene Linker) Replacement with a cyclopropyl groupIntroduces conformational rigidity, which can improve selectivity.May maintain or slightly decrease potency but could improve selectivity.
Introduction of a methyl group (alpha-methylation)Can restrict rotation and provide a new vector for interaction.Potentially improved potency and selectivity, but steric clashes are possible.
R3 (Pyridine Ring) Addition of small alkyl or amino groupsCan probe for additional interactions with the solvent-exposed surface of the protein and improve solubility.May improve solubility with a modest impact on potency.
R4 (Pyrrolidine Ring) Introduction of gem-dimethyl groupsCan block sites of metabolism, improving pharmacokinetic properties.Likely to improve metabolic stability with minimal impact on potency if not near the binding interface.

IV. Experimental Protocols

Protocol 1: General Procedure for Synthesis of N-Substituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridines

This protocol outlines a general method for synthesizing derivatives with modifications at the N-2 position.

  • Synthesis of the Core Scaffold: Begin with the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. A common route involves the hydrolysis of Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate with a base such as barium hydroxide in water at elevated temperatures.[14]

  • N-Alkylation/Arylation:

    • Dissolve 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (1.0 eq) in a suitable anhydrous solvent such as DMF or acetonitrile.

    • Add a base, for example, potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with caution).

    • Add the desired benzyl bromide or other substituted electrophile (1.1 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction (e.g., with water if using K2CO3, or carefully with methanol/water if using NaH).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: General synthesis workflow for N-2 substituted analogs.

Protocol 2: In Vitro NAMPT Enzymatic Inhibition Assay

This protocol describes a common method to determine the IC50 value of a test compound against recombinant human NAMPT.[15][16][17]

  • Materials:

    • Recombinant human NAMPT enzyme

    • NAMPT assay buffer

    • Nicotinamide (NAM)

    • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

    • ATP

    • Coupled enzyme system (e.g., NMNAT, alcohol dehydrogenase)

    • Test compounds dissolved in DMSO

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

    • In the assay plate, add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for positive and negative controls).

    • Add the NAMPT enzyme solution to all wells except the negative control.

    • Pre-incubate the enzyme with the test compounds for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding a master mix containing NAM, PRPP, ATP, and the coupled enzyme system.

    • Incubate the plate at 30°C for a specified time (e.g., 2 hours).

    • Measure the output of the coupled reaction. In many commercial kits, this is the fluorescence of NADH, which is excited at ~340 nm and emits at ~460 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

V. References

  • Gallagher, K. et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PubMed. Available from: [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available from: [Link]

  • Wang, S. et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. National Institutes of Health. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available from: [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric groups. Available from: [Link]

  • Bume, D. D. et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). PubMed. Available from: [Link]

  • Zheng, Y. et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI. Available from: [Link]

  • Bume, D. D. et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). National Institutes of Health. Available from: [Link]

  • Nakano, T. et al. (2020). Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. National Institutes of Health. Available from: [Link]

  • Piacente, F. et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. MDPI. Available from: [Link]

  • Chini, C. C. S. et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Available from: [Link]

  • Liang, L. et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link]

  • Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?. Available from: [Link]

  • Li, Y. et al. (2017). Crystal structure-based comparison of two NAMPT inhibitors. PubMed. Available from: [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. Available from: [Link]

  • van der Ende, E. et al. (2021). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. National Institutes of Health. Available from: [Link]

  • University of Pennsylvania. (n.d.). Bioisosteres of Common Functional Groups. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. Available from: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). Available from: [Link]

  • Google Patents. (n.d.). WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. Available from:

  • Semantic Scholar. (n.d.). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Available from: [Link]

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Validation & Comparative

Navigating the Kinome: A Comparative Framework for Novel Kinase Inhibitors Featuring the Pyrrolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. While established inhibitors have revolutionized treatment paradigms, the quest for compounds with improved selectivity, novel mechanisms of action, and the ability to overcome resistance is paramount. This guide provides a comprehensive framework for the evaluation and comparison of new chemical entities as kinase inhibitors, using the underexplored 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold as a hypothetical candidate. We will benchmark its potential against a panel of well-characterized kinase inhibitors—Staurosporine, Imatinib, Dasatinib, and Gefitinib—each representing a distinct class and selectivity profile. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for robust kinase inhibitor characterization.

Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets.[1][2] The approval of numerous small molecule kinase inhibitors has transformed the treatment of various cancers and other diseases.[3] However, challenges such as off-target effects and acquired resistance necessitate the exploration of novel chemical scaffolds.[1]

The pyrrolopyridine core, an isostere of adenine, is present in many ATP-competitive kinase inhibitors.[4] While the specific compound this compound is not extensively documented in publicly accessible literature as a kinase inhibitor, the broader class of pyrrolo[3,4-c]pyridine derivatives has demonstrated a wide range of biological activities, including antimycobacterial, antiviral, and antitumor effects, suggesting its potential as a privileged scaffold for kinase inhibitor design.[5][6]

This guide will therefore use the this compound structure as a representative of a novel chemical entity and outline a systematic approach to its comparison with established kinase inhibitors.

The Benchmarks: A Spectrum of Kinase Inhibition

To effectively evaluate a novel compound, it is crucial to compare it against a panel of inhibitors with diverse characteristics.

  • Staurosporine: A natural product, Staurosporine is a potent but non-selective protein kinase inhibitor that binds to the ATP-binding site of most kinases.[7][8][9] Its broad activity makes it an excellent positive control in many kinase assays but unsuitable for clinical use due to toxicity.[9]

  • Imatinib (Gleevec®): The archetypal targeted therapy, Imatinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, as well as c-KIT and PDGF-R.[10][11][12] Its success in treating chronic myeloid leukemia (CML) heralded the era of personalized medicine.[10][13]

  • Dasatinib (Sprycel®): A second-generation Bcr-Abl inhibitor, Dasatinib has a broader target profile than Imatinib, also potently inhibiting SRC family kinases.[13][14] This multi-targeted approach can overcome some forms of Imatinib resistance.[15]

  • Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene.[16][17][18][19]

Table 1: Comparative Profile of Benchmark Kinase Inhibitors
InhibitorClassPrimary Target(s)Selectivity
Staurosporine Natural ProductBroad SpectrumPan-Kinase
Imatinib PhenylaminopyrimidineBcr-Abl, c-KIT, PDGF-RSelective
Dasatinib AminopyrimidineBcr-Abl, SRC familyMulti-targeted
Gefitinib AnilinoquinazolineEGFRSelective

Experimental Workflow for Kinase Inhibitor Characterization

A rigorous and multi-faceted experimental approach is essential to fully characterize a novel kinase inhibitor. The following sections detail the key assays and the rationale behind their application.

In Vitro Kinase Inhibition Assay

This is the foundational experiment to determine the direct inhibitory activity of a compound against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound against a panel of kinases.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a purified recombinant kinase, a kinase-specific substrate (peptide or protein), and an assay buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added across a range of concentrations. Controls with no inhibitor and with benchmark inhibitors are run in parallel.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled with [γ-³²P] or [γ-³³P].[20]

  • Incubation and Termination: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration and then terminated.

  • Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity using a scintillation counter.[21]

  • Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.

Causality and Self-Validation:

  • Why a panel of kinases? Screening against a broad panel of kinases is crucial for determining the selectivity profile of the novel compound. This helps in identifying potential off-target effects early in the development process.

  • ATP Concentration: The concentration of ATP used in the assay is critical. Assays performed at an ATP concentration equal to the Michaelis constant (Km) of the kinase for ATP allow for a more standardized comparison of inhibitor potencies.[22]

Sources

The Evolving Landscape of Neuromodulators: A Comparative Analysis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents targeting the central nervous system (CNS) has led to the exploration of a diverse array of heterocyclic scaffolds. Among these, the pyrrolo[3,4-c]pyridine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a detailed comparative analysis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives, offering insights into their structure-activity relationships (SAR), and potential therapeutic applications, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation neuromodulators and other therapeutic agents.

The Pyrrolo[3,4-c]pyridine Scaffold: A Versatile Pharmacophore

The pyrrolo[3,4-c]pyridine ring system, an isomer of the more extensively studied azaindoles, presents a unique three-dimensional architecture that allows for diverse functionalization and interaction with various biological targets.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1][2][3] The fusion of a pyrrole and a pyridine ring creates a bicyclic system with a distinct electronic distribution and conformational flexibility, making it an attractive starting point for the design of novel bioactive molecules.

The introduction of a benzyl group at the 2-position of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core adds a significant lipophilic and aromatic component. This substituent can engage in various non-covalent interactions with target proteins, such as pi-pi stacking, hydrophobic interactions, and cation-pi interactions, thereby influencing binding affinity and selectivity. The dihydro nature of the pyrrole ring provides a non-planar geometry, which can be crucial for fitting into specific binding pockets.

Comparative Analysis of Biological Activities

The derivatization of the this compound scaffold has yielded compounds with a remarkable range of biological activities. This section will compare and contrast the performance of these derivatives in different therapeutic areas, highlighting key structural modifications that govern their potency and selectivity.

Antimycobacterial Activity

A notable area of investigation for this class of compounds is in the treatment of tuberculosis. Westhuyzen et al. synthesized a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb).[1] A clear SAR was established, as summarized in the table below.

Derivative TypeR GroupMIC90 (µM)Key Observations
Nitriles & Amides-CN, -CONH2>160Inactive
Esters-COOR<0.15Highly active
Carboxylic Acid-COOH3.13Moderately active with improved solubility
1,2,4-OxadiazoleHeterocyclePotentBetter in vitro activity and metabolic stability
1,3,4-OxadiazoleHeterocycleLess activeIsomeric form of the heterocycle impacts activity
3-hydroxy analog-COOR, with -OH at C3PotentGood in vitro activity and improved solubility

Table 1: Structure-Activity Relationship of 2-Benzyl-pyrrolo[3,4-c]pyridine Derivatives against M. tuberculosis [1]

The data clearly indicates that the nature of the substituent at the C4-position is critical for antimycobacterial activity. While nitriles and amides were inactive, ester derivatives showed excellent potency.[1] The conversion of the ester to a carboxylic acid led to a decrease in activity but an improvement in solubility and metabolic stability, a common trade-off in drug discovery.[1] Interestingly, replacement of the ester with a 1,2,4-oxadiazole moiety resulted in compounds with both high in vitro activity and good metabolic stability.[1] This suggests that the electronic and steric properties of this five-membered heterocycle are favorable for interaction with the biological target in Mtb. Furthermore, the presence of a methyl group on the pyridine ring was found to be essential for activity.[1]

Anti-HIV Activity

The pyrrolo[3,4-c]pyridine scaffold has also been explored for its potential in combating HIV. Liu et al. synthesized a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates and evaluated their anti-HIV-1 activity.[1] While the benzyl group at the 2-position was a common feature, variations in the ester substituent at the C4-position and the linker to a phenyl ring provided valuable SAR insights.

R (Ester)R1R2EC50 (µM)Therapeutic Index (TI)
EthylOEtPhenyl<10-
EthylOEt4-Fluorophenyl<10-
EthylOEt4-Methylphenyl<10-
EthylOEtIndol-3-yl<10-
Ethyl (as phenethyl)OEt4-Fluorophenyl1.657.98

Table 2: Anti-HIV-1 Activity of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates [1]

The results demonstrate that the ester substituent at the C4-position significantly influences the anti-HIV-1 activity.[1] Furthermore, the distance between the pyrrolopyridine core and an appended phenyl ring was found to be a critical parameter. The most active compound in this series, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, featured a phenethyl group at the 2-position instead of a benzyl group, suggesting that a slightly longer and more flexible linker is beneficial for activity.[1]

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives typically involves multi-step sequences. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthetic Workflow A Starting Pyridine Derivative B Introduction of Pyrrole Ring Precursors A->B Multi-step reactions C Cyclization to form Pyrrolo[3,4-c]pyridine core B->C Intramolecular cyclization D N-Benzylation C->D Reaction with Benzyl Halide E Functional Group Interconversion at C4 and C7 D->E Various synthetic transformations F Final Derivative E->F Purification and Characterization

Caption: Generalized synthetic workflow for this compound derivatives.

Representative Experimental Protocol: N-Benzylation

The introduction of the key benzyl group is a critical step in the synthesis. A representative protocol is as follows:

  • Dissolution: Dissolve the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2-1.5 equivalents), to the solution and stir at room temperature for 30 minutes to deprotonate the pyrrole nitrogen.

  • Benzyl Halide Addition: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours until completion.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Causality behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to avoid interference with the deprotonation and nucleophilic substitution reactions.

  • Base: A base is essential to deprotonate the secondary amine of the pyrrolidine ring, making it a more potent nucleophile to attack the benzyl halide.

  • Reaction Monitoring: Careful monitoring is crucial to ensure the reaction goes to completion and to minimize the formation of side products.

Comparative Structural Insights

The biological activity of these derivatives is intrinsically linked to their three-dimensional structure. X-ray crystallography studies on related compounds, such as 2-benzyl-3-[3-(4-bromo-phenyl)-1-phenyl-1H-pyrazol-4yl]-4,6-dioxo-5-phenyl-octahydro-pyrrolo[3,4-C]pyrrole-1-carboxylic acid ethyl ester, have provided valuable insights into the conformational preferences of the pyrrolo[3,4-c]pyrrolidine core, which is structurally similar to the pyrrolo[3,4-c]pyridine core.[4] These studies reveal a non-planar conformation of the bicyclic system, which is likely crucial for its interaction with biological targets.[4]

Structural Features Core Pyrrolo[3,4-c]pyridine Core (Non-planar) Benzyl 2-Benzyl Group (Lipophilic/Aromatic Interactions) Core->Benzyl Provides key interactions C4_Sub C4-Substituent (Modulates Activity & Solubility) Core->C4_Sub Influences overall profile C7_Sub C7-Substituent (Fine-tunes Potency) Core->C7_Sub Impacts binding

Caption: Key structural features influencing the biological activity of 2-Benzyl-pyrrolo[3,4-c]pyridine derivatives.

Future Directions and Unanswered Questions

The comparative analysis presented here highlights the significant potential of this compound derivatives as a versatile scaffold for drug discovery. However, several questions remain to be addressed:

  • Target Identification: For many of the observed biological activities, the specific molecular targets remain to be elucidated. Target identification studies are crucial for understanding the mechanism of action and for rational drug design.

  • Selectivity Profiling: A comprehensive selectivity profiling of the most potent derivatives against a panel of related targets is necessary to assess their potential for off-target effects.

  • In Vivo Efficacy: While in vitro data is promising, in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety of these compounds in relevant animal models.

  • Exploration of Other Isomers: While this guide focuses on the pyrrolo[3,4-c]pyridine isomer, a systematic comparison with other pyrrolopyridine isomers, such as the [2,3-b] and [3,2-c] series, could provide a more complete picture of the therapeutic potential of this compound class.[5][6][7]

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • CN104402879A - Octahydro-1H-pyrrolo[2,3-c]pyridine derivative, octahydro-1H-pyrrolo[3,2-c]pyridine derivative and preparation methods thereof - Google Patents. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. (2022). RSC Medicinal Chemistry, 13(5), 596-601. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). Bioorganic & Medicinal Chemistry, 25(21), 5894-5902. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Structural Analysis of 2-Benzyl-3-[3-(4-bromo-phenyl) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (2015). Journal of Medicinal Chemistry, 58(15), 6066-6080. [Link]

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Sources

A Researcher's Guide to Validating the Anticancer Potential of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer effects of the novel compound, 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. We will explore a hypothetical mechanism of action based on related compounds, propose a direct comparison with an established therapeutic, and provide detailed experimental protocols for robust validation.

The pyrrolo[3,4-c]pyridine scaffold is a recurring motif in compounds with a broad spectrum of pharmacological properties, including antiviral, antidiabetic, and notably, antitumor activities.[1][2] While numerous derivatives have shown promise, this guide will focus on a systematic approach to evaluating the specific efficacy of the 2-Benzyl substituted compound.

Part 1: Postulated Mechanism of Action and Comparative Framework

Derivatives of the closely related pyrrolo[3,2-c]pyridine structure have demonstrated potent inhibitory effects against kinases such as FMS kinase and have also been shown to act as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization.[3][4] Given these precedents, we hypothesize that this compound may exert its anticancer effects through the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This pathway is a critical regulator of cell growth, proliferation, and survival.[1]

To establish a clear benchmark for efficacy, we will compare our target compound against Paclitaxel , a well-characterized microtubule-stabilizing agent, and Cisplatin , a DNA-damaging agent, both widely used in cancer chemotherapy. This comparison will allow for a nuanced understanding of the compound's potency and potential for a distinct mechanistic advantage.

Hypothesized Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Benzyl-2,3-dihydro-1H- pyrrolo[3,4-c]pyridine (Hypothesized Inhibitor) Compound->PI3K G cluster_workflow In Vitro Validation Workflow Start Cancer Cell Lines (MCF-7, A549, HepG2) Step1 Cell Viability Assay (MTT) Start->Step1 Step2 Apoptosis Assay (Annexin V/PI Staining) Step1->Step2 Step3 Cell Cycle Analysis (Propidium Iodide Staining) Step2->Step3 End Data Analysis & Mechanistic Insights Step3->End

Caption: A stepwise workflow for the in vitro validation of anticancer effects.

Comparative Cytotoxicity Data (Hypothetical)

The initial step is to determine the half-maximal inhibitory concentration (IC50) of our compound across a panel of cancer cell lines and compare it to our selected benchmarks. We will utilize breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines to assess broad-spectrum activity.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HepG2
This compound8.512.215.8
Paclitaxel0.10.050.2
Cisplatin5.08.010.0

This hypothetical data suggests that while our compound is less potent than Paclitaxel, it exhibits comparable or slightly better potency than Cisplatin in these cell lines.

Apoptosis Induction Comparison (Hypothetical)

Following the determination of cytotoxicity, we will assess the compound's ability to induce apoptosis. This is a critical indicator of a favorable anticancer agent, as it triggers programmed cell death.

Treatment (at IC50 concentration)% Apoptotic Cells (MCF-7)
Vehicle Control5%
This compound65%
Paclitaxel85%
Cisplatin70%

These results would indicate that our compound is a potent inducer of apoptosis, a desirable characteristic for an anticancer therapeutic.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Cisplatin in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate, allow them to adhere overnight, and then treat with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

Protocol 3: Cell Cycle Analysis
  • Cell Preparation: Treat cells as described in the apoptosis assay protocol for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the sub-G1 peak is also indicative of apoptosis.

Part 4: Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validating the anticancer effects of this compound. The proposed experiments, from initial cytotoxicity screening to mechanistic studies on apoptosis and cell cycle arrest, provide a solid foundation for its preclinical evaluation.

The hypothetical data presented suggests that this compound warrants further investigation. Positive outcomes from these in vitro studies would justify advancing to in vivo xenograft models to assess efficacy and safety in a more complex biological system. Furthermore, detailed kinase profiling assays would be a logical next step to confirm the hypothesized inhibition of the PI3K/Akt/mTOR pathway or to identify other potential molecular targets. The broad spectrum of biological activities associated with the pyrrolo[3,4-c]pyridine scaffold makes this an exciting area for anticancer drug discovery. [1][2]

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed, 33920479. [Link]

  • Abdel-Aziem, A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1344. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305745. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Westhuyzen, R., et al. (2006). Synthesis and antimycobacterial activity of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry, 14(18), 6147-6156. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Retrieved January 21, 2026, from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. National Institutes of Health, 2305745. [Link]

  • El Kaïm, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 11(40), 6883-6886. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).

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De-risking Novel Drug Candidates: A Comparative Guide to Cross-Reactivity Profiling of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the journey from a promising hit compound to a safe and effective drug is fraught with challenges. One of the most significant hurdles is managing a molecule's selectivity—its propensity to interact with its intended biological target versus a host of unintended "off-targets." This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the hypothetical compound 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a case study.

The pyrrolo[3,4-c]pyridine scaffold is a versatile heterocyclic core that has garnered significant interest in medicinal chemistry. Derivatives of this and related pyrrolopyridine isomers have demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor effects.[1][2][3] Marketed drugs containing a pyrrolopyridine scaffold, such as the kinase inhibitors Vemurafenib and Pexidartinib, underscore the therapeutic potential of this chemical class.[1] However, this broad bioactivity also hints at the potential for promiscuous binding, making a thorough cross-reactivity assessment not just a regulatory requirement, but a fundamental step in understanding a compound's true therapeutic potential and safety profile.[4][5]

Poor selectivity can lead to unforeseen adverse drug reactions (ADRs), derailing promising candidates late in clinical development.[6] Therefore, a proactive, tiered approach to identifying and mitigating off-target interactions early in the discovery pipeline is paramount. This guide will detail the strategic rationale and experimental protocols for building a comprehensive selectivity profile, enabling researchers to make informed decisions and design better, safer medicines.

A Tiered Strategy for Cross-Reactivity Assessment

A robust de-risking strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused, quantitative assays to confirm and characterize any off-target "hits." This tiered approach optimizes resource allocation by eliminating problematic compounds early.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Confirmation cluster_2 Tier 3: Cellular Validation a Primary Target Assay (e.g., Kinase Activity Assay) b Broad Kinase Panel Screen (e.g., Reaction Biology KinomeScan™ @ 1µM) a->b Potent Hit c Broad Receptor/Safety Panel (e.g., Eurofins SafetyScreen44™ @ 10µM) b->c Clean Profile d IC50 Determination for Primary Target & Off-Target Hits (10-point dose-response) c->d Off-Target Hits Identified e Orthogonal Biophysical Assay (e.g., SPR or CETSA®) d->e Confirmed Binders f Cellular Target Engagement Assay (e.g., NanoBRET™) e->f High-Confidence Hits g Phenotypic/Functional Assays (e.g., Cell Proliferation, Cytotoxicity) f->g Cellular Activity h i Proceed to In Vivo Studies h->i Lead Candidate Selection

Caption: Tiered workflow for cross-reactivity profiling.

Part 1: In Vitro Profiling Against the Human Kinome

The human kinome, comprising over 500 protein kinases, is a frequent source of off-target interactions for ATP-competitive inhibitors due to the conserved nature of the ATP binding site.[6] Given that many pyrrolopyridine derivatives are designed as kinase inhibitors, a broad kinome screen is a critical first step.[7][8][9]

Comparative Analysis: Staurosporine vs. A Selective Inhibitor

To contextualize the data for our hypothetical compound, we will compare its profile to two reference compounds:

  • Staurosporine: A notoriously non-selective, potent pan-kinase inhibitor. This serves as a positive control for broad activity.

  • Selective Inhibitor (e.g., Vemurafenib): A clinically approved drug known for its high selectivity for a specific kinase (BRAF V600E), representing a desirable selectivity profile.

Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot™)

This protocol is representative of the gold-standard method used by commercial vendors like Reaction Biology for its sensitivity and direct measurement of enzymatic activity.[10][11]

Objective: To determine the percent inhibition of a large panel of kinases by a test compound at a single, high concentration (e.g., 1 µM or 10 µM).

Methodology:

  • Compound Preparation: Serially dilute the test compound (this compound), Staurosporine, and Vemurafenib in 100% DMSO to create 100X stock solutions.

  • Reaction Mixture Preparation: For each kinase, prepare a reaction buffer containing the specific kinase, its corresponding peptide or protein substrate, and cofactors (e.g., MgCl₂, MnCl₂).

  • Assay Initiation:

    • Dispense 5 µL of the 2X kinase/substrate reaction mixture into a 96-well filter plate.

    • Add 0.1 µL of the 100X compound stock (final concentration 1X, in 1% DMSO).

    • Initiate the phosphotransferase reaction by adding 5 µL of 2X ATP solution containing [γ-³³P]-ATP. The final ATP concentration is typically set at or near the apparent Kₘ for each specific kinase to ensure physiological relevance.[11][12]

  • Incubation: Incubate the plate for a predetermined time (e.g., 90 minutes) at room temperature to allow for substrate phosphorylation.[13]

  • Reaction Termination & Washing: Terminate the reaction by adding phosphoric acid. The phosphorylated substrate is captured on the filter membrane of the plate, while unreacted [γ-³³P]-ATP is washed away.

  • Detection: Add scintillant to the dried plates and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO-only vehicle control (representing 100% activity) and a no-enzyme or no-ATP control (representing 0% activity).

Data Presentation: Kinase Selectivity Profile

The results are often visualized as a "kinome map" or summarized in a table listing kinases inhibited above a certain threshold (e.g., >75%).

Table 1: Hypothetical Kinase Inhibition Data (@ 1 µM)

Kinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Vemurafenib (% Inhibition)
Primary Target (Assumed)
CDK2/CycA98% 99%15%
Key Off-Targets
BRAF (V600E)12%95%99%
VEGFR281%92%45%
p38α (MAPK14)78%97%22%
SRC65%98%18%
LCK59%99%12%
ABL125%96%8%
... (Data for ~400 other kinases)<50%Typically >80%Typically <20%

Interpretation: In this hypothetical scenario, our compound shows high potency against its intended target, CDK2. However, it also demonstrates significant activity against VEGFR2 and p38α, identifying them as key off-targets requiring further investigation. Its profile is far more selective than Staurosporine but less so than the clinically optimized Vemurafenib. This directs the next phase of investigation: determining the full dose-response curves (IC₅₀ values) for these specific "hits."

Part 2: Broad Safety Pharmacology Profiling

Beyond kinases, a new chemical entity can interact with a wide range of other protein classes, including G-protein coupled receptors (GPCRs), ion channels, and transporters. Unintended interactions with these targets are frequently linked to clinical adverse events.[14] Commercial services, such as the Eurofins SafetyScreen44™ panel, provide a standardized way to assess these risks early.[15][16]

G cluster_assays SafetyScreen Panel cluster_effects Potential Adverse Effects compound Test Compound (e.g., 2-Benzyl-pyrrolo[3,4-c]pyridine) gpcr GPCRs e.g., Adrenergic, Dopamine, Serotonin, Histamine compound->gpcr:f0 ion Ion Channels e.g., hERG, CaV, NaV compound->ion:f0 transporter Transporters e.g., SERT, DAT, NET compound->transporter:f0 enzyme Other Enzymes e.g., COX, PDE compound->enzyme:f0 cns CNS Effects (Sedation, Seizures) gpcr:f0->cns Binding to 5-HT, D2 gi Gastrointestinal gpcr:f0->gi Muscarinic Binding cardiac Cardiovascular (Arrhythmia, Hypotension) ion:f0->cardiac hERG Blockade transporter:f0->cns SERT Inhibition

Caption: Off-target binding leads to adverse effects.

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay, the gold standard for determining a compound's affinity for a GPCR.[17]

Objective: To measure the ability of a test compound to displace a known, radioactively labeled ligand from its receptor, expressed as percent inhibition.

Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target human receptor (e.g., Adrenergic α1A).

    • Radioligand: Select a high-affinity radioligand for the target (e.g., [³H]-Prazosin).

    • Test Compound: Prepare a 100X stock of this compound in 100% DMSO.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes.

    • Radioligand at a concentration near its Kₑ value.

    • Test compound at a final concentration of 10 µM (in 1% DMSO).

    • Controls:

      • Total Binding: Vehicle (DMSO) only.

      • Non-specific Binding (NSB): A high concentration of a known, unlabeled competing ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (captured on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.

  • Detection & Analysis:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Calculate % Inhibition = (1 - (Specific Binding with Test Compound / Specific Binding with Vehicle)) * 100.

Data Presentation: Safety Pharmacology Profile

Table 2: Hypothetical SafetyScreen44™ Panel Data (@ 10 µM)

Target ClassTargetThis compound (% Inhibition)Known Clinical Relevance / Potential ADR
GPCRs Adrenergic α1A89% Hypotension, Dizziness
Dopamine D215%CNS effects
Histamine H175% Sedation, Weight Gain
Muscarinic M145%Anticholinergic effects
Serotonin 5-HT2A51%CNS, Cardiovascular effects
Ion Channels hERG (KCNH2)28%QT Prolongation / Torsades de Pointes
CaV1.2 (CACNA1C)18%Cardiovascular effects
Transporters SERT (SLC6A4)41%Antidepressant/Anxiolytic effects
Enzymes COX-18%GI toxicity
PDE5A33%Vasodilation

Interpretation: The hypothetical data reveals two primary liabilities for our compound: significant interaction with the Adrenergic α1A and Histamine H1 receptors. These interactions are known to cause hypotension and sedation, respectively. While hERG inhibition is below the typical 50% threshold for high concern, it still warrants monitoring. These findings are critical for guiding subsequent medicinal chemistry efforts to improve selectivity and "design out" these unwanted activities.[18][19]

Conclusion and Future Directions

This guide outlines a systematic, industry-standard approach to evaluating the cross-reactivity of a novel compound, exemplified by this compound. The initial broad screening against kinase and safety panels provides a comprehensive landscape of the compound's interaction profile.

Based on our hypothetical data, the primary path forward would involve:

  • Quantitative Follow-up: Determine the IC₅₀/Kᵢ values for the identified "hits" (CDK2, VEGFR2, p38α, Adrenergic α1A, Histamine H1) to understand their true potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to identify structural modifications that retain or improve on-target potency (CDK2) while reducing or eliminating off-target activity.

  • Cellular Validation: Progress compounds with improved selectivity profiles into cell-based assays to confirm that the observed biochemical activity translates into the desired physiological effect and to assess potential cytotoxicity.

By employing this rigorous, multi-tiered profiling strategy, drug discovery teams can build a deep understanding of a compound's biological signature, anticipate potential safety issues, and ultimately increase the probability of successfully developing a novel, effective, and safe therapeutic agent.

References

  • Badowska, K. A., Giebułtowicz, J., & Wroczyński, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2165. [Link][1][2][3]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 20, 2026, from [Link][12]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved January 20, 2026, from [Link][15]

  • Tan, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1145-1153. [Link][7][20]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved January 20, 2026, from [Link][11]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved January 20, 2026, from [Link][17]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Vidler, L. R., et al. (2012). A comprehensive characterization of the off-target activities of TORC1/2 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 342(2), 351-361. [Link]

  • Tang, J., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 969181. [Link][4]

  • Beswick, P. J. (2018). Improving Selectivity in Drug Design. AZoLifeSciences. [Link][5]

  • Eurofins Discovery. (n.d.). Safety Pharmacology. Retrieved January 20, 2026, from [Link][16]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. [Link][14]

  • Müller, S., & Chaikuad, A. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(1), 1-2. [Link][18][19]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 20, 2026, from [Link][10]

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A Comparative Preclinical Efficacy Analysis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and Marketed Sedative-Hypnotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the sedative-hypnotic efficacy of the novel compound 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in comparison to established sedatives, namely the benzodiazepine Diazepam and the non-benzodiazepine "Z-drug" Zolpidem. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, validated experimental protocols.

Introduction: The Quest for Novel Sedatives

The development of new sedative and hypnotic agents is driven by the need to improve upon the therapeutic profiles of existing drugs. While benzodiazepines and Z-drugs are effective, their use can be associated with side effects such as tolerance, dependence, and cognitive impairment. The pyrrolo[3,4-c]pyridine scaffold has emerged as a promising area of research, with various derivatives demonstrating a range of biological activities, including analgesic and sedative effects. The specific compound, this compound, represents a novel candidate within this class. This guide outlines a preclinical strategy to characterize its sedative efficacy against gold-standard comparators.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of comparing sedative efficacy lies in understanding the underlying molecular mechanisms.

Established Sedatives: GABA-A Receptor Modulation

Both Diazepam and Zolpidem exert their sedative effects by modulating the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] GABA-A receptors are pentameric ligand-gated ion channels that, upon binding with GABA, open to allow chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[1]

  • Diazepam (Benzodiazepine): Diazepam is a non-selective positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the receptor.[2] This binding increases the frequency of the chloride channel opening when GABA is also bound, thereby enhancing the inhibitory effect of GABA across various brain regions.[3] This non-selective action contributes to its broad spectrum of effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.

  • Zolpidem (Non-Benzodiazepine "Z-drug"): While also acting on the GABA-A receptor, Zolpidem exhibits a degree of selectivity.[4] It preferentially binds to GABA-A receptors containing the α1 subunit. This subunit is highly expressed in brain regions associated with the regulation of sleep. This selectivity is thought to contribute to Zolpidem's primary hypnotic effects with less pronounced anxiolytic and muscle relaxant properties compared to benzodiazepines.[4]

cluster_Neuron Postsynaptic Neuron cluster_Drugs Drug Action GABA_A GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) GABA_A->Chloride_Channel GABA Binding Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization ↑ Frequency of Channel Opening (Diazepam) ↑ Efficacy of GABA (Zolpidem) Chloride_Channel->Hyperpolarization Cl- Influx Diazepam Diazepam Diazepam->GABA_A Binds to α/γ interface (Positive Allosteric Modulator) Zolpidem Zolpidem (α1 selective) Zolpidem->GABA_A Binds to α1-containing receptors (Positive Allosteric Modulator) A Compound Administration (Vehicle, Diazepam, Zolpidem, Novel Compound) B Open Field Test (Locomotor Activity & Sedation Screening) A->B C Elevated Plus-Maze (Anxiolytic vs. Sedative Effects) B->C D Pentobarbital-Induced Sleep Potentiation (Hypnotic Efficacy) C->D E Data Analysis & Comparison D->E

Figure 2: General experimental workflow for preclinical sedative efficacy testing.

Open Field Test (OFT)

Principle: The OFT is a primary screening tool to assess general locomotor activity and exploratory behavior in a novel environment. A significant reduction in locomotor activity is a key indicator of a sedative effect.

Experimental Protocol:

  • Apparatus: A square arena (typically 40x40x30 cm) with walls to prevent escape. The floor is divided into a central and a peripheral zone. The arena is placed in a sound-attenuated room with consistent, diffuse lighting.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.

  • Dosing: Administer the test compounds (Vehicle, Diazepam, Zolpidem, or this compound) via the intended route (e.g., intraperitoneal injection) at various doses. A typical pre-treatment time is 30 minutes.

  • Procedure: Gently place the mouse in the center of the open field arena. Record its activity for a 10-minute session using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled (cm).

    • Time spent in the center zone vs. the periphery.

    • Rearing frequency (vertical activity).

  • Causality and Interpretation: A dose-dependent decrease in the total distance traveled is a strong indicator of sedation. It is crucial to distinguish this from anxiolytic effects, where an animal might show increased exploration of the center zone without a significant change in overall locomotion.

Elevated Plus-Maze (EPM)

Principle: The EPM is primarily a test for anxiety-like behavior, but it is valuable in dissociating sedative from anxiolytic effects. [5]Anxiolytic compounds increase the time spent in the open, more "anxiety-provoking" arms, whereas sedative compounds will decrease overall motor activity, including the number of arm entries. [5] Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Acclimation and Dosing: Follow the same procedures as for the OFT.

  • Procedure: Place the mouse in the center of the maze, facing one of the open arms. Allow the animal to explore freely for 5 minutes, recording its behavior with a video-tracking system.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open and closed arms.

    • Total number of arm entries.

  • Causality and Interpretation: A true anxiolytic effect is characterized by an increase in the percentage of time spent and entries into the open arms without a significant change in the total number of arm entries. A compound with purely sedative properties will reduce the total number of arm entries, often without changing the preference for the closed arms.

Potentiation of Pentobarbital-Induced Sleep

Principle: This assay directly measures the hypnotic (sleep-inducing) potential of a compound. A sub-hypnotic dose of a barbiturate, such as sodium pentobarbital, is administered, and the ability of the test compound to potentiate its effects (i.e., induce sleep) is measured.

Experimental Protocol:

  • Animal Preparation: House mice individually for at least 24 hours before the experiment to minimize stress.

  • Dosing: Administer the test compounds (Vehicle, Diazepam, Zolpidem, or this compound) at various doses.

  • Pentobarbital Administration: After a set pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).

  • Assessment of Sleep: Immediately after pentobarbital injection, place the mouse in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost if the animal remains on its back for more than 60 seconds when gently turned over.

  • Parameters Measured:

    • Sleep Latency: Time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: Time from the loss of the righting reflex to its recovery.

  • Causality and Interpretation: A significant decrease in sleep latency and a significant increase in sleep duration compared to the vehicle-pentobarbital group indicate a potent hypnotic effect. This assay provides strong evidence for a compound's ability to enhance GABAergic inhibition, similar to the mechanism of barbiturates.

Comparative Efficacy Data

The following table presents a hypothetical but realistic comparison of preclinical data for our novel compound against Diazepam and Zolpidem, based on the described assays. The data for the known sedatives are informed by published literature.

Parameter Vehicle Diazepam Zolpidem This compound (Hypothetical)
Open Field Test (Total Distance, cm) 3500 ± 3001800 ± 250 (at 3 mg/kg) [2]1500 ± 200 (at 10 mg/kg) [1]2000 ± 280 (at 10 mg/kg)
Elevated Plus-Maze (% Time in Open Arms) 15 ± 335 ± 5 (at 1.5 mg/kg)18 ± 4 (at 5 mg/kg) [6]25 ± 4 (at 5 mg/kg)
Elevated Plus-Maze (Total Arm Entries) 25 ± 422 ± 3 (at 1.5 mg/kg)15 ± 2 (at 5 mg/kg) [6]18 ± 3 (at 5 mg/kg)
Pentobarbital Sleep Latency (min) 10 ± 1.54 ± 0.8 (at 1 mg/kg)3 ± 0.5 (at 5 mg/kg) [7]5 ± 1.0 (at 10 mg/kg)
Pentobarbital Sleep Duration (min) 25 ± 570 ± 8 (at 1 mg/kg)85 ± 10 (at 5 mg/kg)65 ± 7 (at 10 mg/kg)

Data are presented as Mean ± SEM. Doses are indicative and should be optimized in dose-response studies.

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates a clear sedative-hypnotic profile.

  • Sedative Effects: The reduction in locomotor activity in the OFT is comparable to that of Diazepam and Zolpidem, although potentially at a slightly higher dose, indicating a sedative effect.

  • Anxiolytic vs. Sedative Profile: In the EPM, the novel compound shows a modest increase in open arm time, suggesting some anxiolytic properties, similar to Diazepam. However, the concurrent reduction in total arm entries points towards a more prominent sedative component to its action, distinguishing it from a purely anxiolytic agent.

  • Hypnotic Efficacy: The significant reduction in sleep latency and prolongation of sleep duration in the pentobarbital potentiation assay confirms its hypnotic potential. The efficacy appears robust, falling within the range of the comparator drugs.

A key advantage to investigate for a novel compound like this compound would be its therapeutic window. An ideal novel sedative would induce sleep at doses that do not cause significant motor impairment or next-day residual effects. Further studies, including motor coordination tests (e.g., rotarod test) and assessments of cognitive function, would be necessary to fully characterize its safety and therapeutic profile relative to Diazepam and Zolpidem.

Conclusion

The preclinical evaluation framework outlined in this guide provides a systematic and scientifically rigorous approach to characterizing the sedative-hypnotic efficacy of this compound. By employing a battery of validated behavioral assays and comparing the results to well-characterized drugs like Diazepam and Zolpidem, researchers can build a comprehensive profile of the novel compound's potential as a new therapeutic agent. The hypothetical data presented suggest that this class of compounds warrants further investigation for the development of next-generation sedatives with potentially improved efficacy and side-effect profiles.

References

  • Alexandre, C., et al. (2008). Sleep-Stabilizing Effects of E-6199, Compared to Zopiclone, Zolpidem and THIP in Mice. SLEEP, 31(4), 479-488. [Link]

  • Czuczwar, S. J., & Turski, W. A. (2009). Sedative and anticonvulsant effects of zolpidem in adult and aged mice. Pharmacological Reports, 61(5), 896-901. [Link]

  • Macdonald, R. L., & Barker, J. L. (1979). Diazepam and (--)-pentobarbital: fluctuation analysis reveals different mechanisms for potentiation of gamma-aminobutyric acid responses in cultured central neurons. Proceedings of the National Academy of Sciences, 76(10), 5287-5291. [Link]

  • McKernan, R. M., et al. (2000). Sedative but not anxiolytic properties of zolpidem are mediated by the GABAA receptor alpha1 subtype. Nature Neuroscience, 3(6), 587-592. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]

  • Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167. [Link]

  • Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subtypes. Journal of Receptor and Signal Transduction Research, 24(3-4), 165-183. [Link]

  • Sansone, M., et al. (1995). Locomotor activity pattern induced by diazepam in control and caffeine-treated mice. Polish Journal of Pharmacology, 47(5), 387-392. [Link]

  • Viana, M. B., et al. (2012). Effects of zolpidem on sedation, anxiety, and memory in the plus-maze discriminative avoidance task. Psychopharmacology, 221(2), 279-289. [Link]

  • Wright, B. T., et al. (2014). The effects of repeated zolpidem treatment on tolerance, withdrawal-like symptoms, and GABAA receptor mRNAs profile expression in mice: comparison with diazepam. Psychopharmacology, 231(15), 2967-2979. [Link]

  • Yu, J., et al. (2016). Bottom-Up versus Top-Down Induction of Sleep by Zolpidem Acting on Histaminergic and Neocortex Neurons. The Journal of Neuroscience, 36(44), 11317-11329. [Link]

  • Zorrilla, E. P., et al. (2001). The acute effects of zolpidem compared to diazepam and lorazepam using radiotelemetry. Neuropharmacology, 40(8), 1023-1032. [Link]

  • Yulistiani, et al. (2022). Sedative Effects of Intraperitoneal Diazepam in Mice. E-Journal Faculty of Medicine Unpad, 10(4). [Link]

  • Kopp, C., et al. (2004). Zolpidem reduces sleep latency and increases sleep time in C57BL/6J but not in DBA/2J mice. Behavioural Brain Research, 154(2), 403-409. [Link]

  • Djeridane, Y., et al. (2005). Diazepam affects both level and amplitude of rat locomotor activity rhythm but has no effect on core body temperature. Chronobiology International, 22(6), 969-982. [Link]

  • Adzu, B., et al. (2003). A comparative evaluation of pentazocine and dipyrone on diazepam-induced sleep in mice. Nigerian Journal of Pharmaceutical Research, 2(1), 23-27. [Link]

  • Vyazovskiy, V. V., et al. (2021). Diazepam effects on local cortical neural activity during sleep in mice. Biochemical Pharmacology, 187, 114515. [Link]

  • Guidotti, A., et al. (2005). Imidazenil and diazepam increase locomotor activity in mice exposed to protracted social isolation. Proceedings of the National Academy of Sciences, 102(21), 7705-7710. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Antiviral Candidates: The Case of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in antiviral discovery.

Introduction: The Imperative for Robust Antiviral Benchmarking

The relentless emergence of novel and drug-resistant viral pathogens necessitates a rigorous and systematic approach to the discovery and development of new antiviral agents. While the synthesis of novel chemical entities is a critical first step, it is the subsequent head-to-head comparison with established standard-of-care drugs that truly defines their therapeutic potential. This guide provides a comprehensive framework for benchmarking the antiviral activity of a promising, yet uncharacterized compound, 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , against a panel of clinically relevant antiviral drugs.

The pyrrolo[3,4-c]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, and notably, antiviral activities.[1][2] This guide will therefore use this compound as a representative test article to illustrate the essential experimental workflows, data analysis, and interpretation required to position a novel candidate within the existing antiviral landscape.

Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and that all claims are supported by authoritative references. We will delve into the causality behind experimental choices, providing not just the 'how' but also the 'why' for each step.

Part 1: Experimental Design - A Multi-Pronged Approach to Antiviral Evaluation

A robust benchmarking study requires a carefully considered experimental design that accounts for both the intrinsic properties of the test compound and the specific biology of the target viruses. For this hypothetical study of this compound, we will evaluate its efficacy against a panel of representative viruses with diverse replication strategies: Human Immunodeficiency Virus type 1 (HIV-1), Herpes Simplex Virus type 1 (HSV-1), and Hepatitis B Virus (HBV).

1.1 Selection of Standard Antiviral Drugs:

The choice of comparator drugs is critical for contextualizing the activity of the novel compound. We have selected the following well-characterized antivirals, each with a distinct mechanism of action:

  • For HIV-1: Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI).

  • For HSV-1: Acyclovir, a nucleoside analog that inhibits viral DNA polymerase.[3]

  • For HBV: Entecavir, a potent nucleoside analog inhibitor of HBV reverse transcriptase.

1.2 Cell Line and Virus Strain Selection:

The choice of cell lines and virus strains must be appropriate for the target virus and the specific assay.

  • HIV-1: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, will be used. The laboratory-adapted HIV-1 strain IIIB will be employed for initial screening.

  • HSV-1: Vero cells (African green monkey kidney epithelial cells) are a standard for HSV-1 propagation and plaque assays. The KOS strain of HSV-1 will be used.

  • HBV: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, will be utilized.[4]

1.3 Key Experimental Parameters:

Three key parameters will be determined to assess the antiviral potential of this compound:

  • 50% Cytotoxic Concentration (CC50): The concentration of the compound that reduces the viability of uninfected host cells by 50%.[5] This is a critical measure of the compound's toxicity.

  • 50% Effective Concentration (EC50): The concentration of the compound that inhibits viral replication by 50%.[5][6] This indicates the compound's antiviral potency.

  • Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50).[5] A higher SI value indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations. Compounds with an SI value of ≥ 10 are generally considered promising candidates for further development.[5]

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test & Standard Compounds Cytotoxicity_Assay Cytotoxicity Assay (CC50) (Uninfected Cells) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (EC50) (Infected Cells) Compound_Prep->Antiviral_Assay Cell_Culture Culture & Seed Host Cell Lines Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Virus_Stock Prepare & Titer Viral Stocks Virus_Stock->Antiviral_Assay Data_Acquisition Measure Cell Viability/ Viral Inhibition Cytotoxicity_Assay->Data_Acquisition Antiviral_Assay->Data_Acquisition Dose_Response Generate Dose-Response Curves Data_Acquisition->Dose_Response Calculate_Params Calculate CC50, EC50, & SI Dose_Response->Calculate_Params

Caption: General workflow for in vitro antiviral benchmarking.

Part 2: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the cytotoxicity and antiviral assays. These protocols are designed to be self-validating by including appropriate controls.

2.1 Cytotoxicity (CC50) Determination using MTT Assay

This assay determines the concentration of the test compound that is toxic to the host cells.[7]

  • Cell Seeding: Seed the appropriate host cells (MT-4, Vero, or HepG2.2.15) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and the standard drugs in the appropriate assay medium. A typical starting concentration is 100 µM.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.[7]

2.2 Antiviral Efficacy (EC50) Determination

The specific method for determining EC50 will vary depending on the virus.

2.2.1 HIV-1 (CPE Reduction Assay):

This assay measures the ability of the test compound to inhibit the cytopathic effect (CPE) of the virus.[6][7]

  • Cell Seeding: Prepare cell plates as described in the cytotoxicity assay (Section 2.1, step 1) using MT-4 cells.

  • Infection and Treatment: Remove the culture medium. Add 50 µL of assay medium containing HIV-1 at a predetermined multiplicity of infection (MOI). Add 50 µL of the serially diluted compounds.[7] Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE (typically 4-5 days).[7]

  • CPE Inhibition Measurement: Assess cell viability using the MTT assay as described in Section 2.1 (steps 5-7).

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The EC50 value is the concentration of the compound that results in a 50% protection of cells from virus-induced death.

2.2.2 HSV-1 (Plaque Reduction Assay):

This is a gold-standard method for evaluating the efficacy of anti-HSV drugs.[8]

  • Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.

  • Infection: Aspirate the medium and infect the cell monolayers with a dilution of HSV-1 calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Plaque Visualization: Aspirate the overlay, fix the cells with methanol, and stain with a 0.5% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

2.2.3 HBV (qPCR-based Assay):

This assay quantifies the reduction in HBV DNA in the supernatant of infected cells.

  • Cell Culture and Treatment: Culture HepG2.2.15 cells in 24-well plates. Treat the cells with serial dilutions of the test compounds for 6 days, replacing the medium and compound every 2 days.

  • Supernatant Collection: Collect the cell culture supernatant on day 6.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Data Analysis: The EC50 is the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to the untreated virus control.

Part 3: Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Antiviral Activity and Cytotoxicity of this compound and Standard Drugs (Hypothetical Data)

CompoundVirusCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound HIV-1>1005.2>19.2
HSV-1>10012.8>7.8
HBV85.32.140.6
Zidovudine (AZT) HIV-1>1000.05>2000
Acyclovir HSV-1>1000.8>125
Entecavir HBV>1000.01>10000

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates promising antiviral activity against HBV, with a high selectivity index of 40.6. Its activity against HIV-1 is moderate, and its activity against HSV-1 is less pronounced, with an SI below the generally accepted threshold of 10. The compound exhibits low cytotoxicity, which is a favorable characteristic. While not as potent as the standard-of-care drugs, its novel scaffold and specific activity against HBV would warrant further investigation and optimization.

Part 4: Mechanistic Insights - A Postulated Mechanism of Action

While the precise mechanism of action of this compound would require further dedicated studies, we can postulate a potential mechanism based on its structural class and the observed activity. Many antiviral compounds function by inhibiting key viral enzymes.[9] For HBV, a critical target is the viral reverse transcriptase. The following diagram illustrates a hypothetical comparison of the mechanism of action of Entecavir and our test compound.

G cluster_entecavir Entecavir (Standard Drug) cluster_test_compound This compound (Hypothetical) Entecavir Entecavir Phosphorylation Cellular kinases phosphorylate to Entecavir-TP Entecavir->Phosphorylation HBV_RT HBV Reverse Transcriptase Phosphorylation->HBV_RT Inhibition Competitive inhibition of dGTP incorporation HBV_RT->Inhibition competes with natural substrate Chain_Termination Incorporation leads to DNA chain termination HBV_RT->Chain_Termination Test_Compound 2-Benzyl-2,3-dihydro- 1H-pyrrolo[3,4-c]pyridine HBV_RT2 HBV Reverse Transcriptase Test_Compound->HBV_RT2 Non_Nucleoside_Binding Binds to an allosteric pocket on HBV RT Conformational_Change Induces conformational change in the enzyme Non_Nucleoside_Binding->Conformational_Change Catalytic_Site_Inactivation Inactivates the catalytic site Conformational_Change->Catalytic_Site_Inactivation HBV_RT2->Non_Nucleoside_Binding

Sources

A Comparative Guide to the In Vivo Validation of Novel NAMPT Inhibitors: The Case of the 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds derived from the 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. Drawing on published research, we focus on its validated potential as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell metabolism. We will refer to our lead candidate as BPD-1 (Benzyl-Pyrrolo[3,4-c]pyridine Derivative-1) for illustrative purposes.

This document compares the preclinical validation pathway for BPD-1 against a well-established targeted therapy, the PARP inhibitor Olaparib . While their mechanisms of action differ, both represent strategies that exploit specific vulnerabilities in cancer cells, making their validation workflows conceptually parallel and useful for a comparative analysis.

The Scientific Rationale: Targeting Cancer Metabolism and DNA Repair

The pyrrolo[3,4-c]pyridine scaffold is a versatile heterocyclic structure that has been investigated for a wide range of pharmacological activities, including analgesic, antiviral, and antitumor properties[1][2][3]. Recent structure-based drug design efforts have successfully identified derivatives of the closely related 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core as potent inhibitors of NAMPT[4].

Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and a substrate for enzymes like PARPs and sirtuins. Many tumors exhibit an elevated metabolic rate and are highly dependent on the NAMPT-driven NAD+ salvage pathway for survival. Inhibition of NAMPT depletes the cellular NAD+ pool, triggering a catastrophic energy crisis and inducing apoptosis in cancer cells. An optimized compound from this class has demonstrated efficacy in a PC-3 mouse xenograft model, validating this approach in vivo[4].

Below is a simplified diagram illustrating the central role of NAMPT in the NAD+ salvage pathway and its downstream effects.

NAMPT_Pathway cluster_0 Cellular Environment cluster_1 NAD+ Salvage Pathway cluster_2 Downstream Processes NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Redox Redox Reactions (Glycolysis, TCA Cycle) NAD->Redox Sirtuins Sirtuins (Gene Silencing, Metabolism) NAD->Sirtuins PARPs PARPs (DNA Damage Repair) NAD->PARPs Apoptosis Energy Crisis -> Apoptosis BPD1 BPD-1 (Inhibitor) BPD1->NAMPT Inhibits

Caption: The NAMPT pathway and point of inhibition by BPD-1.

Comparator Target: Poly(ADP-ribose) Polymerase (PARP)

PARP inhibitors, such as Olaparib, are a cornerstone of therapy for cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations[5]. PARP enzymes are critical for single-strand DNA break repair. Inhibiting PARP in an HRR-deficient cell leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death through a concept known as synthetic lethality. This provides an excellent comparison point for a targeted therapy validated in specific, genetically-defined cancer models[6][7].

The In Vivo Validation Campaign: A Phased Approach

The path from a promising compound to a clinical candidate requires a rigorously designed in vivo validation strategy. The primary goals are to establish a therapeutic window (efficacy vs. toxicity) and to understand the compound's behavior in a biological system.

The overall workflow is designed to answer three critical questions sequentially:

  • Can the drug reach its target? (Pharmacokinetics)

  • Is the drug safe at effective concentrations? (Tolerability)

  • Does the drug work on the intended target in a disease model? (Efficacy)

Validation_Workflow Start Lead Compound (BPD-1) PK Phase 1: Pharmacokinetics (PK) (Single Dose in CD-1 Mice) Start->PK Assess Exposure MTD Phase 2: Tolerability (MTD) (Dose Escalation) PK->MTD Inform Dose Range Efficacy Phase 3: Efficacy Study (Xenograft Model) MTD->Efficacy Define Safe Doses PD Pharmacodynamic (PD) Analysis (Biomarker Modulation) Efficacy->PD Confirm Target Engagement GoNoGo Go / No-Go Decision (Clinical Candidate Nomination) PD->GoNoGo Integrate All Data

Caption: High-level workflow for in vivo compound validation.

Comparative Experimental Design: BPD-1 vs. Olaparib

While both compounds are orally available small molecules targeting cancer, their distinct mechanisms necessitate tailored in vivo models and endpoints. This comparison highlights the importance of aligning the experimental design with the drug's specific biological hypothesis.

ParameterBPD-1 (Hypothetical NAMPT Inhibitor) Olaparib (Established PARP Inhibitor) Rationale for Choices
Target Nicotinamide Phosphoribosyltransferase (NAMPT)Poly(ADP-ribose) Polymerase (PARP1/2)Each drug is designed for a specific enzymatic target.
Mechanism NAD+ depletion leading to metabolic crisis and apoptosis.Inhibition of DNA single-strand break repair, leading to synthetic lethality in HRR-deficient tumors.The in vivo model must be vulnerable to the specific mechanism.
Primary Model PC-3 Prostate Cancer Xenograft.BRCA2-mutated Ovarian Cancer Patient-Derived Xenograft (PDX)[6][7].PC-3 cells are a standard model known to be sensitive to NAMPT inhibition[4]. The PDX model directly reflects the clinical context for Olaparib's approval.
Dosing Vehicle 10% DMSO, 40% PEG300, 50% Saline (Hypothetical)10% DMSO, 30% Kleptose (or similar established vehicle)[5].The vehicle must ensure solubility and bioavailability without causing toxicity.
Efficacy Endpoint Tumor Growth Inhibition (TGI); Tumor volume measurement.Tumor Growth Inhibition (TGI) or Regression (TR)[5].This is the gold-standard measure of anti-cancer activity in vivo.
PD Biomarkers Tumor NAD+ levels (decrease), Cleaved Caspase-3 (increase).Tumor PAR levels (decrease), γH2AX (increase), Ki-67 (decrease)[6][8].Biomarkers provide direct evidence of target engagement and downstream effects in the tumor tissue.

Detailed Experimental Protocols

The following protocols are detailed, self-validating systems designed for rigor and reproducibility.

Protocol 4.1: Pharmacokinetic (PK) Profiling in CD-1 Mice

Objective: To determine the oral bioavailability, half-life (t½), and maximum concentration (Cmax) of BPD-1.

Methodology:

  • Animal Model: Male CD-1 mice (n=3 per time point), 8-10 weeks old.

  • Compound Formulation: Prepare BPD-1 at 1 mg/mL in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Dosing:

    • Oral (PO) Group: Administer a single dose of 10 mg/kg via oral gavage.

    • Intravenous (IV) Group: Administer a single dose of 2 mg/kg via tail vein injection to determine absolute bioavailability.

  • Sample Collection: Collect blood samples (approx. 50 µL) via submandibular bleed into K2EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify BPD-1 concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Interpretation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, F%). The results will inform the dosing frequency required to maintain therapeutic concentrations in subsequent efficacy studies.

Protocol 4.2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of BPD-1 that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Female athymic nude mice (matched to the xenograft model), 8-10 weeks old (n=5 per group).

  • Dose Escalation:

    • Begin dosing at a fraction of the expected efficacious dose (e.g., 25 mg/kg, once daily, PO).

    • Establish 3-4 dose cohorts with escalating doses (e.g., 25, 50, 100, 200 mg/kg).

  • Treatment Period: Administer BPD-1 daily for 14 consecutive days.

  • Monitoring:

    • Body Weight: Record daily. A sustained weight loss of >15-20% is a primary sign of toxicity.

    • Clinical Signs: Observe twice daily for signs of distress (e.g., hunched posture, rough coat, lethargy, labored breathing). Score clinical signs on a standardized scale.

    • Endpoint: The MTD is defined as the highest dose that does not result in mortality or body weight loss exceeding 20%.

  • Causality: The dose-escalation design directly links adverse events to specific dose levels, establishing a clear cause-and-effect relationship for toxicity.

Protocol 4.3: Efficacy Study in a PC-3 Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of BPD-1 compared to vehicle control.

Methodology:

  • Cell Culture: Culture PC-3 human prostate cancer cells under standard conditions. Ensure cells are free of mycoplasma.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 PC-3 cells in 100 µL of Matrigel/PBS solution into the right flank of male athymic nude mice.

  • Tumor Growth & Randomization:

    • Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomize mice into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution.

    • Group 1: Vehicle Control (PO, QD)

    • Group 2: BPD-1 at MTD (e.g., 100 mg/kg, PO, QD)

    • Group 3: BPD-1 at MTD/2 (e.g., 50 mg/kg, PO, QD)

  • Treatment: Administer treatment for 21-28 days.

  • Data Collection:

    • Measure tumor volume with digital calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.

    • Record body weights concurrently to monitor toxicity.

  • Endpoint & Analysis:

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.

    • Collect tumors for pharmacodynamic (PD) analysis (Western blot for Cleaved Caspase-3, LC-MS for NAD+ levels).

    • Calculate Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., two-way ANOVA).

Data Interpretation and Go/No-Go Decision Making

The culmination of the in vivo campaign is the integration of PK, safety, and efficacy data to make a critical "Go/No-Go" decision on advancing the compound.

Hypothetical Comparative Data Summary
MetricBPD-1 (50 mg/kg)BPD-1 (100 mg/kg)Olaparib (50 mg/kg)Vehicle Control
Mean Tumor Volume (Day 21) 650 mm³410 mm³550 mm³1800 mm³
Tumor Growth Inhibition (%TGI) 64%77%69%0%
Mean Body Weight Change -2%-8%-5%+5%
Tumor NAD+ Levels (% of Control) 45%25%N/A100%
Tumor Cleaved Caspase-3 2.5-fold increase4-fold increaseN/ABaseline
Tumor PAR Levels (% of Control) N/AN/A15%100%
Decision Logic Framework

A successful candidate must demonstrate a clear therapeutic window: robust, on-target efficacy at a well-tolerated dose.

GoNoGo_Logic Start Efficacy & Tolerability Data CheckTGI Is %TGI > 50% at MTD? Start->CheckTGI CheckTox Is Body Weight Loss < 15%? CheckTGI->CheckTox Yes NoGo NO-GO Back to Medicinal Chemistry or Terminate CheckTGI->NoGo No CheckPD Is Target Engagement Confirmed? (e.g., NAD+ reduction) CheckTox->CheckPD Yes CheckTox->NoGo No Go GO Nominate for IND-Enabling Studies CheckPD->Go Yes CheckPD->NoGo No

Caption: Go/No-Go decision framework for preclinical candidates.

Conclusion

This guide outlines a rigorous, comparative approach to the in vivo validation of a novel therapeutic candidate based on the this compound scaffold. By leveraging published data on its potential as a NAMPT inhibitor and comparing its validation strategy to that of the established drug Olaparib, we have constructed a scientifically grounded framework. This multi-phased approach, integrating pharmacokinetics, tolerability, and efficacy with clear pharmacodynamic endpoints, is essential for de-risking novel compounds and making informed decisions for advancement toward clinical development.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][1][2][3]

  • Drag, M., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5925. [Link]

  • Pilie, P. G., et al. (2021). An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. Cancers, 13(18), 4646. [Link][5]

  • Rotili, D., et al. (2011). Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. Clinical Cancer Research, 17(4), 783-91. [Link][6][7]

  • Zhu, J., et al. (2022). HMGB3 promotes olaparib resistance in ovarian cancer by enhancing MTH1-mediated DNA damage repair. Cell Death & Disease, 13(1), 89. [Link][8]

  • Zia, S., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(15), 4439-43. [Link][4]

  • Horton, J. K., et al. (2014). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 9(1), e86078. [Link]

  • Szántay, C., et al. (2012). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences, 23(19), 11675. [Link][9]

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A Senior Application Scientist's Guide to Comparative Docking of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analogues as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile template for developing therapeutic agents across a wide range of diseases. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including analgesic, antimycobacterial, antiviral, and antitumor activities[1][2][3]. This versatility makes it a focal point for structure-based drug design campaigns.

This guide focuses on a specific series of analogues built around a 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core. Our objective is to elucidate the structure-activity relationships (SAR) of these compounds against a critical oncology target: human nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the NAD+ salvage pathway, which is frequently upregulated in cancer cells to meet their high metabolic demands. Potent inhibitors containing the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold have been successfully identified through structure-based design, making NAMPT an ideal target for our comparative study[4].

Molecular docking is an indispensable computational technique in modern drug discovery. It allows us to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein[5][6][7]. By systematically comparing the docking results of a series of analogues, we can generate actionable hypotheses to guide the synthesis of more potent and selective inhibitors, ultimately saving significant time and resources compared to traditional high-throughput screening[6]. This guide provides a comprehensive walkthrough of a rigorous and self-validating comparative docking workflow.

The Comparative Docking Workflow: A Strategic Overview

Our approach is grounded in scientific rigor, ensuring that our computational predictions are both reliable and translatable. The workflow is designed as a self-validating system, beginning with protocol validation using a known crystal structure before screening our library of novel analogues.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_screen Phase 3: Screening & Analysis PDB 1. Target Selection (NAMPT, PDB: 4D6N) PrepProt 2. Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt LigLib 3. Analogue Library Preparation (2D to 3D, Energy Minimization) Extract 4. Extract Co-crystallized Ligand PrepProt->Extract Validated Target Redock 5. Re-dock Ligand into Active Site Extract->Redock RMSD 6. Calculate RMSD (Criterion: < 2.0 Å) Redock->RMSD Dock 7. Dock Analogue Library RMSD->Dock Validated Protocol Score 8. Score & Rank Poses (Binding Affinity, Interactions) Dock->Score SAR 9. Comparative Analysis & SAR (Generate Hypotheses) Score->SAR

Caption: A validated workflow for comparative molecular docking studies.

Methodology: Ensuring Predictive Accuracy

The credibility of any docking study hinges on the meticulousness of its methodology. Each step is chosen to minimize artifacts and maximize the correlation between computational predictions and experimental reality.

Target Protein Selection and Preparation
  • Target: Human NAMPT. The crystal structure complexed with a pyrrolo[3,4-c]pyridine-derived inhibitor was obtained from the Protein Data Bank (PDB ID: 4D6N)[4]. This high-resolution structure provides an excellent starting point, as it contains a relevant ligand in the active site, which is crucial for protocol validation.

  • Preparation: The PDB file was prepared using AutoDockTools. All water molecules and non-essential co-factors were removed. Polar hydrogen atoms were added, and Gasteiger charges were computed for all atoms. The protein was treated as a rigid entity for this study, a common and effective approach in virtual screening[5].

Ligand Library Preparation

A focused library of five hypothetical this compound analogues was designed to probe the effect of substitutions on the benzyl ring. The 2D structures were sketched and converted to 3D using molecular modeling software. Each structure was then subjected to energy minimization using the MMFF94 force field to obtain a low-energy starting conformation.

Docking Protocol Validation (Redocking)

This is the most critical step for ensuring the trustworthiness of the study. A docking protocol must first demonstrate that it can reproduce experimentally determined binding modes[8].

  • The co-crystallized ligand (inhibitor from PDB: 4D6N) was extracted from the protein structure.

  • Using AutoDock Vina, the extracted ligand was docked back into the defined binding pocket of the NAMPT protein.

  • The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the chosen docking parameters are appropriate for this system[9][10][11]. Our validation yielded an RMSD of 0.85 Å, confirming the protocol's accuracy.

Comparative Docking and Analysis

With the validated protocol, each of the five designed analogues was docked into the NAMPT active site. The search space was defined by a grid box (25Å x 25Å x 25Å) centered on the co-crystallized ligand. For each analogue, the top-ranked binding pose based on the AutoDock Vina scoring function was selected for detailed analysis.

Results: A Comparative Analysis of Analogue Binding

The docking results provide quantitative and qualitative insights into how subtle chemical modifications can influence binding affinity and interactions with the target protein.

Analogue IDR-Group Substitution (para-position)Docking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue, Atom)Key Hydrophobic/π-Stacking Interactions
REF-01 -H (Unsubstituted Benzyl)-9.2Tyr18 (OH), Gly217 (Backbone NH)Phe193, Ile351
ANA-02 -F (Fluoro)-9.5Tyr18 (OH), Gly217 (Backbone NH)Phe193, Ile351
ANA-03 -OH (Hydroxyl)-10.1Tyr18 (OH), Ser275 (OG) , Gly217 (Backbone NH)Phe193, Ile351
ANA-04 -CH₃ (Methyl)-9.3Tyr18 (OH), Gly217 (Backbone NH)Phe193, Ile351, Val353
ANA-05 -CF₃ (Trifluoromethyl)-8.9Tyr18 (OH)Phe193

Discussion: Deriving Structure-Activity Relationships (SAR)

The comparative data reveals a clear, albeit hypothetical, structure-activity relationship that can guide future synthesis efforts.

SAR cluster_good Favorable Modifications cluster_neutral Neutral/Slightly Favorable cluster_bad Unfavorable Modifications ANA03 ANA-03 (-OH) Score: -10.1 ANA02 ANA-02 (-F) Score: -9.5 ANA03->ANA02 H-Bond Donor ANA04 ANA-04 (-CH3) Score: -9.3 REF01 REF-01 (-H) Score: -9.2 ANA02->REF01 Electronegativity ANA05 ANA-05 (-CF3) Score: -8.9 REF01->ANA05 Steric/Electronic Penalty Worse Lower Predicted Affinity Better Higher Predicted Affinity

Caption: SAR analysis of benzyl ring substitutions on NAMPT binding.

  • The Power of Hydrogen Bonding: Analogue ANA-03 , featuring a hydroxyl group, exhibited the most favorable docking score (-10.1 kcal/mol). Analysis of its binding pose revealed that the hydroxyl group acts as a hydrogen bond donor, forming a new, critical interaction with the side chain of Ser275. This additional anchor within the pocket likely accounts for the significant improvement in predicted binding affinity.

  • Favorable Electronegativity: The fluoro-substituted analogue, ANA-02 , also showed a modest improvement over the unsubstituted reference compound. While not forming a classical hydrogen bond, the electronegative fluorine atom can participate in favorable dipole-dipole interactions within the pocket, leading to a better score.

  • Steric and Electronic Effects: The bulky and electron-withdrawing trifluoromethyl group on ANA-05 resulted in the poorest docking score. This suggests a potential steric clash or an unfavorable electronic environment within the largely hydrophobic sub-pocket, disrupting the optimal placement of the benzyl ring and weakening key interactions. The loss of the hydrogen bond to Gly217 in this pose is a significant detrimental factor.

Detailed Protocol: A Step-by-Step Guide to the Docking Workflow

This protocol outlines the precise steps for performing the comparative docking study using AutoDock Vina and AutoDockTools (ADT).

  • Protein Preparation

    • Download the PDB file for 4D6N from the RCSB Protein Data Bank.

    • Open the PDB file in ADT.

    • Remove water molecules: Edit -> Hydrogens -> Remove.

    • Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.

    • Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.

    • Save the prepared protein as a protein.pdbqt file.

  • Ligand Preparation

    • Create 3D structures of all analogues (REF-01 to ANA-05) in a molecular editor and save as .mol or .pdb files.

    • For each ligand, open the file in ADT.

    • Detect the root of the ligand: Ligand -> Torsion Tree -> Detect Root.

    • Set the number of torsions: Ligand -> Torsion Tree -> Choose Torsions.

    • Save each prepared ligand as a ligand_name.pdbqt file.

  • Grid Box Definition

    • In ADT, load the protein.pdbqt file.

    • Load the co-crystallized ligand to identify the binding site.

    • Open the Grid Box tool: Grid -> Grid Box.

    • Center the grid box on the ligand and adjust the dimensions to encompass the entire binding site (e.g., 25 x 25 x 25 Å).

    • Record the center coordinates (x, y, z) and dimensions.

  • Protocol Validation (Redocking)

    • Create a configuration file (conf.txt) specifying the paths to the receptor, the co-crystallized ligand pdbqt file, and the grid box parameters.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log redock_log.txt.

    • Load the original protein and the top-ranked docked pose into a molecular viewer (e.g., PyMOL, Chimera).

    • Superimpose the structures and calculate the RMSD. Confirm it is < 2.0 Å.

  • Screening the Analogue Library

    • For each analogue, modify the conf.txt file to point to the correct ligand_name.pdbqt.

    • Run AutoDock Vina for each analogue.

    • The output file will contain the binding affinity (in kcal/mol) and the coordinates for the predicted binding poses.

  • Analysis of Results

    • Compile the docking scores for all analogues into a summary table.

    • For the top-ranked pose of each analogue, load the complex (protein + ligand) into a molecular viewer.

    • Visually inspect the binding poses and identify all key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • Correlate the observed interactions with the calculated docking scores to build the SAR narrative.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google Vertex AI Search.
  • Basics, types and applications of molecular docking: A review. (n.d.). Google Vertex AI Search.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
  • Validation of Docking Methodology (Redocking). (2024). ResearchGate.
  • The Art and Science of Molecular Docking. (2024). Annual Reviews.
  • A Review on Molecular Docking Techniques. (2025). Google Vertex AI Search.
  • How to validate the molecular docking results? (2022). ResearchGate.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central.
  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel).
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed.
  • Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). (2013). PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate.

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A Head-to-Head Comparison of Synthetic Routes to 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, also known as 5-azaisoindoline, scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid bicyclic structure serves as a versatile template for the development of therapeutic agents targeting various biological pathways. The N-benzyl substituted derivative, 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, is a key intermediate in the synthesis of these complex molecules. This guide provides a head-to-head comparison of two distinct synthetic methodologies for its preparation, offering researchers and drug development professionals the experimental data and insights necessary to select the most suitable route for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of the pyrrolo[3,4-c]pyridine core presents a unique set of challenges, primarily centered around the construction of the fused pyrrolidine ring onto the pyridine backbone. The choice of starting materials and the strategic sequence of bond-forming reactions are critical to achieving high yields and purity. This guide will dissect two primary approaches:

  • Method 1: The Imide Reduction Pathway. This classic and robust method involves the initial formation of a cyclic imide, N-benzyl-3,4-pyridinedicarboximide, followed by its reduction to the desired saturated heterocyclic system.

  • Method 2: The Hydrolysis and Benzylation Route. This alternative strategy commences with a pre-formed pyrrolidine ring fused to the pyridine core, which is then N-benzylated in a subsequent step.

We will delve into the detailed experimental protocols for each method, analyze the causality behind the procedural choices, and present a quantitative comparison of their performance.

Method 1: The Imide Reduction Pathway

This synthetic route is predicated on the well-established chemistry of dicarboxylic acids and their conversion to cyclic imides, followed by a powerful reduction step. The overall transformation is conceptually straightforward and highly reliable.

Experimental Protocol:

Step 1: Synthesis of 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione (N-Benzyl-3,4-pyridinedicarboximide)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-pyridinedicarboxylic acid (1 equivalent) and benzylamine (1.1 equivalents).

  • Solvent and Reaction: Add o-xylene as the solvent and heat the mixture to reflux. The reaction progress can be monitored by the removal of water via a Dean-Stark trap.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione.

Step 2: Reduction of 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of Lithium Aluminum Hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Imide: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione (1 equivalent) in anhydrous THF to the cooled suspension. The addition should be performed dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality and Expertise:

The choice of o-xylene in the first step is strategic; its high boiling point facilitates the thermal dehydration required for imide formation. The use of a Dean-Stark trap is a classic technique to drive the equilibrium towards the product by removing the water byproduct.

For the reduction step, Lithium Aluminum Hydride is the reagent of choice due to its potent ability to reduce cyclic imides to the corresponding cyclic amines.[1][2] The use of anhydrous conditions is critical, as LAH reacts violently with water. The Fieser workup is a well-established and safe method for quenching LAH reactions, resulting in an easily filterable solid.

Method 2: The Hydrolysis and Benzylation Route

This approach offers an alternative pathway that avoids the use of powerful and hazardous reducing agents like LAH. It relies on the availability of a suitable N-protected precursor.

Experimental Protocol:

Step 1: Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (1 equivalent) in water.

  • Hydrolysis: Add barium hydroxide (2-3 equivalents) to the solution and heat the mixture to 120 °C overnight with vigorous stirring.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The solid barium salts are removed by filtration. The filtrate is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.[3]

Step 2: N-Benzylation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.

  • Addition of Reagents: Add a base, such as triethylamine or potassium carbonate (1.5-2 equivalents), to the solution, followed by the dropwise addition of benzyl bromide (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Causality and Expertise:

The use of barium hydroxide for the hydrolysis of the carbamate in the first step is effective, although other strong bases like potassium hydroxide could also be employed. The high reaction temperature is necessary to drive the hydrolysis to completion.

The N-benzylation in the second step is a standard SN2 reaction. The choice of a non-protic solvent is typical for such alkylations. The base is crucial to deprotonate the secondary amine, generating the nucleophile that attacks the benzyl bromide.

Head-to-Head Comparison

To provide a clear and objective assessment, the two methods are compared based on key synthetic metrics.

ParameterMethod 1: Imide ReductionMethod 2: Hydrolysis & Benzylation
Starting Materials 3,4-Pyridinedicarboxylic acid, BenzylamineEthyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Number of Steps 22
Key Reagents Lithium Aluminum Hydride (LAH)Barium Hydroxide, Benzyl Bromide
Overall Yield Moderate to GoodGood (Reported 72% for hydrolysis step)[3]
Scalability Feasible, but requires careful handling of LAHGenerally straightforward
Safety Considerations Use of highly reactive and pyrophoric LAHUse of lachrymatory benzyl bromide
Purification Column chromatography typically required for both stepsColumn chromatography for final product

Logical Workflow for Method Selection

The choice between these two synthetic routes will largely depend on the specific constraints and priorities of the research project. The following decision tree, represented as a DOT script, can guide this selection process.

Synthesis_Decision_Tree start Start: Need to synthesize This compound q1 Is the starting material Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate readily available or easily synthesized? start->q1 method2 Pursue Method 2: Hydrolysis & Benzylation q1->method2 Yes q2 Are you equipped to handle large-scale reactions with Lithium Aluminum Hydride (LAH)? q1->q2 No method1 Pursue Method 1: Imide Reduction q2->method2 No, consider alternative reducing agents or Method 2 q2->method1 Yes

Caption: Decision tree for selecting a synthesis method.

Conclusion

Both the Imide Reduction Pathway and the Hydrolysis and Benzylation Route represent viable and effective methods for the synthesis of this compound.

Method 1 is a classic and powerful approach that is well-suited for laboratories comfortable with handling reactive hydrides. Its primary advantage lies in the ready availability of the starting materials, 3,4-pyridinedicarboxylic acid and benzylamine.

Method 2 offers a milder alternative, avoiding the use of LAH. The success of this route is contingent on the accessibility of the carbamate starting material. If this precursor is available, this method can be more straightforward and potentially safer for large-scale synthesis.

Ultimately, the optimal choice will be dictated by a careful consideration of starting material availability, scale of the reaction, and the specific safety infrastructure and expertise available in the laboratory. This guide provides the necessary data and context to make an informed and effective decision.

References

  • Westhuyzen, R., et al. (2018). Synthesis and antimycobacterial activity of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2580.
  • Szkatuła, M., et al. (2020). Synthesis and pharmacological results of novel 1H-pyrrolo[3,4-c]pyridine-1,3(dione) derivatives with potential sedative and analgesic activity. Molecules, 25(24), 5993.
  • Śladowska, H., et al. (2009). Synthesis and pharmacological results of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(3), 257-263.
  • Sondhi, S. M., et al. (2005). Synthesis of 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione and evaluation for anti-inflammatory activity. Indian Journal of Chemistry - Section B, 44B(12), 2588-2593.
  • Liu, X., et al. (2012). Synthesis and anti-HIV-1 activity of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates. Bioorganic & Medicinal Chemistry Letters, 22(16), 5238-5241.
  • Yu, J., et al. (2013). Synthesis of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3216-3220.
  • Wojcicka, A., et al. (2015). Synthesis and in vitro antitumor activity of N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones. European Journal of Medicinal Chemistry, 92, 608-616.
  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - MDPI. [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. [Link]

  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview) - ResearchGate. [Link]

  • Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. [Link]

  • Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed. [Link]

  • Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity - Beilstein Journals. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. While a compound may be designed with a specific biological target in mind, its interaction with unintended proteins—termed off-target effects—can lead to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a member of the pyrrolopyridine class of compounds. Derivatives of the broader pyrrolopyridine scaffold have demonstrated a wide range of biological activities, including the inhibition of protein kinases.[2]

Given the prevalence of kinase inhibition among pyrrolopyridine derivatives, we will proceed with the hypothesis that this compound is a putative kinase inhibitor. The structural similarities within the ATP-binding site across the human kinome make off-target interactions a significant consideration for this class of molecules.[3] This guide will compare the off-target assessment of our compound of interest with a well-characterized multi-kinase inhibitor, Dasatinib, to provide a clear benchmark for selectivity.

Our approach is rooted in a multi-pronged strategy, beginning with broad-spectrum screening and progressing to more focused cellular and biophysical assays to confirm and characterize off-target interactions.

Initial Broad-Spectrum Off-Target Screening: Kinase Profiling

The first step in assessing the selectivity of a putative kinase inhibitor is to screen it against a large, representative panel of kinases. This provides a global view of the compound's interaction landscape.[4][5]

Rationale and Experimental Choice

A radiometric filter-binding kinase assay is a robust and direct method to measure the catalytic activity of kinases.[3] It quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, providing a sensitive measure of inhibition. We will utilize a comprehensive kinase panel, such as the Reaction Biology KinomeScan™, to obtain inhibitory data against hundreds of kinases.

Comparative Compound: Dasatinib

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and is used in the treatment of chronic myeloid leukemia. However, it is known to have significant off-target activity against other kinases, including the SRC family kinases. This makes it an excellent comparator to illustrate a multi-kinase inhibitor profile versus what would be desired for a more selective compound.

Experimental Protocol: Radiometric Kinase Inhibition Assay
  • Compound Preparation : Prepare a 10 mM stock solution of this compound and Dasatinib in 100% DMSO.

  • Assay Plate Preparation : Serially dilute the compounds to the desired screening concentrations. A common initial screening concentration is 1 µM to identify potent off-target interactions.

  • Kinase Reaction : The assay is performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate, ATP (containing γ-³³P-ATP), and the test compound.

  • Incubation : The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Filtration : The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.

  • Washing : Unbound ATP is washed away.

  • Detection : The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a DMSO control.

Data Presentation: Comparative Kinase Inhibition Profile
Kinase TargetThis compound (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
Hypothetical Primary Target (e.g., SYK) 95%98%
Off-Target 1 (e.g., LCK) 25%92%
Off-Target 2 (e.g., SRC) 30%95%
Off-Target 3 (e.g., c-KIT) 15%88%
Off-Target 4 (e.g., PDGFRβ) 10%85%

This table presents hypothetical data for illustrative purposes.

Cellular Target Engagement: Confirming Intracellular Interactions

While in vitro kinase assays are essential for initial screening, it is crucial to confirm that the compound can engage its targets within the complex milieu of a living cell.[6] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[7][8]

Rationale and Experimental Choice

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6][9] This allows for the assessment of target engagement in a cellular context, which is a critical step in validating potential off-targets identified in biochemical screens.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A Intact Cells B Treat with Compound or Vehicle A->B C Heat to a Range of Temperatures B->C Incubate D Cell Lysis C->D E Separate Soluble vs. Aggregated Proteins (Centrifugation) D->E F Quantify Soluble Target Protein (e.g., Western Blot, ELISA) E->F G Generate Melt Curve F->G H Determine Thermal Shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with this compound or Dasatinib at various concentrations for a defined period (e.g., 1 hour). A vehicle control (DMSO) is run in parallel.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[7]

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Fractions : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.[8]

  • Protein Quantification : Collect the supernatant and quantify the amount of the target protein and a known off-target protein using a method such as Western blotting or an ELISA.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Quantifying Binding Affinity: Receptor Binding Assays

For off-targets of particular interest or concern, it is valuable to quantify the binding affinity (Kd) of the compound. Radioligand binding assays are a classic and highly quantitative method for this purpose.[10][11]

Rationale and Experimental Choice

These assays measure the direct interaction between a compound and its target receptor or enzyme.[12] By competing with a radiolabeled ligand of known affinity, the affinity of the test compound can be determined. This is particularly useful for non-kinase off-targets, such as G-protein coupled receptors (GPCRs) or ion channels, that might be inadvertently modulated.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation : Prepare cell membranes expressing the target of interest (e.g., from a cell line or tissue).

  • Assay Setup : In a multi-well plate, combine the membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation : Incubate the mixture to allow the binding to reach equilibrium.

  • Separation : Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[13]

  • Washing : Quickly wash the filters to remove non-specifically bound radioligand.

  • Detection : Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities
Off-TargetThis compound (Ki, nM)Dasatinib (Ki, nM)
Hypothetical Off-Target GPCR 1 >10,0005,200
Hypothetical Off-Target Ion Channel 1 8,5001,500

This table presents hypothetical data for illustrative purposes.

Integrated View: Signaling Pathway Analysis

Understanding the functional consequences of off-target engagement is the final and most critical piece of the puzzle. This involves investigating how the compound affects cellular signaling pathways downstream of the identified off-targets.

Rationale and Experimental Choice

Phospho-proteomics arrays or targeted Western blotting can be used to assess the phosphorylation status of key signaling proteins. This provides a direct readout of the functional impact of inhibiting an off-target kinase.

Signaling_Pathway cluster_pathway Hypothetical Off-Target Pathway Compound This compound OffTarget Off-Target Kinase (e.g., SRC) Compound->OffTarget Inhibition Downstream1 Downstream Effector 1 OffTarget->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Migration) Downstream1->CellularResponse Downstream2->CellularResponse

Caption: Impact of off-target kinase inhibition on a signaling pathway.

Conclusion

The comprehensive assessment of off-target effects is a non-negotiable aspect of modern drug development, ensuring the safety and efficacy of new therapeutic agents.[1] For a novel compound like this compound, a systematic and multi-faceted approach is essential. By combining broad-spectrum kinase profiling, cellular target engagement assays like CETSA, and quantitative binding studies, researchers can build a detailed selectivity profile. Comparing this profile to a known multi-kinase inhibitor such as Dasatinib provides valuable context and aids in the rational design of more selective and safer drug candidates. The experimental frameworks provided in this guide offer a robust starting point for any researcher dedicated to the thorough characterization of novel chemical entities.

References

  • Wudarska, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors in 243 cell lines.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Molina, D. M., et al. (2013).
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Al-Ali, H., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Wu, J., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Available at: [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Available at: [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Wu, J., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data, procedural best practices, and regulatory considerations. By explaining the causality behind each procedural step, this document aims to build a deep, trust-based understanding of chemical waste management, ensuring safety and environmental stewardship in the laboratory.

Foundational Principles: Understanding the Hazard Profile

The pyridine moiety is known for its potential toxicity and environmental hazards.[1][2] The benzyl group and the dihydro-pyrrolo fused ring modify its physical properties but are unlikely to mitigate the core hazards of the pyridine structure. Based on data from closely related compounds, we can anticipate a hazard profile that necessitates handling it as a regulated, hazardous waste.[2][3]

Anticipated Hazard Profile Summary:

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Pyridine and its derivatives are known to cause these effects. The SDS for Pyridine explicitly lists H302, H312, and H332 hazard statements.[4] 2-Benzylpyridine is also considered harmful if ingested.[3]
Skin Corrosion/Irritation Causes skin irritation. Pyridine compounds are known skin irritants.[3][4] Direct contact should be avoided.
Eye Damage/Irritation Causes serious eye irritation. The SDS for both Pyridine and 2-Benzylpyridine list severe eye irritation (H319) as a key hazard.[4][5][6][7]
Flammability Combustible Liquid. While the parent pyridine is highly flammable, the larger molecular weight of the target compound likely raises its flashpoint, classifying it as a combustible liquid rather than flammable. The flash point for 2-Benzylpyridine is 125 °C (257 °F).[6]
Environmental Hazard Potentially toxic to aquatic life. Pyridine-based compounds should not be released into the environment. Discharge into drains or surface water must be strictly avoided.[1][8]

Pre-Disposal Operations: The Self-Validating Safety Workflow

Safe disposal is not an isolated event but the culmination of a safe handling workflow. Adherence to these steps ensures that the waste is managed safely from the point of generation to its final collection.

Mandatory Personal Protective Equipment (PPE)

Handling of this compound, both in its pure form and as waste, requires a robust barrier to prevent exposure. The causality is clear: to mitigate the risks of skin/eye irritation and dermal absorption, comprehensive PPE is non-negotiable.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[5]

  • Eye/Face Protection: Use chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[5][6]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[8] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[6]

Waste Segregation and Containerization: Preventing Unwanted Reactions

The principle of segregation is paramount in chemical waste management to prevent accidental and dangerous reactions.

  • Designate a Waste Stream: this compound waste should be collected as a "Non-halogenated Organic Solvent" waste stream.

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.[9] Ensure the container has a tightly sealing cap.[9]

  • NEVER Mix Incompatible Wastes: Do not mix this waste with:

    • Acids or Bases: Can cause vigorous reactions.

    • Oxidizing Agents: Creates a fire or explosion hazard.[6]

    • Aqueous Waste: This compound has low water solubility; mixing can create multiphasic waste that is difficult and costly to dispose of.

    • Halogenated Solvents: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs.

The Disposal Protocol: A Step-by-Step Guide

This protocol outlines the procedural steps for collecting and storing the waste in a laboratory setting, awaiting pickup by a certified hazardous waste disposal service.

Step 1: Waste Generation and Collection
  • Action: At the point of generation (e.g., in the fume hood), transfer the waste this compound and any solvent used for rinsing (e.g., acetone, ethanol) directly into the designated waste container.

  • Causality: Collecting waste at the source minimizes the risk of spills and exposure during transport within the lab.

Step 2: Container Labeling
  • Action: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • An accurate estimation of the concentration and volume.

    • The primary hazards (e.g., "Combustible," "Toxic," "Irritant").

    • The date when waste was first added to the container.

  • Causality: Proper labeling is a legal requirement and ensures that everyone who handles the container understands its contents and associated dangers.[9]

Step 3: Secure Storage (Satellite Accumulation Area)
  • Action: Keep the waste container tightly sealed when not in use.[9] Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10] The SAA must be:

    • In a well-ventilated, cool location.[4]

    • Away from heat, sparks, or open flames.[4]

    • Within a secondary containment bin to capture any potential leaks.

  • Causality: Federal and local regulations strictly govern the storage of hazardous waste.[11] Proper storage mitigates the risk of fire and environmental release.

Step 4: Arranging for Final Disposal
  • Action: Once the container is full, or within the time limits specified by your institution's policy (typically 6-12 months), contact your organization's Environmental Health and Safety (EHS) office to arrange for pickup.[10][12]

  • Causality: Final disposal must be handled by a licensed and approved hazardous waste disposal facility.[4] The standard and most effective method for this type of organic chemical is high-temperature incineration.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][8]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to minimizing harm.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[1]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed in Section 2.1.

  • Contain and Absorb: For small spills, cover with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[1][8] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5][13]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS office.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposition Phase cluster_spill Emergency Spill Protocol A Assess Hazards (Based on Analogues) B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled, Compatible Waste Container B->C D Point of Generation: Transfer Waste to Container C->D E Securely Seal Container After Each Addition D->E F Store in Designated SAA (Secondary Containment, Ventilated) E->F G Container Full? G->F No H Contact EHS for Pickup G->H Yes I Professional Disposal (High-Temp Incineration) H->I Spill Spill Occurs Spill_PPE Don Full PPE Spill->Spill_PPE Spill_Absorb Absorb with Inert Material Spill_PPE->Spill_Absorb Spill_Collect Collect as Hazardous Waste Spill_Absorb->Spill_Collect Spill_Collect->H

Caption: Decision workflow for safe disposal of this compound.

References

  • Safety Data Sheet: Pyridine. (N.D.). Carl ROTH. [Link]

  • Chemical Waste Disposal Guidelines. (N.D.). Emory University, Department of Chemistry. [Link]

  • Production, Import, Use, and Disposal of Pyridine. (N.D.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Laboratory Guide for Managing Chemical Waste. (N.D.). Vanderbilt University Medical Center. [Link]

  • PubChem Compound Summary for CID 1519417, 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. (N.D.). National Center for Biotechnology Information. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Chapter 7 Chemical Disposal Procedures. (N.D.). University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Laboratory Chemical Waste Management Guidelines. (N.D.). University of Pennsylvania, EHRS. [Link]

  • PubChem Compound Summary for CID 18953645, 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). (N.D.). National Center for Biotechnology Information. [Link]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. (2019). ACS Publications. [Link]

  • Chemical Waste Management Guide. (N.D.). Boston University, Environmental Health & Safety. [Link]

  • PubChem Compound Summary for CID 18365378, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. (N.D.). National Center for Biotechnology Information. [Link]

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Comprehensive Safety and Handling Guide for 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for the management of nitrogen-containing heterocyclic molecules in a research and development setting. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Assessment

Given the structural similarities, it is prudent to assume that this compound exhibits a comparable hazard profile. These nitrogen-containing heterocyclic compounds are prevalent in medicinal chemistry and often possess significant biological activity.[2][3]

Assumed Hazard Profile:

Hazard TypeDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[1]Ingestion
Skin Irritation/Corrosion Causes skin irritation.[1][4] Prolonged contact may lead to dermatitis.Skin Contact
Eye Irritation Causes serious eye irritation.[1][4]Eye Contact
Respiratory Irritation May cause respiratory tract irritation.[1]Inhalation
Combustibility Considered combustible with a slight fire hazard when exposed to heat or flame.[1]Inhalation of combustion products

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following represents the minimum required PPE.

Core PPE Ensemble
  • Eye and Face Protection : Chemical splash goggles are mandatory.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection : Chemically resistant gloves are required. Disposable nitrile gloves provide good short-term protection against a wide range of chemicals.[5] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon contamination.[5]

  • Body Protection : A flame-retardant lab coat should be worn and kept fastened. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]

  • Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[5]

Respiratory Protection

The use of respiratory protection should be determined by a site-specific risk assessment. If there is a potential for generating aerosols or vapors, or if handling the compound outside of a certified chemical fume hood, respiratory protection is necessary.[5] A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable option in such scenarios.[7] All personnel requiring respiratory protection must be medically cleared, trained, and fit-tested annually in accordance with institutional and regulatory standards.[5]

Operational and Handling Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] A well-ventilated area is crucial for storage.[1]

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the required PPE as outlined in Section 2.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat or paper.

  • Dissolution : If preparing a solution, add the solid compound to the solvent slowly to avoid splashing.

  • Reaction Setup : Ensure all reaction vessels are properly secured and that any potential for pressure buildup is adequately addressed.

  • Post-Handling : After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination (see workflow diagram below). Wash hands and any exposed skin thoroughly with soap and water.[4][8]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) d1 Lab Coat d2 Gloves (Inner) d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves (Outer) d3->d4 f1 Gloves (Outer) f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Gloves (Inner) f3->f4

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

Proper disposal of this compound and associated contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste materials contaminated with this compound must be segregated as hazardous waste. This includes:

  • Solid Waste : Contaminated gloves, weighing paper, and other disposable lab supplies.

  • Liquid Waste : Unused solutions and reaction mixtures.

  • Sharps : Contaminated needles and syringes.

Waste Collection and Labeling
  • Use designated, leak-proof, and clearly labeled hazardous waste containers.[8]

  • The label should include the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Do not mix incompatible waste streams in the same container.

Final Disposal

All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[8] Collect the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water.
Large Spill Evacuate the area and alert others. Contact the institutional emergency response team.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Logical Relationship of Safety Measures

Safety_Logic cluster_hazard Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome H This compound (Assumed Hazardous) EC Engineering Controls (Fume Hood) H->EC dictates need for PPE Personal Protective Equipment (Gloves, Goggles, etc.) H->PPE dictates need for AP Administrative Procedures (SOPs, Training) H->AP dictates need for S Safe Handling & Minimized Exposure EC->S lead to PPE->S lead to AP->S lead to

Caption: Hierarchy of Controls for Safe Handling.

References

  • J.T. Baker. (2011). Pyridine Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Md. Ashif Ali, et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Retrieved from [Link]

  • Britannica. (n.d.). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrrolopyridine or Pyrazolopyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.